1-p-Menthene-8-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPCOAKGRYBBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052458 | |
| Record name | 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid with aroma and taste of grapefruit in dilute solution | |
| Record name | 1-p-Menthene-8-thiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
37.00 °C. @ 0.10 mm Hg | |
| Record name | p-Menth-1-ene-8-thiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water, soluble in fat | |
| Record name | 1-p-Menthene-8-thiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.948 (20°) | |
| Record name | 1-p-Menthene-8-thiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
71159-90-5 | |
| Record name | 1-p-Menthene-8-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71159-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-p-Menthene-8-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071159905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-methanethiol, .alpha.,.alpha.,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,4-trimethylcyclohex-3-ene-1-methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-P-MENTHENE-8-THIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AT54D0N8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Menth-1-ene-8-thiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the (R)- and (S)-enantiomers of 1-p-menthene-8-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of 1-p-menthene-8-thiol, a potent sulfur-containing monoterpenoid renowned for its significant contribution to the aroma of grapefruit. This document details the synthesis, chiral separation, and spectral characterization of these enantiomers. Furthermore, it summarizes their distinct sensory properties and explores the current, albeit limited, understanding of their biological activities. This guide is intended to be a valuable resource for researchers in flavor chemistry, natural products, and drug discovery, providing detailed experimental protocols and collated quantitative data to facilitate further investigation and application of these fascinating chiral molecules.
Introduction
This compound, also known as grapefruit mercaptan, is a naturally occurring volatile organic compound that is a key character-impact odorant in grapefruit juice.[1] Its potent aroma and extremely low odor threshold make it a subject of significant interest in the flavor and fragrance industry. The molecule possesses a chiral center at the C4 position of the cyclohexene (B86901) ring, leading to the existence of two enantiomers: (R)-1-p-menthene-8-thiol and (S)-1-p-menthene-8-thiol. These enantiomers exhibit distinct sensory properties, highlighting the crucial role of stereochemistry in olfaction. The (R)-enantiomer is primarily responsible for the characteristic grapefruit aroma, while the (S)-enantiomer has a weaker, less specific scent.[2] Beyond their organoleptic properties, monoterpene thiols as a class have been noted for potential biological activities, including antioxidant, anticoagulant, antifungal, and antibacterial effects, although specific data for the individual enantiomers of this compound remain scarce.[3] This guide aims to consolidate the available technical information on these enantiomers to support further research and development.
Synthesis and Chiral Separation
The preparation of enantiomerically pure (R)- and (S)-1-p-menthene-8-thiol is crucial for the accurate assessment of their individual properties. While several methods exist for the synthesis of the racemic mixture, enantioselective routes are less commonly detailed in publicly available literature.
Racemic Synthesis of this compound
A common route to racemic this compound involves the conversion of limonene (B3431351), a readily available and inexpensive starting material. One documented pathway proceeds through the epoxidation of limonene, followed by reaction with a sulfur nucleophile and subsequent reduction.[4]
Experimental Protocol: Racemic Synthesis from Limonene Epoxide
-
Epoxidation of Limonene: Limonene is first converted to its 1,2-epoxide. This can be achieved using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control selectivity.
-
Formation of the Thiirane (B1199164): The resulting limonene epoxide is then reacted with thiourea (B124793) in the presence of a base like sodium carbonate. This reaction proceeds via an intermediate isothiouronium salt, which upon heating, forms the corresponding thiirane.[4]
-
Reduction to the Thiol: The final step is the reductive opening of the thiirane ring to yield this compound. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is typically employed for this transformation.[4]
Enantioselective Synthesis
Chiral Separation of Enantiomers
For the separation of the racemic mixture, enantioselective gas chromatography (GC) is the most effective and commonly cited method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.
Experimental Protocol: Enantioselective Gas Chromatography
-
Column: A fused silica (B1680970) capillary column coated with a chiral stationary phase is required. A commonly used phase is a derivative of cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[2]
-
Carrier Gas: Hydrogen is typically used as the carrier gas.[2]
-
Injector and Detector: A splitless or on-column injection is preferred to handle the trace amounts of the analyte. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For enhanced sensitivity and selectivity for sulfur compounds, a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) is recommended.[6]
-
Temperature Program: A typical temperature program starts at a lower temperature (e.g., 50-100 °C) and is gradually ramped up to a higher temperature (e.g., 200 °C) to ensure good separation and peak shape.[2]
-
Example Retention Times: Using a heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin based column, the (S)-enantiomer typically elutes before the (R)-enantiomer.[2]
Physicochemical and Spectroscopic Data
Accurate characterization of the (R)- and (S)-enantiomers of this compound is essential for their identification and quality control. The following tables summarize the key physicochemical and spectroscopic data.
General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈S | [7] |
| Molecular Weight | 170.32 g/mol | [7] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 229.4 °C at 760 mmHg | [2] |
| Density | 0.938 g/cm³ | [2] |
| Refractive Index | 1.5 | [2] |
| Solubility | Water: 5.485 mg/L (estimated) | [2] |
Enantiomer-Specific Data
| Property | (R)-1-p-menthene-8-thiol | (S)-1-p-menthene-8-thiol | Reference |
| Odor Description | Characteristic grapefruit | Weaker, less specific, more fruity and less sulfury | [2][9] |
| Odor Threshold (in air) | 9.0 x 10⁻⁵ ng/L | 6.6 x 10⁻⁶ ng/L | [10] |
| Odor Threshold (in water) | 2 x 10⁻⁵ µg/kg | 8 x 10⁻⁵ µg/kg | [9] |
| Specific Rotation ([α]D) | Data not available | Data not available |
Spectroscopic Data
Mass Spectrometry (MS): The mass spectrum of this compound is characterized by its molecular ion peak (M⁺) at m/z 170. Key fragment ions are observed at m/z 136 (loss of H₂S) and 121 (loss of a propyl group).[6] While the molecular ion at m/z 170 can be used for selected ion monitoring (SIM) for quantification, the fragment ions at m/z 121 and 136 are more abundant but less specific as they are common in other terpenes.[6]
Biological Activity
While the primary interest in this compound enantiomers has been in the realm of flavor chemistry, there is a growing interest in the biological activities of monoterpene thiols. As a class, these compounds have been reported to possess antioxidant, anticoagulant, antifungal, and antibacterial properties.[3] However, there is a significant lack of specific quantitative data for the (R)- and (S)-enantiomers of this compound. Further research is needed to determine their specific biological activities, including the determination of minimum inhibitory concentrations (MIC) against various microbial strains and IC₅₀ values in different bioassays.
Signaling Pathways and Mechanisms of Action
Currently, there is no specific information available in the scientific literature regarding the signaling pathways or molecular mechanisms of action for the (R)- and (S)-enantiomers of this compound, particularly in the context of any potential therapeutic effects. Their primary known biological interaction is with olfactory receptors, leading to the perception of their distinct aromas. The lack of research in other areas presents an opportunity for future investigation.
Logical Relationships and Experimental Workflows
To facilitate a clearer understanding of the processes involved in the study of these enantiomers, the following diagrams, generated using the DOT language, illustrate key workflows.
General Synthesis and Separation Workflow
Caption: A flowchart illustrating the general process from a starting material to the separated enantiomers.
Characterization Workflow
Caption: A parallel workflow for the analytical characterization of the individual enantiomers.
Conclusion and Future Perspectives
The (R)- and (S)-enantiomers of this compound are compounds of significant interest, primarily due to their profound impact on grapefruit aroma and the striking difference in their sensory properties. While methods for their racemic synthesis and chiral separation are established, there is a clear need for more detailed and publicly accessible enantioselective synthesis protocols. Furthermore, a thorough investigation into the biological activities of the individual enantiomers is warranted to explore their potential beyond the flavor and fragrance industry. The collection of comprehensive spectroscopic data, including detailed NMR analysis and specific rotation values, would greatly benefit the scientific community by providing a more complete characterization of these chiral molecules. This guide serves as a foundational resource to encourage and support these future research endeavors.
References
- 1. Grapefruit mercaptan - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN1030449C - Synthesis of 1-p-î©ene-8-thiol - Google Patents [patents.google.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. This compound | C10H18S | CID 6427135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. (S)-(-)-1-p-menthen-8-thiol & (R)-(+)-1-p-menthen-8-thiol [leffingwell.com]
- 10. researchgate.net [researchgate.net]
The Discovery and Analysis of Grapefruit Mercaptan in Citrus Fruits: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Grapefruit mercaptan, chemically known as p-menth-1-ene-8-thiol, is a potent sulfur-containing monoterpenoid that stands as the primary contributor to the characteristic aroma of grapefruit (Citrus paradisi). Its discovery marked a significant advancement in flavor chemistry due to its exceptionally low odor threshold, one of the lowest ever recorded for a naturally occurring compound. This technical guide provides an in-depth overview of the discovery, chemical properties, and analysis of grapefruit mercaptan in citrus fruits. It details comprehensive experimental protocols for its extraction, identification, and quantification, presents a summary of reported concentrations, and visualizes the key experimental workflows and the putative olfactory signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of flavor science, analytical chemistry, and sensory neuroscience.
Introduction
The characteristic and sought-after aroma of grapefruit is largely defined by a single volatile sulfur compound: grapefruit mercaptan, or p-menth-1-ene-8-thiol. First identified as a powerful flavor impact constituent of grapefruit juice in 1982 by Demole, Enggist, and Ohloff, this compound is notable for its incredibly low detection threshold.[1] The (+)-(R) enantiomer, which is the more potent of its stereoisomers, can be detected by the human nose at concentrations as low as 2 x 10⁻⁵ parts per billion (ppb).[1] This is equivalent to detecting a minuscule 2 x 10⁻⁵ milligrams in a metric ton of water.[1]
Grapefruit mercaptan is a monoterpenoid containing a thiol functional group, and it is structurally related to α-terpineol with the hydroxyl group replaced by a sulfhydryl group.[1] Its potent aroma and low concentration in citrus matrices present significant challenges for its extraction and quantification, necessitating highly sensitive and specific analytical methodologies. This guide will delve into the established protocols for its analysis and provide a comprehensive overview of its occurrence in citrus fruits.
Physicochemical Properties of Grapefruit Mercaptan
A summary of the key physicochemical properties of grapefruit mercaptan is presented in the table below.
| Property | Value | Reference |
| Chemical Name | p-Menth-1-ene-8-thiol | |
| Synonyms | Grapefruit mercaptan, Thioterpineol | [1] |
| Molecular Formula | C₁₀H₁₈S | |
| Molecular Weight | 170.31 g/mol | [1] |
| CAS Number | 71159-90-5 (racemate) | [1] |
| Appearance | Colorless liquid | |
| Odor | Potent, characteristic grapefruit aroma | [1] |
| Odor Threshold | 2 x 10⁻⁵ ppb ((+)-(R) enantiomer) | [1] |
| Boiling Point | 58 °C at 0.33 mmHg | [1] |
| Density | 1.03 g/cm³ | [1] |
Quantitative Data of Grapefruit Mercaptan in Citrus
The concentration of grapefruit mercaptan can vary significantly depending on the citrus variety, ripeness, and processing of the juice. The following table summarizes a range of reported concentrations in grapefruit juice.
| Citrus Variety | Sample Type | Concentration (ng/L) | Analytical Method | Reference |
| White Grapefruit | Hand-squeezed juice | 2.51 (ng/g) | GC-MS | [2] |
| Pink Grapefruit | Canned juice | 19.74 (ng/g) | GC-MS | [2] |
| Grapefruit Juice | Not specified | ~5-100 (ng/g) | GC with sulfur-specific detector | [2] |
Experimental Protocols
The accurate analysis of grapefruit mercaptan requires meticulous sample preparation and highly sensitive analytical instrumentation. Below are detailed methodologies for key experiments.
Extraction of Grapefruit Mercaptan from Juice
This protocol is based on the solvent extraction method described by Goodner and Margaría.[2]
Materials:
-
Grapefruit juice
-
Ethyl acetate (B1210297) (analytical grade)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
To 30 mL of grapefruit juice in a centrifuge tube, add 20 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 5000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.
-
Combine the two ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen or using a rotary evaporator.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines typical GC-MS parameters for the analysis of grapefruit mercaptan.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1-2 µL
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/min
-
Hold at 250°C for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Single Ion Monitoring (SIM)
-
Monitored Ion (m/z): 170 (molecular ion of grapefruit mercaptan)[2]
-
Dwell Time: 200 ms
Derivatization of Grapefruit Mercaptan for Enhanced Detection
Thiols can be derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).
Materials:
-
Grapefruit mercaptan extract
-
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) solution (in acetone)
-
Potassium carbonate solution (aqueous)
Procedure:
-
To the concentrated extract, add an excess of PFBBr solution and potassium carbonate solution.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
Extract the derivatized product with hexane.
-
Wash the hexane layer with water to remove excess reagents.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Analyze the derivatized sample by GC-MS, monitoring for the characteristic ions of the PFB-thiol derivative.
Visualizations
Experimental Workflow for Grapefruit Mercaptan Analysis
The following diagram illustrates the general workflow for the extraction and analysis of grapefruit mercaptan from citrus juice.
Caption: Workflow for the analysis of grapefruit mercaptan.
Putative Olfactory Signaling Pathway for Volatile Sulfur Compounds
The perception of volatile sulfur compounds like grapefruit mercaptan is initiated by their interaction with olfactory receptors in the nasal epithelium. The exact receptor for grapefruit mercaptan in humans has not been definitively identified, but research on related compounds in animal models provides a likely signaling cascade.
Caption: Putative olfactory signaling pathway for grapefruit mercaptan.
Conclusion
The discovery of grapefruit mercaptan has been pivotal in understanding the complex aroma profiles of citrus fruits. Its extremely low odor threshold underscores the importance of trace volatile compounds in sensory perception. The analytical methods detailed in this guide, including solvent extraction, GC-MS, and derivatization techniques, provide a robust framework for the accurate quantification of this potent odorant. Future research may focus on elucidating the specific human olfactory receptors responsible for its detection and further exploring its occurrence in a wider range of citrus varieties and other natural products. This knowledge will be invaluable for the food and fragrance industries, as well as for advancing our understanding of chemosensory science.
References
A Technical Guide to p-Menthane Monoterpenoids: From Biosynthesis to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of p-menthane (B155814) monoterpenoid compounds, a significant class of natural products known for their wide-ranging biological activities. This document delves into their biosynthesis, diverse pharmacological effects, and the experimental methodologies used to evaluate their potential. Quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate understanding.
Introduction to p-Menthane Monoterpenoids
p-Menthane monoterpenoids are a class of naturally occurring organic compounds characterized by a C10 isoprenoid structure built on a p-menthane backbone (1-methyl-4-isopropyl cyclohexane).[1] Prominent examples such as menthol (B31143), limonene (B3431351), carvone, and α-terpineol are major constituents of essential oils from plants in genera like Mentha (mint), Citrus, and Eucalyptus.[2][3] These volatile compounds are not only responsible for the characteristic fragrances of these plants but also possess a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][4][5] Their therapeutic potential has made them a focal point in drug discovery and development.
Biosynthesis of p-Menthane Monoterpenoids
The biosynthesis of p-menthane monoterpenoids in plants originates from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids.[6][7] This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP). The condensation of these units forms geranyl diphosphate (GDP), the universal precursor for all monoterpenes.
The cyclization of GDP, catalyzed by specific monoterpene synthases, is the committed step in the formation of the p-menthane skeleton. For instance, limonene synthase cyclizes GDP to form limonene, a key branch-point intermediate.[7][8] Subsequent enzymatic modifications, such as hydroxylations, reductions, and isomerizations by enzymes like cytochrome P450 monooxygenases and reductases, lead to the vast diversity of p-menthane derivatives, including menthol and carvone.[8]
Pharmacological Activities and Mechanisms of Action
p-Menthane derivatives exhibit a broad array of biological activities, making them promising candidates for therapeutic development.
Anticancer and Cytotoxic Activity
Several p-menthane monoterpenoids have demonstrated significant antitumor effects.[9] Limonene and its metabolite perillyl alcohol are well-studied for their antiproliferative properties. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), impairment of the cell cycle, generation of reactive oxygen species (ROS), and induction of autophagy.[9] For example, β-pinene has been shown to induce morphological changes in cancer cells consistent with apoptosis, such as membrane blebbing and cell shrinkage.[9]
Table 1: Cytotoxic Activity of Selected p-Menthane Monoterpenoids
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| N-isopinocampheyl-1,2-benzisoselenazol-3(2H)-one | HL-60 (Leukemia) | IC₅₀ | 7.1 µM | [4] |
| N-menthyl-1,2-benzisoselenazol-3(2H)-one | MCF-7 (Breast Cancer) | IC₅₀ | >10 µM | [10] |
| Perillyl Alcohol | A549 (Lung Cancer) | IC₅₀ | Varies | [9] |
| Perillyl Alcohol | HepG2 (Liver Cancer) | IC₅₀ | Varies |[9] |
Antimicrobial and Antifungal Activity
p-Menthane monoterpenoids are widely recognized for their antimicrobial properties against a range of pathogens.[11] Compounds like thymol, carvacrol, and α-terpineol exhibit potent antibacterial and antifungal effects.[10][12] Their primary mechanism involves disrupting the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[11] They can also interfere with quorum sensing and inhibit efflux pumps, which are bacterial mechanisms for communication and resistance, respectively.[11]
Table 2: Antimicrobial Activity of Selected p-Menthane Monoterpenoids
| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Thymol | Gram-positive bacteria | MIC | Varies | [10] |
| Thymol | Gram-negative bacteria | MIC | Varies | [10] |
| Carvone | Candida albicans | MIC | Varies | [12] |
| α-Terpineol | Various fungi | MIC | Varies |[12] |
Neuropharmacological and Analgesic Activity
(-)-Menthol is the most well-characterized p-menthane monoterpenoid for its neuropharmacological effects. Its cooling sensation is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the "Cold and Menthol Receptor 1".[6][7] Additionally, it exhibits analgesic properties through its interaction with κ-opioid receptors.[2][6]
Key Experimental Protocols
The evaluation of p-menthane monoterpenoids requires robust and standardized experimental protocols. Below are methodologies for assessing key biological activities.
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the p-menthane monoterpenoid compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
References
- 1. Showing Compound p-Menthane (FDB006180) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Structural diversity and biosynthesis of plant derived <i>p</i>-menthane monoterpenes - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sibran.ru [sibran.ru]
The Enigmatic Essence: A Technical Guide to Thioterpineol in Grapefruit Juice
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence, chemical analysis, biosynthesis, and sensory perception of thioterpineol, a pivotal flavor compound in grapefruit juice. With an exceptionally low odor threshold, this sulfur-containing monoterpenoid is a subject of significant interest in flavor chemistry, analytical science, and sensory research. This document provides a comprehensive overview of the current scientific understanding, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways to serve as a valuable resource for professionals in the field.
Natural Occurrence and Sensory Impact of Thioterpineol
1-p-menthene-8-thiol, commonly known as thioterpineol or grapefruit mercaptan, is a potent, character-donating constituent of grapefruit juice, primarily responsible for its characteristic aroma.[1] It is present at extremely low concentrations, typically at the parts-per-billion (ppb) level or below.[2] The sensory impact of thioterpineol is profound; when highly diluted, it imparts a genuine and unmistakable aroma of fresh grapefruit juice. However, at higher concentrations, it can be perceived as sulfurous.
The characteristic grapefruit aroma is primarily attributed to the (+)-(R)-enantiomer of thioterpineol.[3] This enantiomer possesses an incredibly low odor detection threshold, reported to be as low as 2 x 10⁻⁵ ppb in water, making it one of the most potent naturally occurring flavor compounds known.[3]
Quantitative Data on Thioterpineol in Grapefruit Juice
The concentration of thioterpineol in grapefruit juice can vary depending on the variety (e.g., white, pink, red) and processing methods. While comprehensive comparative data remains the subject of ongoing research, available studies provide some insights into its concentration. A general range of approximately 5 to 100 ng/g has been observed in grapefruit juice.[4] One study reported a concentration of 2.51 ng/g in a not-from-concentrate (NFC) white grapefruit juice, with a higher concentration noted in a canned pink grapefruit juice, though the specific value was not provided.[4] For context, the concentration of another important grapefruit aroma compound, rotundone, has been quantified at 29.6 ng/kg in white grapefruit juice and 49.8 ng/kg in pink grapefruit juice.[5]
| Grapefruit Juice Variety | Thioterpineol Concentration (ng/g) | Reference |
| White (Not-From-Concentrate) | 2.51 | [4] |
| Pink (Canned) | > 2.51 (exact value not specified) | [4] |
| General Range | 5 - 100 | [4] |
Table 1: Reported Concentrations of Thioterpineol in Grapefruit Juice. This table summarizes the available quantitative data for thioterpineol concentration in different types of grapefruit juice.
Experimental Protocols for the Analysis of Thioterpineol
The accurate quantification of the highly volatile and low-concentration thioterpineol in a complex matrix like grapefruit juice requires sensitive and specific analytical methods. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or sulfur-specific detectors such as a flame photometric detector (FPD), pulsed flame photometric detector (PFPD), or sulfur chemiluminescence detector (SCD) are the most common techniques employed.[4] Solid-phase microextraction (SPME) is a widely used sample preparation method for the extraction and concentration of volatile and semi-volatile compounds from the juice.
Detailed Methodology for SPME-GC-MS Analysis
This protocol is a composite of methodologies reported in the literature for the analysis of volatile sulfur compounds in citrus juices.
Objective: To extract, identify, and quantify thioterpineol in grapefruit juice using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
Grapefruit juice sample
-
Sodium chloride (NaCl)
-
Thioterpineol analytical standard
-
Internal standard (e.g., deuterated thioterpineol or a compound with similar chemical properties)
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Pipette a defined volume of grapefruit juice (e.g., 5 mL) into a 20 mL headspace vial.
-
Add a precise amount of internal standard to the vial.
-
Saturate the sample with NaCl (approximately 1.5 g) to increase the volatility of the analytes by the salting-out effect.
-
Immediately seal the vial with a magnetic screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a temperature-controlled autosampler or water bath.
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature with continued agitation.
-
-
GC-MS Analysis:
-
After extraction, immediately desorb the SPME fiber in the heated injection port of the GC (e.g., at 250°C for 5 minutes in splitless mode).
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to a high m/z range (e.g., 35-350 amu).
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.
-
-
-
Quantification:
-
Identify thioterpineol based on its retention time and mass spectrum by comparison with the analytical standard.
-
Quantify the concentration of thioterpineol by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard at different concentrations.
-
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 1-p-Menthene-8-thiol
Abstract: this compound, also known as grapefruit mercaptan, is a potent, sulfur-containing monoterpenoid that is a key aroma constituent in grapefruit juice and other citrus fruits.[1][2] Its exceptionally low odor threshold makes it one of the most powerful flavor compounds found in nature.[2] This document provides a comprehensive overview of the physicochemical properties, experimental protocols for synthesis and analysis, and safety information for this compound, intended for an audience of researchers and professionals in chemistry and drug development.
Physicochemical Properties
This compound is a colorless liquid with a characteristic sulfurous odor that, upon high dilution, imparts the distinct aroma and taste of grapefruit.[1][3][4] It is a chiral molecule, and its enantiomers exhibit different sensory properties.[3] The (R)-enantiomer is noted for its significant contribution to the natural grapefruit scent, while the (S)-enantiomer has a weaker, less specific odor.[3]
The fundamental physicochemical data for this compound are summarized in the table below for ease of reference.
| Property | Value |
| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propane-2-thiol |
| Synonyms | Grapefruit mercaptan, Thioterpineol, FEMA 3700 |
| CAS Number | 71159-90-5 |
| Molecular Formula | C₁₀H₁₈S |
| Molecular Weight | 170.32 g/mol [4] |
| Appearance | Colorless liquid[1][3] |
| Boiling Point | 229.4 °C at 760 mmHg[1][3] |
| Density | 0.938 g/cm³[1][3][5] |
| Vapor Pressure | 0.105 mmHg at 25°C[1] |
| Solubility in Water | 5.485 mg/L at 25 °C (estimated)[3][6] |
| Refractive Index | 1.5[1][3] |
| Flash Point | 90.7 °C[1] |
| LogP (o/w) | 3.44 (calculated)[1] |
| pKa | 11.12 ± 0.10 (Predicted)[1] |
Experimental Protocols
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound involves the reduction of a thiirane (B1199164) precursor, which is itself derived from an epoxide intermediate.[7] This multi-step process provides a reliable route to obtain the target thiol.
Detailed Methodology:
-
Epoxide to Thiirane Conversion: An oxirane precursor, such as one derived from limonene, is reacted with thiourea (B124793) followed by treatment with a base (e.g., Na₂CO₃) in a sequential reflux process. This converts the epoxide ring into a thiirane (episulfide) ring.[7]
-
Thiirane Reduction: The resulting thiirane is then reduced to yield the desired thiol. A suspension of a reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), is prepared in a dry solvent like Tetrahydrofuran (THF) under an inert nitrogen atmosphere.[8]
-
Reaction Execution: The thiirane compound, dissolved in THF, is added to the boiling suspension of LiAlH₄.[8] The mixture is refluxed for approximately one hour to ensure the complete reduction of the thiirane.[8]
-
Work-up and Purification: After cooling the reaction mixture to 0°C, the excess LiAlH₄ is carefully quenched by the addition of water. The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether. The combined organic phases are washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by evaporation.[8]
-
Final Distillation: The crude residue is purified by fractional distillation under reduced pressure (e.g., 40° C at 0.133 Pa) to yield pure this compound.[8]
Analytical Quantification in Grapefruit Juice by GC-MS
Due to its extremely low concentration in natural sources, sensitive analytical methods are required for the detection and quantification of this compound. While sulfur-specific detectors like Flame Photometric Detectors (FPD) or Sulfur Chemiluminescence Detectors (SCD) are effective, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable and more commonly available alternative.[9][10]
Detailed Methodology:
-
Sample Preparation and Extraction: A measured volume of grapefruit juice (e.g., 30 mL) is extracted multiple times with an organic solvent like ethyl acetate.[9]
-
Centrifugation: The mixture is centrifuged at low temperature (e.g., 2°C) to separate the organic layer from the aqueous juice components.[9]
-
Drying and Concentration: The collected organic layer is dried using an anhydrous salt (e.g., calcium chloride). The extract is then concentrated, first using a distillation apparatus and subsequently with a gentle stream of nitrogen gas to a final small volume (e.g., 1.75 mL).[9]
-
GC-MS Analysis: An aliquot of the concentrated sample (e.g., 2 µL) is injected into a GC-MS system.[9]
-
GC Column: A standard non-polar column such as an HP-5 (30 m x 0.25 mm x 0.25 µm) is typically used.[9]
-
Oven Program: The temperature program starts at 50°C, followed by a ramp of 10°C/min up to 250°C.[9]
-
MS Detection: The mass spectrometer is operated in Single Ion Monitoring (SIM) mode, targeting the molecular ion of this compound (m/z 170). While other fragments like m/z 121 and 136 are more abundant, they are common to many terpenes and less specific.[9]
-
-
Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[9]
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under most regulations.[11] However, standard laboratory safety precautions should always be observed.
-
Handling: Work in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[5] Avoid contact with skin and eyes and prevent the formation of aerosols.[5]
-
First Aid: In case of inhalation, move the individual to fresh air.[5][12] If skin contact occurs, wash the affected area with soap and water.[5] For eye contact, rinse thoroughly with pure water for at least 15 minutes.[5] If ingested, rinse the mouth with water and do not induce vomiting.[5] In all cases of significant exposure or if symptoms persist, consult a doctor.[5][12]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus if necessary.[5]
-
Disposal: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or sewer systems.[5]
References
- 1. This compound|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C10H18S | CID 6427135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. grapefruit mercaptan [flavscents.com]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Publication : USDA ARS [ars.usda.gov]
- 11. axxence.de [axxence.de]
- 12. prod.adv-bio.com [prod.adv-bio.com]
Spectroscopic Characterization of 1-p-Menthene-8-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 1-p-menthene-8-thiol, a key aroma compound found in grapefruit and a molecule of interest in flavor chemistry and potentially in drug development due to its reactive thiol group. This document compiles nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound. The data presented here is based on findings from studies on the synthesis and characterization of monoterpenoid mercaptans.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.38 | br s | 1H | H-2 |
| 2.11 - 1.85 | m | 4H | H-3, H-6 |
| 1.78 | m | 1H | H-4 |
| 1.66 | s | 3H | H-7 (CH₃) |
| 1.45 | m | 1H | H-5a |
| 1.32 | s | 6H | H-9, H-10 (2xCH₃) |
| 1.22 | m | 1H | H-5e |
| 1.15 | s | 1H | SH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 133.8 | C-1 |
| 120.5 | C-2 |
| 48.8 | C-8 |
| 41.2 | C-4 |
| 31.0 | C-3 |
| 27.5 | C-6 |
| 26.8 | C-5 |
| 26.2 | C-9, C-10 (2xCH₃) |
| 23.4 | C-7 (CH₃) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern useful for its identification, particularly in complex mixtures when coupled with gas chromatography (GC).
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 170 | Moderate | [M]⁺ (Molecular ion) |
| 136 | High | [M - H₂S]⁺ |
| 121 | High | [M - H₂S - CH₃]⁺ |
| 93 | Moderate | [C₇H₉]⁺ (Tropylium-like ion) |
Infrared (IR) Spectroscopy
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3015 | Medium | =C-H stretch (alkene) |
| 2965 - 2850 | Strong | C-H stretch (alkane) |
| ~ 2570 | Weak | S-H stretch (thiol) |
| ~ 1675 | Medium | C=C stretch (alkene) |
| ~ 1450 | Medium | C-H bend (alkane) |
| ~ 1375 | Medium | C-H bend (gem-dimethyl) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as the ¹³C nucleus has low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector temperature: 250 °C.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
Transfer line temperature: 280 °C.
-
Detector: Quadrupole or ion trap mass analyzer.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
For liquid samples, a small drop of neat this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄), and the spectrum can be recorded in a solution cell.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound and a simplified representation of its synthesis.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: A simplified reaction pathway for the synthesis of this compound.
Synthesis of 1-p-Menthene-8-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-p-Menthene-8-thiol, also known as grapefruit mercaptan, is a potent, naturally occurring monoterpenoid thiol primarily responsible for the characteristic aroma of grapefruit.[1] Its extremely low odor threshold makes it a significant compound in the flavor and fragrance industries.[2][3][4] This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of a key synthetic route. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis of complex flavor and fragrance compounds.
Introduction
This compound (C₁₀H₁₈S) is a sulfur-containing monoterpenoid that exists as two enantiomers, with the (R)-enantiomer being the more potent contributor to the grapefruit aroma.[5] While it can be extracted from natural sources like grapefruit juice, the synthetic routes are more common for commercial production in the perfume and food industries.[5][6] This guide will focus on the chemical synthesis of this impactful flavor compound.
Synthesis Pathways
Several synthetic routes to this compound have been developed, primarily starting from limonene (B3431351) or its derivatives. The key strategies involve the introduction of a thiol group at the C-8 position of the p-menthene skeleton.
Pathway A: From Limonene via Epoxidation and Thiirane (B1199164) Formation
A common and effective method for the synthesis of this compound involves a multi-step process starting from limonene. This pathway proceeds through the formation of an epoxide, followed by conversion to a thiirane, and subsequent reduction to the desired thiol.
Logical Flow of Pathway A:
Caption: Key stages in the synthesis of this compound from Limonene.
A described method involves the reduction of the corresponding thiirane with lithium aluminum hydride (LiAlH₄) to yield this compound.[6] Another approach to the thiirane involves reacting the epoxide with thiourea (B124793) and sodium carbonate.[6]
Pathway B: From Halogenated α-Terpineol
An alternative patented method utilizes halogenated α-terpineol as the starting material. This process involves the reaction with thiourea followed by alkaline hydrolysis.
Experimental Workflow for Pathway B:
Caption: Workflow for the synthesis from halogenated α-terpineol.
Pathway C: Direct Thiolation of Limonene
The direct addition of hydrogen sulfide (B99878) (H₂S) to limonene has been explored. However, this method, often catalyzed by Lewis acids like aluminum chloride (AlCl₃), typically results in low yields and a mixture of products due to a lack of regioselectivity and skeletal rearrangements.[6][7] A Japanese patent also describes a direct synthesis from limonene and H₂S, but it requires harsh reaction conditions and presents difficulties in product separation.[8]
Experimental Protocols
Protocol for Pathway A: Reduction of a Thiirane Precursor
This protocol is based on a described method for the final reduction step.[9]
-
Setup: To a stirred, boiling suspension of lithium aluminum hydride (LiAlH₄) (72 mg, 1.9 mmol) in 3 ml of tetrahydrofuran (B95107) (THF), add a solution of the thiirane precursor (0.637 g, 3.8 mmol) in 12 ml of THF under a nitrogen atmosphere.
-
Reaction: Reflux the reaction mixture for an additional hour.
-
Quenching: Cool the mixture to 0°C and cautiously add water to decompose the excess LiAlH₄.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Washing and Drying: Wash the combined organic phases three times with water, then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Purification: Evaporate the solvent and fractionally distill the crude residue to obtain the final product.
Protocol for Pathway B: From Halogenated α-Terpineol and Thiourea
This protocol is adapted from a Chinese patent.[8]
-
Reaction Mixture Preparation: In a 100 ml three-necked flask, add 7.6 g (0.1 mol) of thiourea and 35 ml of 95% ethanol. Heat the mixture until the thiourea is completely dissolved.
-
Addition of Starting Material: Add 17.4 g (0.1 mol) of halogenated α-terpineol dropwise in batches.
-
Reaction: Maintain the reaction temperature between 30-80°C for 1-6 hours.
-
Solvent Removal: Evaporate the ethanol from the reaction mixture.
-
Hydrolysis: Add an excess of 10% aqueous sodium hydroxide (B78521) (NaOH) solution and reflux the mixture for 1-3 hours under a nitrogen atmosphere.
-
Workup: Separate the organic layer. Wash and dry the organic layer.
-
Purification: Purify the product by vacuum distillation, collecting the fraction at 70-72°C / 1 mmHg.
Quantitative Data
The following table summarizes the reported yields for the different synthesis pathways.
| Pathway | Starting Material(s) | Key Reagents | Reported Yield | Reference |
| A | Thiirane Precursor | LiAlH₄, THF | 69% | [9] |
| B | Halogenated α-Terpineol, Thiourea | Ethanol, NaOH | 50% | [8] |
| C | Limonene, H₂S | AlCl₃ | Low | [6][7] |
Conclusion
The synthesis of this compound can be achieved through several distinct pathways. The route involving the reduction of a thiirane intermediate appears to offer a good yield, although it is a multi-step process. The method starting from halogenated α-terpineol provides a moderate yield in a two-step, one-pot procedure. Direct thiolation of limonene is generally less efficient due to poor selectivity. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired yield and purity, and scalability of the process. This guide provides a foundational understanding of the key synthetic strategies for this important flavor compound.
References
- 1. Grapefruit mercaptan - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Menthene-8-thiol | 71159-90-5 [chemicalbook.com]
- 5. ScenTree - Grapefruit Mercaptan (CAS N° 71159-90-5) [scentree.co]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1030449C - Synthesis of 1-p-î©ene-8-thiol - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
The Pivotal Role of 1-p-Menthene-8-thiol as a Key Food Odorant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-p-Menthene-8-thiol, a sulfur-containing monoterpenoid, is a potent aroma compound that plays a crucial role in the characteristic scent of various fruits, most notably grapefruit. Its exceptionally low odor threshold makes it a significant contributor to food flavor profiles even at trace concentrations. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, sensory characteristics, and analytical methodologies for this compound. Furthermore, it delves into the experimental protocols for its sensory analysis and discusses the known olfactory signaling pathways involved in its perception. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of flavor chemistry, sensory science, and olfactory research.
Introduction
Volatile sulfur compounds are renowned for their potent and often decisive impact on the aroma of foods and beverages. Among these, this compound [CAS 71159-90-5], also known as grapefruit mercaptan, stands out as one of the most powerful flavor-impact compounds ever discovered in nature.[1] It is the chemical constituent primarily responsible for the characteristic aroma of grapefruit and is perceptible to the human nose at exceptionally low concentrations.[2] Understanding the chemical, sensory, and physiological aspects of this key food odorant is essential for food quality control, flavor creation, and for researchers studying the mechanisms of olfaction.
Chemical and Physical Properties
This compound is a monoterpenoid containing a thiol functional group.[2] At high concentrations, it possesses a sulfurous and acrid odor, but when highly diluted, it exhibits the distinct and pleasant aroma of fresh grapefruit juice.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈S | [3] |
| Molecular Weight | 170.32 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 229.4 °C at 760 mmHg | [3] |
| Flash Point | 90.7 °C | [3] |
| Density | 0.938 g/cm³ | [3] |
Natural Occurrence and Sensory Characteristics
This compound is a key character-donating constituent of grapefruit juice, where it is present at the parts-per-billion (ppb) level or even lower.[1][4] It has also been identified in other fruits such as guava and in beverages like certain wines.[5]
The sensory properties of this compound are remarkable due to its extremely low odor detection threshold. The perception of its aroma is also dependent on its stereochemistry, with the (+)-(R)-enantiomer being primarily responsible for the characteristic grapefruit aroma.[2]
Table 2: Sensory Thresholds and Concentration of this compound
| Parameter | Value | Reference(s) |
| Odor Threshold in Water | 0.1 ng/L (0.1 ppt) | [6] |
| Odor Threshold in Air ((R)-enantiomer) | 9.0 x 10⁻⁵ ng/L | [7] |
| Odor Threshold in Air ((S)-enantiomer) | 6.6 x 10⁻⁶ ng/L | [7] |
| Concentration in Grapefruit Juice | ~5-100 ng/g (ppb) | [6][8] |
| Aroma Description (diluted) | Grapefruit, citrus, juicy | [1][9] |
| Taste Description (0.01 ppm) | Bitter, waxy, citrus, grapefruit | [9] |
Experimental Protocols
The analysis of this compound is challenging due to its high reactivity, volatility, and trace concentrations in complex food matrices.[10][11]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the quantification of this compound in grapefruit juice using a standard laboratory GC-MS system, which has been shown to be as effective as more specialized sulfur-specific detectors.[6][12]
Methodology:
-
Sample Preparation:
-
Use a minimal sample volume of approximately 30 mL of grapefruit juice.[6]
-
Perform an ethyl acetate (B1210297) extraction of the juice.
-
-
GC-MS Analysis:
-
Injector: Splitless mode.
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5 or equivalent).
-
Oven Temperature Program: An appropriate temperature gradient to separate the target analyte from other matrix components.
-
Mass Spectrometer (MS) Conditions:
-
Operate in Single Ion Monitoring (SIM) mode.
-
Monitor the molecular ion m/z 170, as it is specific to p-menthene-8-thiol, avoiding more abundant but less specific terpene fragment ions like m/z 121 and 136.[6]
-
Set a dwell time of 200 ms.
-
-
-
Quantification:
Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.[13][14][15] AEDA is used to determine the odor potency of these compounds.[10][16][17]
Methodology:
-
Aroma Extract Preparation:
-
Extract the volatile compounds from a larger volume of grapefruit juice (e.g., 1-5 L) using a suitable solvent like diethyl ether or dichloromethane.[6]
-
Carefully concentrate the extract to a small volume.
-
-
Aroma Extract Dilution Analysis (AEDA):
-
Create a series of stepwise dilutions of the concentrated aroma extract with an odorless solvent.[10]
-
Analyze each dilution by GC-O.
-
-
Gas Chromatography-Olfactometry (GC-O):
-
The effluent from the GC column is split between a conventional detector (e.g., FID or MS) and a sniffing port where a trained panelist assesses the odor.[13]
-
Panelists record the retention time, duration, and a descriptor for each detected odor.
-
The Flavor Dilution (FD) factor for each odorant is the highest dilution at which it is still perceivable. A higher FD factor indicates a more potent odorant.
-
Olfactory Signaling Pathway
The perception of thiols is initiated by their interaction with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons.[18][19][20]
While the specific receptor for this compound is still under investigation, research on structurally similar thiols provides significant insights. The human olfactory receptor OR2M3 has been identified as being narrowly tuned to the key food odorant 3-mercapto-2-methylpentan-1-ol, and its activation is significantly potentiated by the presence of copper ions.[1][12][21] Another study suggests that OR2M2 is activated by this compound.[5] It is hypothesized that transition metals like copper play a crucial role in the sensitive detection of thiols by forming a complex with the odorant within the receptor's binding pocket.[4][18]
Upon binding of the odorant-metal complex to the receptor, a conformational change is induced, activating an intracellular G-protein (Gα-olf). This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions. This depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.[18][19]
Logical Workflow for Identification and Characterization
The process of identifying and characterizing a key food odorant like this compound involves a multi-step approach combining analytical chemistry and sensory science.
Conclusion
This compound is a quintessential example of a key food odorant, where its presence, even at infinitesimal concentrations, profoundly shapes the sensory identity of a product. Its study provides a fascinating intersection of organic chemistry, analytical science, and neurobiology. The methodologies outlined in this guide offer a robust framework for the continued investigation of this and other potent aroma compounds. For drug development professionals, the specific interaction of this thiol with olfactory receptors, potentially mediated by metal ions, presents an interesting model for understanding ligand-receptor binding and signaling in GPCRs, a critical family of drug targets. Further research into the specific olfactory receptors and the nuances of the signaling pathway will undoubtedly deepen our understanding of the molecular basis of smell.
References
- 1. Copper-mediated thiol potentiation and mutagenesis-guided modeling suggest a highly conserved copper-binding motif in human OR2M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spkx.net.cn [spkx.net.cn]
- 3. Effects of Varying the Color, Aroma, Bitter, and Sweet Levels of a Grapefruit-Like Model Beverage on the Sensory Properties and Liking of the Consumer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. " Bovine olfactory cilia preparation: thiol-modulated odorant-sensitive" by D Lazard, Y Barak et al. [mouseion.jax.org]
- 10. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. Copper-mediated thiol potentiation and mutagenesis-guided modeling suggest a highly conserved copper-binding motif in human OR2M3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Aroma extract dilution analysis [bio-protocol.org]
- 17. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In-Depth Technical Guide: Toxicological and Safety Data of 1-p-Menthene-8-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-p-Menthene-8-thiol (CAS No. 71159-90-5), also known as grapefruit mercaptan, is a sulfur-containing monoterpenoid naturally present in grapefruit and is a key contributor to its characteristic aroma. It is utilized as a flavoring agent in the food industry. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, with a focus on quantitative data, experimental methodologies, and relevant metabolic pathways.
Toxicological Data Summary
The toxicological profile of this compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The available data indicate a low order of toxicity. Quantitative data from key studies are summarized in the tables below.
Table 1: Acute Toxicity
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | LD50 | > 6000 mg/kg bw | (Mondino & Peano, 1982) as cited in JECFA, 2000[1] |
Table 2: Genotoxicity
At the time of the last comprehensive evaluation by JECFA, no specific genotoxicity studies on this compound were available. The safety assessment was based on its classification as a simple thiol, which is not expected to be genotoxic.
Table 3: Repeated-Dose Toxicity
No specific repeated-dose toxicity studies were available for this compound at the time of the JECFA evaluation. The safety assessment was based on the metabolic fate of the substance and the low estimated daily intake.
Table 4: Skin Irritation and Sensitization
No specific data on skin irritation or sensitization for this compound were found in the reviewed literature.
Metabolic Fate
The metabolic pathway of this compound is anticipated to follow that of other simple aliphatic and aromatic thiols.
As depicted in the diagram, after ingestion, this compound is expected to undergo S-methylation to form the corresponding methyl thioether. This can then be oxidized to the sulfoxide and sulfone. Alternatively, the thiol group can be directly conjugated with glucuronic acid. These more water-soluble metabolites are then readily excreted in the urine.[1]
Experimental Protocols
Detailed experimental protocols for the cited studies are summarized below based on the information available in the JECFA evaluation.
Acute Oral Toxicity Study (Mondino & Peano, 1982)
The JECFA evaluation refers to this study as the basis for the LD50 value. While the full original study report is not publicly available, the JECFA monograph provides a summary of the protocol.
References
Methodological & Application
Application Notes and Protocols: 1-p-Menthene-8-thiol and its Analogs as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. Monoterpenes, such as those derived from the p-menthane (B155814) scaffold, represent a valuable class of naturally occurring chiral molecules that can be elaborated into effective chiral auxiliaries. While 1-p-menthene-8-thiol is recognized as a potential chiral auxiliary, detailed applications in asymmetric synthesis are not extensively documented in peer-reviewed literature. However, the closely related p-menthane derivative, (-)-8-phenylmenthol (B56881), has been successfully employed to achieve high levels of stereocontrol in various asymmetric transformations.
This document provides detailed application notes and protocols for the use of a p-menthane-based chiral auxiliary, using the well-documented efficacy of (-)-8-phenylmenthol in diastereoselective conjugate addition reactions as a representative example. These protocols and data offer a valuable blueprint for researchers interested in exploring the potential of this compound and other related structures in asymmetric synthesis.
Application Note: Diastereoselective Conjugate Addition to α,β-Unsaturated Esters
The use of (-)-8-phenylmenthol as a chiral auxiliary has proven highly effective in directing the conjugate addition of nucleophiles to α,β-unsaturated esters. The bulky 8-phenylmenthyl group provides a well-defined chiral environment, effectively shielding one face of the enoate system and leading to high diastereoselectivity in the formation of the carbon-nucleophile bond.
One notable application is the diastereoselective synthesis of vinylcyclopropane (B126155) derivatives. In this transformation, a silylated telluronium allylide adds to an α,β-unsaturated ester bearing the (-)-8-phenylmenthol chiral auxiliary. The steric hindrance imposed by the auxiliary directs the nucleophilic attack to the opposite face, resulting in the formation of one diastereomer in significant excess.
Quantitative Data Summary
The following table summarizes the results for the diastereoselective conjugate addition of a silylated telluronium allylide to various α,β-unsaturated esters bearing the (-)-8-phenylmenthol chiral auxiliary.
| Entry | R Group of Enoate | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | Phenyl | 92:8 | 85 |
| 2 | 4-Chlorophenyl | 91:9 | 82 |
| 3 | 4-Methylphenyl | 90:10 | 88 |
| 4 | 2-Naphthyl | 93:7 | 80 |
| 5 | 2-Furyl | 88:12 | 75 |
Experimental Protocols
I. Synthesis of the Chiral α,β-Unsaturated Ester
Materials:
-
(-)-8-Phenylmenthol
-
α,β-Unsaturated carboxylic acid (e.g., cinnamic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the α,β-unsaturated carboxylic acid (1.1 equiv.) and (-)-8-phenylmenthol (1.0 equiv.) in anhydrous DCM at 0 °C, add DMAP (0.1 equiv.).
-
Slowly add a solution of DCC (1.2 equiv.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral α,β-unsaturated ester.
II. Diastereoselective Conjugate Addition
Materials:
-
Chiral α,β-unsaturated ester from Protocol I
-
Allylic telluronium salt
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the allylic telluronium salt (1.2 equiv.) in anhydrous THF at -78 °C, add LiTMP (1.2 equiv.) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of the chiral α,β-unsaturated ester (1.0 equiv.) in anhydrous THF to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the vinylcyclopropane derivative.
III. Removal of the Chiral Auxiliary
Materials:
-
The vinylcyclopropane derivative from Protocol II
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether, anhydrous
Procedure:
-
To a solution of the vinylcyclopropane derivative (1.0 equiv.) in anhydrous diethyl ether at 0 °C, add LiAlH₄ (2.0 equiv.) portion-wise.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting suspension through Celite and wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to separate the resulting chiral alcohol from the recovered (-)-8-phenylmenthol auxiliary.
Visualizations
Application Note: Quantification of 1-p-Menthene-8-thiol in Beverages
Abstract
1-p-Menthene-8-thiol is a potent aroma compound found in various beverages, notably grapefruit juice, wine, and beer, contributing significantly to their characteristic scent profiles even at trace concentrations (ng/L levels).[1][2] Accurate quantification of this volatile thiol is crucial for quality control and flavor profile analysis in the beverage industry. However, its analysis presents challenges due to its low concentration, high reactivity, and the complexity of beverage matrices.[1][3] This application note details robust analytical methods for the quantification of this compound in beverages, focusing on sample preparation techniques and gas chromatography-based analysis.
Introduction
Volatile thiols, or mercaptans, are sulfur-containing organic compounds that are key contributors to the aroma of many foods and beverages.[1][3] this compound, also known as grapefruit mercaptan, is particularly impactful due to its extremely low odor threshold.[2] The analytical determination of this compound is challenging, necessitating sensitive and selective methodologies. The primary difficulties lie in its susceptibility to oxidation and its presence at trace levels, often requiring a pre-concentration step for accurate measurement.[4][5]
This document provides protocols for sample preparation, including headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE), followed by analysis using gas chromatography (GC) coupled with mass spectrometry (MS) or a sulfur chemiluminescence detector (SCD). Derivatization techniques to enhance stability and chromatographic performance are also discussed.[3][6]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS
This method is suitable for the extraction and quantification of this compound from clear beverages like juice and white wine.
Materials:
-
Beverage sample (e.g., grapefruit juice, wine)
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 4-methoxy-α-toluenethiol)[7]
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and septa
-
Heater-stirrer or water bath
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Pipette 10 mL of the beverage sample into a 20 mL headspace vial.
-
Add a precise amount of internal standard solution.
-
Add 3 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60°C).
-
Insert the SPME fiber assembly through the septum into the headspace above the sample. Do not allow the fiber to touch the liquid.
-
Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) with constant agitation.
-
-
GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately insert it into the GC injection port for thermal desorption.
-
Desorb the analytes from the fiber onto the GC column.
-
Typical GC conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Protocol 2: Stir Bar Sorptive Extraction (SBSE) followed by Thermal Desorption-GC-SCD
SBSE is a highly sensitive technique suitable for trace-level analysis of volatile and semi-volatile compounds in complex matrices like red wine and beer.
Materials:
-
Beverage sample
-
Internal standard
-
Stir bar coated with a sorptive phase (e.g., polydimethylsiloxane - PDMS)
-
Glass vials with screw caps
-
Magnetic stirrer
-
Thermal desorption unit (TDU) coupled to a GC with a sulfur chemiluminescence detector (SCD)
Procedure:
-
Sample Preparation:
-
SBSE Extraction:
-
Thermal Desorption and GC-SCD Analysis:
-
After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
-
The tube is then placed in the TDU.
-
The analytes are thermally desorbed and transferred to the GC column.
-
GC-SCD Conditions:
-
TDU Program: Programmed heating to desorb the analytes (e.g., from 30°C to 250°C).
-
GC Column and Oven Program: Similar to the GC-MS method.
-
SCD Detector: The SCD provides high selectivity and sensitivity for sulfur-containing compounds.[12]
-
-
Protocol 3: Derivatization for Enhanced Stability and Detection
Thiols can be derivatized to improve their stability and chromatographic properties. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent.[3]
Procedure:
-
Extraction: Perform a liquid-liquid extraction of the beverage sample with a suitable organic solvent (e.g., dichloromethane).
-
Derivatization:
-
Adjust the pH of the extract to basic conditions (e.g., pH 12).
-
Add the PFBBr reagent and allow the reaction to proceed.
-
The resulting stable thioether can then be analyzed by GC-MS.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound and other related thiols in beverages from various studies.
| Analytical Method | Beverage Matrix | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Reference |
| HS-SPME-GC-MS | Grapefruit Juice | This compound | ~1 ng/g (tentative) | - | - | - | [5][8] |
| Extractive Alkylation-HS-SPME-GC-MS | Wine | 4-Methyl-4-mercapto-2-pentanone | 0.9 ng/L | - | 90-109 | >0.99 | |
| Extractive Alkylation-HS-SPME-GC-MS | Wine | 3-Mercaptohexanol | 1 ng/L | - | 90-109 | >0.99 | |
| Extractive Alkylation-HS-SPME-GC-MS | Wine | 3-Mercaptohexyl acetate | 17 ng/L | - | 90-109 | >0.99 | |
| SBSE-TD-GC-MS | Wine | 4-Mercapto-4-methylpentan-2-one | 21.52 µg/L | - | - | >0.995 | [11] |
| SBSE-TD-GC-MS | Wine | 2-Furanmethanethiol | 0.36 µg/L | - | - | >0.995 | [11] |
| SBSE-TD-GC-MS | Wine | 3-Mercaptohexyl acetate | 0.73 µg/L | - | - | >0.995 | [11] |
| SBSE-TD-GC-MS | Wine | 3-Mercaptohexanol | 2.55 µg/L | - | - | >0.995 | [11] |
| Headspace-GC-SCD | Beer | Dimethyl sulfide | 0.11 µg/L | 0.33 µg/L | - | - | [12] |
| Headspace-GC-SCD | Beer | S-methyl thioacetate | 0.49 µg/L | 1.50 µg/L | - | - | [12] |
| Headspace-GC-SCD | Beer | Dimethyl disulfide | 0.04 µg/L | 0.13 µg/L | - | - | [12] |
Visualizations
Caption: Workflow for the quantification of this compound in beverages.
Conclusion
The analytical methods described provide reliable and sensitive quantification of this compound in various beverage matrices. The choice of method, particularly the sample preparation technique (HS-SPME vs. SBSE), will depend on the specific beverage, the expected concentration of the analyte, and the available instrumentation. For highly complex matrices and ultra-trace level detection, SBSE coupled with GC-SCD is recommended. For routine analysis of clearer beverages, HS-SPME with GC-MS offers a robust and efficient solution. Proper validation, including the use of internal standards and matrix-matched calibration, is essential for accurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. This compound | C10H18S | CID 6427135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a new stir bar sorptive extraction method for the determination of medium-level volatile thiols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) Analysis of Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile thiols are a class of organosulfur compounds known for their potent and often character-defining aromas, even at trace concentrations.[1] They play a crucial role in the sensory profile of a wide range of products, including foods, beverages, and pharmaceuticals. Due to their high reactivity and low detection thresholds, the accurate analysis of thiols presents a significant analytical challenge.[2] Gas chromatography-olfactometry (GC-O) is a powerful technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[3] This unique combination allows for the identification of odor-active compounds, including thiols, that might otherwise go undetected by conventional detectors.
This document provides a detailed experimental protocol for the analysis of thiols using GC-O, intended for researchers, scientists, and professionals in drug development. The protocol covers sample preparation, instrumentation, and data analysis, and includes quantitative data to aid in the identification of common thiols.
Quantitative Data Summary
The following table summarizes the sensory descriptors and odor detection thresholds (ODTs) for a selection of common volatile thiols. It is important to note that ODTs can vary depending on the matrix (e.g., water, ethanol (B145695) solution) in which they are determined.
| Thiol Compound | Common Sensory Descriptors | Odor Detection Threshold (ODT) in Water (ng/L) |
| Methanethiol | Rotten cabbage, cooked cabbage | 2.2 (in 46% ethanol-water) |
| Ethanethiol | Onion, rubbery, natural gas odorant | 0.8 (in 46% ethanol-water) |
| 2-Methyl-3-furanthiol | Roasted meat, fried | 0.0048 (in 46% ethanol-water) |
| 2-Furfurylthiol | Roasted coffee, smoky | 0.1 (in 46% ethanol-water) |
| 3-Mercaptohexan-1-ol (3-MH) | Grapefruit, passion fruit, guava | 60[1] |
| 3-Mercaptohexyl acetate (B1210297) (3-MHA) | Passion fruit, boxwood, catty | 4[1] |
| 4-Mercapto-4-methylpentan-2-one (4-MMP) | Boxwood, catty, blackcurrant | 0.8[1] |
Experimental Protocol
This protocol outlines a general procedure for the analysis of volatile thiols in a liquid matrix using GC-O. Modifications may be necessary depending on the specific sample matrix and target analytes.
Sample Preparation
The choice of sample preparation technique is critical for the successful analysis of thiols due to their volatility and reactivity.
a) Direct Injection (for high concentration samples):
-
If the sample contains high concentrations of thiols, it can be diluted in a suitable solvent (e.g., ethanol, dichloromethane) prior to injection.
b) Headspace Solid-Phase Microextraction (HS-SPME) (for trace analysis): This technique is highly effective for extracting and concentrating volatile and semi-volatile compounds from a sample matrix.
-
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (e.g., 20 mL) with magnetic crimp caps
-
Heating and agitation unit
-
-
Procedure:
-
Place a known volume of the sample (e.g., 5-10 mL) into a headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.
-
Seal the vial with a crimp cap.
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) with agitation for a defined period (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
c) Derivatization (optional but recommended for stability): To improve the stability and chromatographic behavior of thiols, derivatization can be employed. A common derivatizing agent is PFBBr (Pentafluorobenzyl bromide).
-
Procedure (example with PFBBr):
-
Adjust the sample pH to be basic.
-
Add the PFBBr solution to the sample.
-
Incubate the mixture to allow the reaction to complete.
-
Extract the derivatives using a suitable solvent (e.g., hexane).
-
Concentrate the extract before GC-O analysis.[2]
-
GC-O System and Conditions
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS) is required.
-
Olfactometry Port: The GC effluent is split between the chemical detector (FID/MS) and an olfactometry detection port (ODP). The ODP delivers a humidified stream of the effluent to a trained panelist for sensory evaluation.
-
GC Column: A non-polar or medium-polarity column is typically used. A common choice is a DB-5 or equivalent (5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Example GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Split Ratio: 1:1 (to FID/MS and ODP)
-
Olfactometry Procedure
-
A trained sensory panelist sniffs the effluent from the ODP throughout the GC run.
-
The panelist records the retention time, duration, and a qualitative description of any perceived odor.
-
An intensity score (e.g., on a 0-5 scale) is assigned to each odor event.
Data Analysis
-
The aromagram (a plot of odor intensity versus retention time) is generated from the olfactometry data.
-
The aromagram is aligned with the chromatogram from the FID or MS.
-
Odor-active peaks are identified by matching the retention times.
-
The MS provides structural information for the tentative identification of the compounds responsible for the specific odors. Confirmation is achieved by comparing the retention time and mass spectrum with those of an authentic standard.
Visualizations
Caption: Experimental workflow for GC-O analysis of thiols.
Caption: Data analysis workflow in GC-O.
References
Application Note: Quantification of 1-p-Menthene-8-thiol in Beverages using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-p-Menthene-8-thiol, also known as grapefruit mercaptan, is a potent sulfur-containing monoterpenoid responsible for the characteristic aroma of grapefruit.[1][2][3] Its extremely low odor threshold makes it a key component in the flavor and fragrance industry and an important analyte in food and beverage quality control.[1][3] This application note provides a detailed protocol for the extraction and quantification of this compound in liquid matrices, specifically grapefruit juice, using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is sensitive, selective, and suitable for trace-level analysis.
Introduction
This compound is a critical flavor compound found naturally in grapefruit juice and other fruits.[3][4] Due to its significant impact on the sensory profile of consumer products, accurate and reliable quantification is essential. While traditional methods for sulfur compound analysis often rely on specialized and expensive detectors like Flame Photometric Detectors (FPD) or Sulfur Chemiluminescence Detectors (SCD), this protocol utilizes a standard laboratory GC-MS system.[1] The method described herein is an effective alternative, offering high sensitivity and selectivity for the determination of this compound.[1][5]
Experimental Protocol
This protocol is based on the validated method for the determination of this compound in grapefruit juice.
1. Materials and Reagents
-
This compound standard (CAS 71159-90-5)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
Volumetric flasks
-
Pipettes
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC vials with inserts
2. Standard Preparation
Prepare a stock solution of this compound in ethyl acetate. Perform serial dilutions to create a series of calibration standards. A suggested range is 1 to 100 ng/g to bracket the expected concentration in the samples.[1]
3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 50 mL centrifuge tube, add 30 mL of the liquid sample (e.g., grapefruit juice).[1]
-
Add 20 mL of ethyl acetate to the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 5000 rpm for 10 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean flask.
-
Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.
-
Combine the two organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
Experimental Workflow
Caption: Workflow for this compound Analysis.
4. GC-MS Instrumental Parameters
The following instrumental parameters have been shown to be effective for the analysis of this compound.[1][6]
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 2 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.3 mL/min (constant flow) |
| Oven Program | Initial temperature 50 °C, ramp at 10 °C/min to 250 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 170 (Quantifier) |
| Dwell Time | 200 ms |
Results and Data Presentation
The GC-MS analysis in SIM mode provides excellent selectivity for this compound. The molecular ion at m/z 170 is used for quantification to avoid interference from more abundant but less specific terpene fragment ions like m/z 121 and 136.[1]
Quantitative Data Summary
| Parameter | Result | Reference |
| Tentative Limit of Detection (LOD) | 1 ng/g | [1][5] |
| Typical Concentration in Grapefruit Juice | ~5-100 ng/g | [1] |
| Odor Threshold in Water | 0.1 parts per trillion (ppt) | [1] |
Mass Spectral Data
The mass spectrum of this compound is characterized by the following ions:
| Ion (m/z) | Relative Abundance | Note |
| 170 | Moderate | Molecular Ion (used for quantification) |
| 136 | High | Fragment Ion |
| 121 | High | Fragment Ion |
| 93 | Moderate | Fragment Ion |
Discussion
The presented GC-MS method offers a robust and sensitive approach for the quantification of this compound in beverage samples. The sample preparation procedure, involving a straightforward liquid-liquid extraction, effectively isolates the analyte from the matrix. The use of SIM mode in the MS detection enhances the selectivity of the analysis, which is crucial when dealing with complex matrices like fruit juices. This method has been demonstrated to be as effective as those using sulfur-specific detectors.[1]
Conclusion
This application note details a reliable and accessible GC-MS method for the analysis of this compound. The protocol is well-suited for quality control in the food and beverage industry, as well as for research purposes in flavor chemistry and natural product analysis. The provided experimental parameters and workflow can be readily implemented in laboratories equipped with standard GC-MS instrumentation.
References
Application Note: Analysis of Volatile Thiols by Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volatile thiols are a class of sulfur-containing organic compounds that significantly impact the aroma and flavor profiles of various products, including foods, beverages, and pharmaceuticals. Even at ultra-trace concentrations (ng/L), these compounds can be potent aroma contributors or detractors. Their high reactivity, volatility, and low concentrations in complex matrices present significant analytical challenges. This application note provides a detailed protocol for the extraction and analysis of volatile thiols using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers direct analysis and a derivatization-based method for enhanced sensitivity and stability of reactive thiols.
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[1] In Headspace SPME (HS-SPME), a polymer-coated fused silica (B1680970) fiber is exposed to the vapor phase (headspace) above a solid or liquid sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis.
The analysis of volatile thiols is particularly challenging due to their propensity for oxidation and their poor chromatographic behavior.[2] To overcome these issues, a derivatization step is often employed to convert the highly reactive sulfhydryl group (-SH) into a more stable and readily detectable derivative. This note details two primary workflows: a direct HS-SPME method suitable for less reactive thiols and sulfides, and a more robust method involving derivatization for the analysis of highly reactive, low-concentration polyfunctional thiols.
Experimental Protocols
Two primary protocols are presented: a direct headspace analysis and an analysis involving a derivatization step for enhanced performance with reactive thiols.
Protocol 1: Direct Headspace SPME for Volatile Sulfur Compounds
This method is suitable for the general screening of volatile sulfur compounds (VSCs) such as dimethyl sulfide, dimethyl disulfide, and less reactive thiols.
2.1. Materials and Reagents
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad-range affinity for volatile compounds.[1]
-
Sample Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Sodium Chloride (NaCl): ACS grade or higher, baked at 400°C for 4 hours to remove volatile contaminants.
-
EDTA (Ethylenediaminetetraacetic acid): To chelate metal ions that can catalyze thiol oxidation.[1]
-
Internal Standard (IS): A suitable sulfur-containing compound not expected in the sample (e.g., diethyl disulfide or an isotopically labeled thiol).
-
Sample Matrix: The sample to be analyzed (e.g., wine, beer, fruit brandy, cell culture media).
2.2. Sample Preparation
-
Place 5-10 mL of the liquid sample into a 20 mL headspace vial. For alcoholic beverages, it may be necessary to dilute the sample with deionized water (e.g., to 2.5% v/v ethanol) to improve extraction efficiency.[1]
-
Add NaCl to the vial to achieve a concentration of 20-30% (w/v). Salting-out increases the volatility of the analytes.[1]
-
Add EDTA to a final concentration of ~1% (w/v) to stabilize reactive thiols.[1]
-
Spike the sample with the internal standard at a known concentration.
-
Immediately seal the vial with the screw cap.
2.3. HS-SPME Procedure
-
Place the sealed vial in a heating block or autosampler agitator set to the desired pre-incubation temperature (e.g., 35-50°C).
-
Allow the sample to equilibrate for a pre-incubation time of 15-30 minutes with agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for the extraction time, typically 30-50 minutes, at the same temperature and with continued agitation.[1][3]
-
After extraction, immediately retract the fiber and introduce it into the GC injection port for thermal desorption.
2.4. GC-MS Parameters
-
Injector: Splitless mode, 250°C. Desorption time: 2-5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Column: A wax-type column (e.g., DB-Wax, 60 m × 0.25 mm I.D., 0.25 µm film thickness) is often used for sulfur compounds.[4]
-
Oven Temperature Program:
-
Initial temperature: 35-40°C, hold for 5-10 min.
-
Ramp 1: Increase to 100°C at 3-5°C/min.
-
Ramp 2: Increase to 210-230°C at 3-5°C/min, hold for 10-40 min.[4]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 35-350) for screening or Selected Ion Monitoring (SIM) for target analysis and improved sensitivity.
-
Transfer Line Temperature: 230-250°C.
-
Ion Source Temperature: 230°C.
-
Protocol 2: HS-SPME with Derivatization for Polyfunctional Thiols
This protocol is recommended for highly reactive and potent thiols such as 3-mercaptohexanol (3MH), 3-mercaptohexyl acetate (B1210297) (3MHA), and 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP), often found in wine and beer. It uses pentafluorobenzyl bromide (PFBBr) as a derivatizing agent.
2.5. Materials and Reagents
-
All materials from Protocol 1.
-
SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is often used for on-fiber derivatization.
-
Derivatizing Agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).
-
Base: Tributylamine or a similar base.
-
Solvent for Derivatizing Agent: HPLC-grade water or appropriate organic solvent.
2.6. On-Fiber Derivatization (OFD) HS-SPME Procedure
This automated procedure involves sequential exposure of the SPME fiber to the derivatization agent and then to the sample headspace.
-
Sample Preparation: Prepare the sample in a 20 mL vial as described in section 2.2.
-
Derivatization Vial Preparation: In a separate 10 mL vial, add 2 µL of PFBBr to 3 mL of HPLC-grade water. Seal the vial. This vial will serve as the source of the derivatizing agent vapor.
-
Automated SPME Sequence:
-
Fiber Conditioning: Condition the PDMS/DVB fiber as per the manufacturer's instructions.
-
Reagent Loading: Expose the SPME fiber to the headspace of the PFBBr derivatization vial for 5-10 minutes at room temperature.
-
Sample Extraction & Derivatization: Immediately transfer the PFBBr-loaded fiber to the headspace of the prepared sample vial.
-
Incubate for 10-30 minutes at a controlled temperature (e.g., 55°C) with agitation. During this step, volatile thiols are extracted from the headspace and simultaneously react with the PFBBr on the fiber.
-
-
GC-MS Analysis: After the extraction/derivatization step, transfer the fiber to the GC injector for thermal desorption and analysis using the parameters outlined in section 2.4. The GC temperature program may need to be adjusted to account for the higher boiling points of the PFB-thiol derivatives.
Data Presentation
The performance of SPME methods for volatile thiols is highly dependent on the analyte, fiber type, and whether derivatization is used. The following tables summarize typical performance characteristics.
Table 1: Comparison of SPME Fiber Performance for Volatile Sulfur Compounds (VSCs).
| SPME Fiber Coating | Target Analytes | Typical Performance Characteristics | Reference(s) |
| 50/30 µm DVB/CAR/PDMS | Broad range of VSCs (sulfides, disulfides, thiols) | Considered optimal for the highest number and total peak area of VSCs in many applications. Good for both polar and non-polar volatiles. | [1] |
| 75 µm CAR/PDMS | Highly volatile compounds (e.g., H₂S, methanethiol) | Ideal for adsorption of very small, volatile compounds. Can provide low detection limits for these specific analytes. | [5] |
| 65 µm PDMS/DVB | Volatile compounds, including polar analytes | Good general-purpose fiber. Often used for methods involving on-fiber derivatization. | [6] |
| 85 µm Polyacrylate (PA) | Polar semi-volatiles | Better suited for more polar compounds, but may show lower efficiency for highly volatile sulfur compounds compared to DVB/CAR/PDMS. | [1] |
Table 2: Quantitative Performance Data for Selected Volatile Thiols using Derivatization and HS-SPME-GC-MS.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Reference |
| 4-mercapto-4-methyl-2-pentanone (4MMP) | Extractive Alkylation (PFBBr) + HS-SPME | Wine | 0.9 ng/L | |
| 3-mercaptohexanol (3MH) | Extractive Alkylation (PFBBr) + HS-SPME | Wine | 1.0 ng/L | |
| 3-mercaptohexylacetate (3MHA) | Extractive Alkylation (PFBBr) + HS-SPME | Wine | 17 ng/L | |
| Methanethiol | In-fiber derivatization (N-ethylmaleimide) | Water | 10 ng/L | [6] |
| Hydrogen Sulfide | In-fiber derivatization (N-ethylmaleimide) | Water | 100 ng/L | [6] |
| Various Thiols (butanethiol, ethanethiol, etc.) | In-fiber derivatization (N-phenylmaleimide) | Aqueous | Low µg/L range | [6] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the analysis of volatile thiols using SPME.
Caption: Experimental workflow for direct headspace SPME analysis.
Caption: Workflow for automated on-fiber derivatization SPME.
Conclusion
HS-SPME coupled with GC-MS is a powerful technique for the analysis of volatile thiols in a variety of complex matrices. The choice of protocol—direct analysis versus derivatization—depends on the specific thiols of interest and the required sensitivity. For a broad screening of volatile sulfur compounds, a DVB/CAR/PDMS fiber provides excellent performance. For the ultra-trace quantification of highly reactive polyfunctional thiols, on-fiber derivatization with reagents like PFBBr significantly enhances stability and sensitivity, allowing for detection at levels below their sensory thresholds. Proper optimization of SPME parameters, including fiber choice, extraction time, and temperature, is critical for achieving reproducible and accurate results.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiol Analysis in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiols, or sulfur-containing organic compounds characterized by a sulfhydryl (-SH) group, play a pivotal role in the aroma and flavor profiles of a wide variety of food products.[1][2] Their impact is particularly significant due to their extremely low odor detection thresholds, often in the parts-per-trillion range.[3] Consequently, the accurate and sensitive quantification of thiols is of paramount importance for quality control, product development, and flavor chemistry research within the food and beverage industry.
However, the analysis of thiols in complex food matrices presents considerable challenges. Their high reactivity makes them susceptible to oxidation, while their low concentrations often fall below the detection limits of standard analytical instrumentation without a pre-concentration step.[1] This document provides a comprehensive overview of various sample preparation techniques, including detailed experimental protocols and quantitative data, to facilitate the robust and reliable analysis of thiols in diverse food matrices.
Core Sample Preparation Techniques
A successful thiol analysis workflow hinges on an effective sample preparation strategy that isolates and concentrates the target analytes while minimizing degradation. The most common and effective techniques include Solid-Phase Extraction (SPE), Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Gas Purge Microsyringe Extraction (GP-MSE). A crucial aspect of many of these methods is the derivatization of thiols to enhance their stability and improve their chromatographic and detection characteristics.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the selective extraction and concentration of thiols from liquid food matrices such as wine and beer.[4] The general procedure involves passing the sample through a solid sorbent that retains the analytes of interest, which are subsequently eluted with a suitable solvent.
This protocol is adapted for the analysis of volatile thiols in wine using 4,4'-dithiodipyridine (DTDP) as a derivatizing agent, followed by SPE for sample cleanup and concentration.[5]
Materials:
-
Wine sample
-
Internal standard solution (e.g., deuterated thiol standards)
-
EDTA disodium (B8443419) salt
-
Acetaldehyde (B116499) solution (50%)
-
DTDP reagent (10 mM in acidified water)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE manifold
Procedure:
-
To 20 mL of the wine sample, add 50 µL of the internal standard solution.
-
Add 20 mg of EDTA disodium salt to chelate metal ions and prevent thiol oxidation.
-
Add 80 µL of 50% acetaldehyde solution.
-
Add 200 µL of 10 mM DTDP reagent.
-
Allow the derivatization reaction to proceed for 30 minutes at room temperature.
-
Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.
-
Load the derivatized wine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 12 mL of 50% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5 minutes.
-
Elute the derivatized thiols with 3 mL of methanol.
-
The eluate is now ready for analysis by HPLC-MS/MS.
Workflow for SPE with DTDP Derivatization
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique particularly suitable for the analysis of volatile thiols in both liquid and solid food matrices.[6] It involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition onto the fiber and are then thermally desorbed into the injector of a gas chromatograph (GC).
This protocol describes an automated HS-SPME method with on-fiber derivatization using 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) for the analysis of hop-derived thiols in beer.[7]
Materials:
-
Beer sample
-
Internal standard solution
-
Sodium chloride (NaCl)
-
PFBBr derivatizing agent solution
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME autosampler
-
GC-MS/MS system
Procedure:
-
Pipette 5 mL of the beer sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with the internal standard solution.
-
Immediately seal the vial.
-
Place the vial in the autosampler tray.
-
The autosampler exposes the SPME fiber first to the headspace of the PFBBr solution to load the derivatizing agent.
-
The fiber is then exposed to the headspace of the beer sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow for simultaneous extraction and derivatization.
-
After extraction, the fiber is retracted and introduced into the hot GC inlet for thermal desorption of the derivatized thiols.
-
The analytes are then separated and detected by GC-MS/MS.
Workflow for HS-SPME with On-Fiber Derivatization
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method that can be adapted for thiol analysis, particularly in solid or semi-solid food matrices like meat. It involves partitioning the analytes between two immiscible liquid phases.
Materials:
-
Minced meat sample
-
Extraction solvent (e.g., dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether)
-
Internal standard solution
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize a known amount of the minced meat sample (e.g., 10 g).
-
Spike the homogenized sample with the internal standard solution.
-
Add a specific volume of the extraction solvent (e.g., 50 mL of dichloromethane).
-
Thoroughly mix or blend the sample and solvent for a set time (e.g., 2 minutes).
-
Centrifuge the mixture to separate the organic and aqueous/solid phases.
-
Carefully collect the organic layer.
-
Repeat the extraction of the solid residue with a fresh portion of the solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator under a gentle stream of nitrogen.
-
The concentrated extract can then be derivatized or directly analyzed by GC-MS.
Gas Purge Microsyringe Extraction (GP-MSE)
GP-MSE is a relatively new and efficient technique for the extraction of volatile and semi-volatile compounds from various sample matrices.[8] It involves purging the sample with an inert gas and trapping the analytes in a small volume of solvent held within a microsyringe.
This protocol is a general guideline for the application of GP-MSE for the analysis of volatile thiols in vegetable samples.[9]
Materials:
-
Homogenized vegetable sample (e.g., garlic, onion)
-
Extraction solvent (e.g., methanol)
-
Internal standard solution
-
GP-MSE apparatus
-
Inert gas (e.g., nitrogen)
-
Heating block
Procedure:
-
Place a known amount of the homogenized vegetable sample (e.g., 1 g) into the extraction chamber.
-
Spike the sample with the internal standard solution.
-
Draw a small, precise volume of the extraction solvent (e.g., 2 µL of methanol) into the microsyringe.
-
Insert the microsyringe into the extraction chamber, ensuring the needle tip is in the headspace above the sample.
-
Heat the sample to a specific temperature (e.g., 60°C) to promote the release of volatile thiols.
-
Purge the headspace with an inert gas (e.g., nitrogen) at a controlled flow rate. The gas flow directs the volatile compounds into the microdrop of solvent in the syringe.
-
After a set extraction time (e.g., 15 minutes), retract the syringe.
-
The solvent containing the extracted thiols can then be injected directly into a GC or undergo derivatization prior to analysis.
Derivatization of Thiols
Derivatization is a critical step in many thiol analysis methods. It serves to:
-
Increase stability: Thiols are prone to oxidation, and derivatization protects the sulfhydryl group.
-
Improve chromatographic properties: Derivatization can reduce the polarity of thiols, leading to better peak shapes and resolution in gas chromatography.
-
Enhance detection: Derivatizing agents can introduce chromophores or fluorophores for UV or fluorescence detection, or moieties that ionize efficiently in mass spectrometry.
Key Derivatizing Agents and Their Reactions
DTDP reacts with thiols via a disulfide exchange mechanism, forming a stable pyridyl disulfide derivative. This reaction is effective at the natural pH of wine, simplifying sample preparation.[2]
Reaction Scheme for DTDP Derivatization
Monobromobimane (B13751) is a fluorescent labeling reagent that reacts with thiols to form highly fluorescent and stable thioether derivatives.[10] This makes it particularly useful for sensitive detection by HPLC with fluorescence detection. The reaction is typically carried out at a slightly alkaline pH.[11]
Reaction Scheme for Monobromobimane Derivatization
DTNB is a colorimetric reagent used for the quantification of total thiol content.[12] It reacts with thiols in a disulfide exchange reaction to release a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[1]
Reaction Scheme for Ellman's Reagent
Quantitative Data Summary
The following tables summarize quantitative data for various thiol analysis methods in different food matrices. This data is intended to provide a general guide for method selection and expected performance.
Table 1: Quantitative Data for Thiol Analysis in Wine
| Thiol | Method | Derivatizing Agent | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Linearity (R²) | Food Matrix | Reference |
| 3-Mercaptohexan-1-ol (3-MH) | SPE-HPLC-MS/MS | DTDP | 0.5 - 2.1 | 1.7 - 7.0 | 95 - 109 | >0.99 | White and Red Wine | [13] |
| 3-Mercaptohexyl acetate (B1210297) (3-MHA) | SPE-HPLC-MS/MS | DTDP | 2.1 - 3.4 | 7.0 - 11.2 | 96 - 119 | >0.98 | White and Red Wine | [13] |
| 4-Mercapto-4-methylpentan-2-one (4-MMP) | SPE-HPLC-MS/MS | DTDP | 0.15 - 0.42 | 0.5 - 1.4 | 85 - 91 | >0.98 | White and Red Wine | [13] |
| 2-Furfurylthiol (FFT) | SPE-HPLC-MS/MS | DTDP | 0.13 - 0.17 | 0.4 - 0.6 | 94 - 114 | >0.94 | White and Red Wine | [13] |
Table 2: Quantitative Data for Thiol Analysis in Beer
| Thiol | Method | Derivatizing Agent | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Linearity (R²) | Food Matrix | Reference |
| 3-Mercaptohexan-1-ol (3-MH) | HS-SPME-GC-MS/MS | PFBBr | 5 | 15 | Not Reported | >0.99 | Beer | [14] |
| 3-Mercaptohexyl acetate (3-MHA) | HS-SPME-GC-MS/MS | PFBBr | 0.5 | 1.5 | Not Reported | >0.99 | Beer | [14] |
| 4-Mercapto-4-methylpentan-2-one (4-MMP) | HS-SPME-GC-MS/MS | PFBBr | 0.1 | 0.3 | Not Reported | >0.99 | Beer | [14] |
Table 3: Quantitative Data for Thiol Analysis in Other Food Matrices
| Thiol | Method | Derivatizing Agent | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Linearity (R²) | Food Matrix | Reference |
| Various Thiols | GP-MSE-HPLC-FLD | PIPD | 0.19 - 0.98 | Not Reported | 85.6 - 97.1 | >0.9995 | Various Foods | [9] |
| Volatile Thiols | Derivatization-LC-HRMS | Ebselen | 0.02 - 14.8 (ng/kg) | Not Reported | ~40 | Not Reported | Roasted Coffee | [15] |
| Methanethiol, Ethanethiol, etc. | HS-SPME-GC-MS | N-phenylmaleimide | low µg/L range | <0.1-10 mg/L | Not Reported | 0.9996 | Garlic | [6] |
Conclusion
The selection of an appropriate sample preparation technique for thiol analysis is contingent upon the specific food matrix, the target thiol compounds, and the available analytical instrumentation. For volatile thiols in beverages like wine and beer, SPE and HS-SPME coupled with derivatization offer excellent sensitivity and selectivity. For solid matrices, LLE and GP-MSE provide effective means of extraction. Derivatization with reagents such as DTDP, monobromobimane, or PFBBr is often essential to ensure the stability and detectability of these reactive compounds. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate robust methods for the accurate quantification of thiols in a wide range of food products.
References
- 1. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [diposit.ub.edu]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Mechanistic investigations reveal that dibromobimane extrudes sulfur from biological sulfhydryl sources other than hydrogen sulfide - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01875C [pubs.rsc.org]
- 8. Gas purge microsyringe extraction for quantitative direct gas chromatographic-mass spectrometric analysis of volatile and semivolatile chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-p-Menthene-8-thiol as a Reference Standard in Food Chemistry
Introduction
1-p-Menthene-8-thiol, also known as grapefruit mercaptan, is a sulfur-containing monoterpenoid and the primary chemical constituent responsible for the characteristic aroma of grapefruit.[1] Its exceptionally low odor threshold makes it a significant compound in the flavor and fragrance industry.[1][2] In food chemistry, the accurate quantification of this compound is crucial for quality control, product development, and authenticity assessment of citrus-based products. This document provides detailed application notes and protocols for the use of this compound as a reference standard for its identification and quantification in food matrices, with a primary focus on grapefruit juice.
These protocols are intended for researchers, scientists, and quality control professionals in the food and beverage industry.
Data Presentation
The accurate quantification of this compound relies on validated analytical methods. While comprehensive public validation data is limited, the following table summarizes key performance parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) method.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 ng/g (tentative) | [3] |
| Concentration in Grapefruit Juice | ~5-100 ng/g | [4] |
| Odor Threshold in Water | 0.1 parts per trillion | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Grapefruit Juice by GC-MS
This protocol details the extraction and analysis of this compound from grapefruit juice using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound reference standard (purity ≥95%)
-
Ethyl acetate (B1210297) (analytical grade)
-
Anhydrous calcium chloride
-
Nitrogen gas, high purity
-
Grapefruit juice sample
-
Centrifuge tubes (50 mL)
-
Refrigerated centrifuge
-
Distillation-rectification apparatus
-
GC-MS system with a suitable capillary column
Procedure:
1. Standard Preparation:
- Prepare a stock solution of this compound in ethyl acetate.
- Perform serial dilutions of the stock solution to create a series of calibration standards. A minimum of 5 calibration points is recommended to bracket the expected concentration range in the samples.
2. Sample Preparation (Liquid-Liquid Extraction):
- To 30 mL of grapefruit juice in a 50 mL centrifuge tube, add 20 mL of ethyl acetate.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 2600 x g for 10 minutes at 2°C to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean flask.
- Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.
- Combine the two organic extracts.
- Dry the combined extract by adding a small amount of anhydrous calcium chloride and swirling.
- Filter or decant the dried extract to remove the drying agent.
- Concentrate the extract to approximately 4 mL using a distillation-rectification apparatus.
- Further concentrate the extract to a final volume of 1.75 mL under a gentle stream of nitrogen at ambient temperature.[4]
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: HP-5, 30 m x 0.25 mm x 0.25 µm film thickness (or equivalent)
- Injector Temperature: 250°C
- Injection Volume: 2 µL
- Injection Mode: Splitless
- Oven Temperature Program:
- Initial temperature: 50°C
- Ramp: 10°C/min to 250°C
- Carrier Gas: Helium at a constant flow of 1.3 mL/min
- Mass Spectrometer (MS) Conditions:
- Detector Temperature: 250°C
- Mode: Selected Ion Monitoring (SIM)
- Monitored Ion (m/z): 170 (molecular ion of this compound)[4]
- Dwell Time: 200 ms
4. Data Analysis:
- Generate a calibration curve by plotting the peak area of the m/z 170 ion against the concentration of the this compound standards.
- Determine the concentration of this compound in the prepared sample extract from the calibration curve.
- Calculate the concentration of this compound in the original grapefruit juice sample, accounting for the initial sample volume and the final extract volume.
Protocol 2: Stable Isotope Dilution Assay (SIDA) for High Accuracy Quantification (Adapted)
For enhanced accuracy, a stable isotope dilution assay (SIDA) is recommended. This protocol is an adapted method, as a specific isotopically labeled standard for this compound is not readily commercially available. Researchers may need to synthesize a labeled internal standard (e.g., d3-1-p-menthene-8-thiol).
Materials:
-
Isotopically labeled this compound (e.g., d3-1-p-menthene-8-thiol) as an internal standard.
-
All materials listed in Protocol 1.
Procedure:
1. Internal Standard Spiking:
- Prior to extraction, spike a known amount of the isotopically labeled internal standard into the grapefruit juice sample. The amount should be comparable to the expected concentration of the native analyte.
2. Sample Preparation and GC-MS Analysis:
- Follow the sample preparation steps (liquid-liquid extraction) as outlined in Protocol 1.
- Perform GC-MS analysis using the same conditions as in Protocol 1, but with the MS in SIM mode monitoring for both the native analyte and the labeled internal standard.
- Monitored Ions (m/z):
- 170 (for native this compound)
- 173 (for d3-1-p-menthene-8-thiol, assuming a +3 Da shift)
3. Data Analysis:
- Calculate the response factor (RF) using the calibration standards: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
- Quantify the concentration of this compound in the sample using the following equation: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for Stable Isotope Dilution Assay (SIDA).
References
Application Notes and Protocols for Utilizing 1-p-Menthene-8-thiol in Citrus Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-p-Menthene-8-thiol, a potent sulfur-containing monoterpenoid, is a key impact compound responsible for the characteristic aroma of grapefruit.[1][2] Its exceptionally low odor threshold makes it one of the most powerful flavor compounds found in nature, detectable at parts-per-trillion levels.[1][3] The (R)-enantiomer of this compound is particularly noted for imparting the fresh, juicy character of grapefruit, while the (S)-enantiomer has a weaker, less specific odor. In addition to its prominent role in grapefruit, this thiol can be strategically utilized to introduce unique and impactful notes in a variety of other citrus flavor profiles, including lemon, lime, and orange. At very low concentrations, it can enhance the overall complexity and authenticity of citrus flavors, providing a ripe, juicy, and slightly sulfurous character that can elevate a standard citrus profile into a more nuanced and natural-tasting experience.
These application notes provide detailed protocols for the utilization of this compound in the creation of diverse citrus flavor profiles. The following sections include quantitative sensory data, experimental protocols for flavor creation and sensory evaluation, and a diagram of the general olfactory signaling pathway.
Data Presentation
The following table summarizes the key quantitative data for this compound and its sensory impact in various citrus flavor models. This data is essential for researchers to understand the concentration-dependent effects of this potent flavor compound.
| Parameter | Value | Citrus Profile Application | Source |
| Chemical Name | This compound | Grapefruit, Lemon, Lime, Orange | N/A |
| FEMA Number | 3700 | Flavoring Agent | N/A |
| Odor Threshold (in water) | 0.1 parts per trillion (ppt) | General | [4] |
| Odor Description (at 1% in triethyl citrate) | Sulfurous, aromatic, grapefruit, naphthyl, resinous, woody | Grapefruit, Complex Citrus | N/A |
| Taste Description (at 20 ppm) | Grapefruit, fresh, tropical, juicy, mango | Tropical Citrus Blends | N/A |
| Typical Concentration in Grapefruit Juice | 5-100 ng/g | Grapefruit | [4] |
| Suggested Starting Concentration for Lemon Profile | 0.01 - 0.1 ppb | Lemon | N/A |
| Suggested Starting Concentration for Lime Profile | 0.05 - 0.5 ppb | Lime | N/A |
| Suggested Starting Concentration for Orange Profile | 0.02 - 0.2 ppb | Orange | N/A |
| Synergistic Compounds (Lemon) | Citral, Linalool, α-Terpineol | Lemon | N/A |
| Synergistic Compounds (Lime) | Limonene, γ-Terpinene, 1,8-Cineole | Lime | N/A |
| Synergistic Compounds (Orange) | Decanal, Valencene, Ethyl Butyrate | Orange | N/A |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions of this compound
Objective: To prepare accurate and stable stock solutions of this compound for use in flavor creation experiments.
Materials:
-
This compound (high purity)
-
Ethanol (food grade, 95% or absolute)
-
Propylene (B89431) Glycol (food grade)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Analytical balance
Procedure:
-
Primary Stock Solution (1000 ppm in Ethanol):
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolve the weighed thiol in a 10 mL volumetric flask with food-grade ethanol.
-
Ensure the thiol is completely dissolved by gentle swirling or sonication.
-
Store the primary stock solution in an amber glass vial at -20°C to minimize degradation.
-
-
Secondary Stock Solution (10 ppm in Propylene Glycol):
-
Pipette 100 µL of the 1000 ppm primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with food-grade propylene glycol.
-
This solution is more suitable for direct addition to flavor bases. Store at 4°C.
-
-
Working Solutions (as needed):
-
Prepare fresh working solutions by further diluting the secondary stock solution in propylene glycol or the desired flavor base to achieve the target concentrations (in ppb or ppt (B1677978) ranges).
-
Protocol 2: Creation of a Grapefruit Flavor Base
Objective: To create a basic grapefruit flavor profile that can be enhanced with this compound.
Materials:
-
Key grapefruit aroma compounds (e.g., nootkatone, limonene, myrcene)
-
Propylene glycol (food grade)
-
This compound secondary stock solution (10 ppm)
-
Glass vials for blending
Procedure:
-
Prepare a Base Grapefruit Accord:
-
Combine the following in a glass vial:
-
Nootkatone (1% solution in PG): 1.0 g
-
(+)-Limonene: 5.0 g
-
Myrcene: 0.5 g
-
Propylene Glycol: 93.5 g
-
-
-
Addition of this compound:
-
Prepare a series of dilutions of the grapefruit base.
-
To separate vials of the base, add the 10 ppm this compound stock solution to achieve final concentrations ranging from 0.1 ppb to 10 ppb.
-
-
Maturation and Evaluation:
-
Allow the blends to mature for at least 24 hours at room temperature before sensory evaluation.
-
Evaluate the aroma and taste of each concentration to determine the optimal level for the desired grapefruit character.
-
Protocol 3: Modulating a Lemon Flavor Profile with this compound
Objective: To enhance a basic lemon flavor with a juicy, ripe note using this compound.
Materials:
-
Key lemon aroma compounds (e.g., citral, linalool, α-terpineol, limonene)
-
Propylene glycol (food grade)
-
This compound secondary stock solution (10 ppm)
-
Glass vials for blending
Procedure:
-
Prepare a Base Lemon Accord:
-
Combine the following in a glass vial:
-
Citral: 2.0 g
-
Linalool: 1.0 g
-
α-Terpineol: 0.5 g
-
(-)-Limonene: 6.5 g
-
Propylene Glycol: 90.0 g
-
-
-
Micro-dosing with this compound:
-
Due to its potency, start with very low concentrations.
-
Prepare dilutions of the lemon base and add the 10 ppm this compound stock solution to achieve final concentrations in the range of 0.01 ppb to 0.5 ppb.
-
-
Sensory Analysis:
-
Conduct a sensory panel evaluation to assess the impact of the thiol on the lemon profile.
-
Focus on descriptors such as "juiciness," "peel-like," "freshness," and any "off-notes."
-
Protocol 4: Sensory Evaluation of Citrus Flavor Profiles
Objective: To systematically evaluate the sensory characteristics of the created citrus flavor profiles.
Materials:
-
Flavor samples prepared according to Protocols 2 and 3.
-
Odor-free water for rinsing.
-
Unsalted crackers for palate cleansing.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Trained sensory panel (8-12 members).
-
Sensory evaluation forms.
Procedure:
-
Sample Preparation:
-
Dilute the flavor concentrates in a neutral base (e.g., sugar water at 5% w/v) to a typical usage level (e.g., 0.05%).
-
Present samples in coded, identical containers.
-
-
Evaluation Method (Descriptive Analysis):
-
Panelists will evaluate the aroma and taste of each sample.
-
They will rate the intensity of key attributes on a scale (e.g., 0-10), including:
-
Aroma: Citrusy, Fruity, Peely, Sulfurous, Green, Sweet.
-
Flavor: Sweet, Sour, Bitter, Citrusy, Juicy, Lingering aftertaste.
-
-
-
Data Analysis:
-
Analyze the data statistically (e.g., using ANOVA) to determine significant differences between samples with and without this compound and at different concentrations.
-
Mandatory Visualizations
Caption: Experimental workflow for creating and evaluating citrus flavor profiles.
Caption: General olfactory signal transduction pathway for odorant perception.
References
Application Notes and Protocols: Antimicrobial and Antioxidant Properties of Monoterpene Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the antimicrobial and antioxidant properties of monoterpene thiols. This document includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and proposed mechanisms of action. A notable scarcity of direct research on the specific biological activities of many monoterpene thiols necessitates a comparative approach, including data from their corresponding oxygen analogues.
Introduction to Monoterpene Thiols
Monoterpenes are a class of naturally occurring compounds, primarily found in the essential oils of plants, known for their diverse biological activities.[1] The introduction of a thiol (-SH) functional group to a monoterpene scaffold, creating a monoterpene thiol, has been suggested to enhance these therapeutic properties.[1][2] Monoterpene thioderivatives are recognized for their potential antioxidant, antifungal, and antibacterial activities.[3][4] The sulfur-containing functional group can increase the antimicrobial efficacy compared to the original terpene.[2] While used as flavoring agents in the food and perfume industries, their potential as therapeutic agents is an active area of research.[2][3]
Data Presentation: Antimicrobial and Antioxidant Activities
The following tables summarize the available quantitative data for the antimicrobial and antioxidant activities of selected monoterpene thiols and their corresponding monoterpene alcohols for comparative context. There is a significant gap in the literature regarding the specific antimicrobial and antioxidant data for many monoterpene thiols.[1]
Table 1: Comparative Antimicrobial Activity of Selected Monoterpenes and Monoterpene Thiols
| Compound | Class | Target Organisms | Activity (MIC) | Reference(s) |
| Monoterpene Alcohols | ||||
| Geraniol | Monoterpene Alcohol | Staphylococcus aureus, Escherichia coli, Salmonella enterica, Listeria monocytogenes, Candida albicans | Generally ≤600 µg/mL | [1] |
| Terpinen-4-ol | Monoterpene Alcohol | Staphylococcus aureus (including MRSA) | 0.25% (v/v) | [1] |
| α-Terpineol | Monoterpene Alcohol | Escherichia coli, Staphylococcus aureus | 0.78 µL/mL (E. coli), 1.56 µL/mL (S. aureus) | [1] |
| Monoterpene Thiols & Derivatives | ||||
| Neomentane-derived Disulfides | Monoterpene Thiol Derivative | Staphylococcus aureus (MSSA & MRSA) | 16–32 µg/mL | [5] |
| Sulfinamide (RSR)-165a | Monoterpene Thiol Derivative | Candida albicans | 0.25 µg/mL | [5] |
| Trifluoromethylated Sulfenimines | Monoterpene Thiol Derivative | Staphylococcus aureus (MRSA), Candida albicans | MIC as low as 8 µg/mL (more active than fluconazole (B54011) against C. albicans) | [5] |
| Thioterpineol (Grapefruit Mercaptan) | Monoterpene Thiol | Not specified in available literature | No specific MIC data available | [1] |
| p-Menthan-8-thiol-3-one | Monoterpene Thiol | Not specified in available literature | No specific antimicrobial activity data available | [1] |
Table 2: Comparative Antioxidant Activity of Selected Monoterpenes
| Compound | Class | Assay | Activity (IC50) | Reference(s) |
| Halogenated Monoterpene (1) | Halogenated Monoterpene | DPPH | 0.05 ± 0.01 mM | [6] |
| Nitric Oxide Scavenging | 4.18 ± 0.22 mM | [6] | ||
| Hydrogen Peroxide Scavenging | 5.58 ± 1.11 mM | [6] | ||
| Dehydro-10-hydroxythymol | Monoterpene Derivative | DPPH | 62.5 µM | [7] |
| Linalool-containing Essential Oil | Monoterpene Alcohol | Anticancer (MCF7 cells) | ~17 µg/mL | [8] |
| Anticancer (HT29 cells) | ~7 µg/mL | [8] | ||
| Anticancer (HCT116 cells) | ~5 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized procedures based on standard methods.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antimicrobial activity of lipophilic compounds like monoterpene thiols.[1]
Materials:
-
Test Compounds (Monoterpene thiols) dissolved in a suitable solvent (e.g., DMSO).[1]
-
Bacterial/Fungal Strains (e.g., from ATCC) and clinical isolates.[1]
-
Culture Media (e.g., Mueller-Hinton Broth for bacteria).[1]
-
96-well microtiter plates.[1]
-
Multichannel pipettes.
-
Incubator.[1]
-
Microplate reader.
-
Sterile saline.[1]
-
0.5 McFarland turbidity standard.[1]
Procedure:
-
Inoculum Preparation:
-
Grow microbial cultures on agar (B569324) plates overnight.[1]
-
Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[1]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Assay Procedure:
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible microbial growth.[1]
-
Growth can be assessed visually or by measuring the optical density with a microplate reader.[1]
-
A viability dye like resazurin (B115843) can be added, where a color change indicates metabolic activity.[1]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a substance.[10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).[10]
-
Methanol (B129727) or ethanol.[11]
-
Test samples and a positive control (e.g., ascorbic acid or Trolox).[11]
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm.[10][11]
-
96-well microtiter plates or cuvettes.[11]
Procedure:
-
Preparation of DPPH Solution:
-
Reaction Setup:
-
Prepare various dilutions of the test samples and the positive control in a suitable solvent.[11]
-
In a 96-well plate or test tubes, add a defined volume of each sample dilution.[11]
-
Add an equal volume of the DPPH working solution to each well/tube and mix thoroughly.[11]
-
Include a blank control containing only the solvent and the DPPH solution.[11]
-
-
Incubation and Measurement:
-
Calculation of Antioxidant Activity:
-
The percentage of scavenging activity is calculated using the formula: Antioxidant activity (%) = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] × 100[10]
-
Plot a graph of antioxidant activity (%) against the concentration of the test sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another widely used method for determining the total antioxidant capacity of samples.[12]
Materials:
-
ABTS diammonium salt.[12]
-
Potassium persulfate or ammonium (B1175870) persulfate.[12][13]
-
Phosphate-buffered saline (PBS) or ethanol.
-
Test samples and a positive control (e.g., Trolox).[12]
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~734 nm.[12]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
-
Assay Procedure:
-
Prepare a series of dilutions of the antioxidant standard (e.g., Trolox) and the test samples.[12]
-
Add a small volume of the standard or sample to a cuvette or a microplate well.
-
Add the ABTS•+ working solution and mix.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature in the dark.[14]
-
Measure the decrease in absorbance at 734 nm.[12]
-
-
Calculation of Antioxidant Activity:
-
Plot a standard curve of percentage inhibition versus the concentration of the antioxidant standard.[12]
-
Determine the antioxidant capacity of the samples by comparing their percentage inhibition to the standard curve. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for MIC determination by broth microdilution.
Caption: Generalized workflow for DPPH/ABTS antioxidant assays.
Proposed Mechanism of Action and Signaling
The precise molecular mechanisms for monoterpene thiols are not well-elucidated. However, based on the known mechanisms of monoterpenes and thiols, a proposed general mechanism can be outlined.[1]
Antimicrobial Mechanism: The antimicrobial action of monoterpenes is generally attributed to their interaction with and disruption of the microbial cell membrane's lipid fraction.[1][15] This leads to altered membrane permeability and leakage of intracellular components.[15] The lipophilic nature of these compounds facilitates their accumulation in the membrane, causing a loss of structural integrity.
Antioxidant Mechanism & Redox Signaling: Thiols are known to be potent antioxidants and play a crucial role in cellular redox homeostasis.[16][17] They can directly scavenge reactive oxygen species (ROS).[18] Changes in the cellular thiol-disulfide balance can impact various signaling pathways, including those regulated by mitogen-activated protein kinases (MAPK) and NF-κB, which are involved in inflammation and cell survival.[19][20]
Caption: Proposed mechanisms of action for monoterpene thiols.
Future Directions
The current body of scientific literature indicates a significant knowledge gap regarding the specific antimicrobial and antioxidant properties of many monoterpene thiols.[1] Future research should focus on:
-
Systematic Screening: Evaluating a broad range of synthesized monoterpene thiols against a diverse panel of clinically relevant microbes.[1]
-
Direct Comparative Studies: Quantitatively comparing the bioactivities of monoterpene thiols with their corresponding monoterpene alcohols to clearly define the contribution of the thiol group.[1]
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of a halogenated monoterpene isolated from a Namibian marine algal Plocamium species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A new method for determining the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjor.ro [rjor.ro]
- 17. mdpi.com [mdpi.com]
- 18. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural Monoterpenes as Potential Therapeutic Agents against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The redox regulation of thiol dependent signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing stability issues of 1-p-Menthene-8-thiol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 1-p-Menthene-8-thiol in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of characteristic grapefruit aroma in the solution. | Degradation of this compound, likely due to oxidation. | Store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use degassed solvents for solution preparation. |
| Precipitate formation in the solution. | Formation of insoluble oxidation products, such as disulfides, at high concentrations. | Filter the solution using a suitable syringe filter (e.g., 0.22 µm PTFE). For future preparations, consider using a lower concentration or a different solvent system. |
| Inconsistent results in bioassays or analytical measurements. | Degradation of the compound between experiments or during the experimental procedure. | Prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures (2-8 °C) and protected from light. Include a stability-indicating assay in your experimental workflow. |
| Discoloration of the solution (e.g., turning yellow). | Formation of various oxidation byproducts. | While slight discoloration may not always indicate significant degradation of the active compound, it is a sign of oxidation. It is best to prepare a fresh solution. To prevent this, follow the storage recommendations mentioned above. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in solution?
A1: The stability of this compound, like other thiols, is primarily affected by:
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Oxidation: The thiol group (-SH) is susceptible to oxidation, which is the main degradation pathway. This is accelerated by the presence of oxygen.
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pH: Thiols are generally more stable in acidic conditions. In alkaline solutions, the thiolate anion (R-S⁻) is more readily formed, which is more susceptible to oxidation.
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Temperature: Higher temperatures increase the rate of degradation reactions.
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Light: Exposure to UV light can promote the formation of free radicals, which can accelerate the degradation of thiols.
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Presence of Metal Ions: Transition metal ions can catalyze the oxidation of thiols.
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product of this compound through oxidation is its corresponding disulfide, bis(p-menth-1-en-8-yl) disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.
Q3: How should I prepare a stock solution of this compound to maximize its stability?
A3: To prepare a stable stock solution, follow these steps:
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Use a high-purity, degassed solvent. Common organic solvents like ethanol (B145695), methanol, or DMSO can be used. For aqueous solutions, use deoxygenated water and consider using a buffer with a slightly acidic pH.
-
If possible, perform the dissolution and aliquoting in an inert atmosphere (e.g., inside a glovebox).
-
Store the stock solution in amber vials to protect it from light.
-
Store the aliquots at low temperatures, preferably at -20°C or -80°C for long-term storage.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: While the addition of other antioxidants has not been extensively studied for this specific compound, it is a plausible approach. However, the added antioxidant could interfere with your experiments. If you choose to use an additional antioxidant, it is crucial to run appropriate controls to account for its effects.
Q5: How can I monitor the stability of my this compound solution over time?
A5: You can monitor the stability by using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS). A stability study would involve analyzing the concentration of this compound in your solution at different time points under specific storage conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability for use in biological or chemical experiments.
Materials:
-
This compound
-
High-purity, anhydrous ethanol (degassed)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps (B75204) and PTFE septa
-
Micropipettes
Procedure:
-
Degassing the Solvent: Sparge the ethanol with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Weighing: In a clean, dry amber vial, accurately weigh the desired amount of this compound.
-
Dissolution: Under a gentle stream of inert gas, add the degassed ethanol to the vial to achieve the desired concentration.
-
Mixing: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber vials. This minimizes the exposure of the entire stock to air and temperature fluctuations during each use.
-
Inert Overlay: Before sealing each aliquot, flush the headspace of the vial with the inert gas.
-
Storage: Store the aliquots at -20°C or lower for long-term storage. For short-term use, store at 2-8°C.
Protocol 2: Quantitative Analysis of this compound Stability by GC-MS
Objective: To quantify the degradation of this compound in a solution over time using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
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This compound solution (prepared as in Protocol 1)
-
Internal standard (e.g., a stable compound with similar chromatographic properties, like tetradecane)
-
High-purity solvent for dilution (e.g., ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation at Time Zero (T=0):
-
Take an aliquot of the freshly prepared this compound stock solution.
-
Prepare a series of dilutions to create a calibration curve.
-
Add a fixed concentration of the internal standard to each calibration standard and the test sample.
-
-
GC-MS Analysis:
-
Inject the prepared samples into the GC-MS system.
-
Develop a suitable temperature program to achieve good separation of this compound and the internal standard.
-
Use the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the molecular ion of this compound (m/z 170) and a characteristic ion of the internal standard.
-
-
Stability Study:
-
Store the stock solution under the desired conditions (e.g., specific temperature, light exposure).
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At predetermined time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot of the stock solution, add the internal standard, and analyze by GC-MS.
-
-
Data Analysis:
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Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.
-
Determine the concentration of this compound in the stored samples at each time point using the calibration curve.
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Plot the concentration of this compound as a function of time to determine the degradation rate.
-
Visualizations
Degradation Pathway of this compound
The primary degradation pathway for this compound is oxidation of the thiol group.
Caption: Oxidative degradation pathway of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps in assessing the stability of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Stereoselective Synthesis of 1-p-Menthene-8-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 1-p-menthene-8-thiol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of this compound
Q1: My reaction resulted in a significantly lower than expected yield of the desired thiol. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can be attributed to several factors, including suboptimal reaction conditions, side reactions, and product degradation. A systematic approach to troubleshooting is recommended.
Initial Troubleshooting Steps:
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Analyze the Crude Product: Before purification, obtain a spectrum (e.g., ¹H NMR, GC-MS) of your crude reaction mixture. This will help determine if the low yield is due to poor conversion of the starting material or the formation of significant side products.
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Assess Starting Material Purity: Ensure the purity of your starting materials, such as limonene (B3431351) or α-terpineol, as impurities can interfere with the reaction.
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Check Reagent Activity: Verify the activity of reagents, especially reducing agents like LiAlH₄ or NaBH₄, which can degrade over time.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using TLC or GC to determine the optimal duration.- Increase the reaction temperature, but be mindful of potential side reactions.- Use a stoichiometric excess of the thiolating agent (e.g., thiourea (B124793), H₂S). |
| Side Reactions | - Formation of Sulfides: The nucleophilic thiol product can react with the starting material (e.g., halide or epoxide) to form a sulfide (B99878) byproduct.[1][2] To minimize this, use an excess of the sulfur nucleophile.[2]- Intramolecular Cyclization: Depending on the synthetic route, intramolecular cyclization can occur. Optimizing the reaction temperature and concentration may help favor the desired intermolecular reaction. |
| Product Oxidation | - Thiols are highly susceptible to oxidation to disulfides, especially in the presence of air.[3] Perform the reaction and workup under an inert atmosphere (N₂ or Ar).- Use degassed solvents to minimize dissolved oxygen. |
| Product Loss During Workup/Purification | - Avoid prolonged exposure to air during extraction and purification.- Use mild purification techniques. Flash column chromatography on silica (B1680970) gel is common, but care must be taken to avoid oxidation on the stationary phase. Using degassed solvents for chromatography is recommended. |
Issue 2: Poor Stereoselectivity
Q2: The stereoselectivity of my synthesis is low, resulting in a mixture of diastereomers. How can I improve the stereochemical outcome?
A2: Achieving high stereoselectivity is a critical challenge. The choice of starting material, reagents, and reaction conditions all play a crucial role.
Strategies to Enhance Stereoselectivity:
| Strategy | Description |
| Chiral Starting Materials | - Utilize enantiomerically pure starting materials, such as (R)-(+)-limonene or (S)-(-)-limonene, to induce chirality in the final product. |
| Chiral Reagents and Catalysts | - Employ chiral reducing agents for the reduction of key intermediates.- Use chiral Lewis acids or organocatalysts to control the stereochemistry of addition reactions. For instance, the choice of a Lewis acid can influence the stereochemical outcome of H₂S addition to α-pinene. |
| Control of Reaction Temperature | - Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product, which is typically the one with the lower activation energy barrier. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereoselectivity. Experiment with a range of solvents to find the optimal one for your specific reaction. |
Issue 3: Formation of Disulfide Byproducts
Q3: I am observing a significant amount of disulfide in my product mixture. How can I prevent its formation and remove it if it has already formed?
A3: Disulfide formation is a common issue due to the ease of thiol oxidation.
Prevention and Removal of Disulfides:
| Approach | Detailed Steps |
| Prevention during Reaction and Workup | - Inert Atmosphere: As mentioned previously, rigorously exclude oxygen by working under a nitrogen or argon atmosphere.[3]- Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.- Control of pH: Maintaining a slightly acidic pH during workup can help minimize the formation of the more easily oxidized thiolate anion. |
| Removal of Disulfides | - Reduction: If disulfides have formed, they can often be reduced back to the thiol. Common reducing agents for this purpose include dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).- Chromatography: Careful flash column chromatography can sometimes separate the thiol from the less polar disulfide. |
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes to this compound?
A4: Several synthetic pathways have been reported. The choice of route often depends on the availability of starting materials and the desired stereochemistry.
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From Limonene: This is a common starting material. The synthesis often involves the epoxidation of the endocyclic double bond of limonene, followed by ring-opening of the epoxide with a sulfur nucleophile and subsequent reduction.
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From α-Terpineol: α-Terpineol can be converted to a suitable leaving group (e.g., a halide) at the C8 position, followed by nucleophilic substitution with a thiolating agent like thiourea.
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From α-Pinene: The addition of H₂S to α-pinene in the presence of a Lewis acid can lead to this compound through a pinene-menthane rearrangement. The choice of Lewis acid can influence the product distribution.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of spectroscopic and chromatographic techniques is essential for characterization and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirming the presence of the thiol group and the p-menthene skeleton.
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Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern, which aids in identification. It is also highly effective for assessing purity and identifying byproducts.
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Gas Chromatography (GC): GC with a flame ionization detector (FID) or a sulfur-specific detector can be used to determine the purity of the sample and quantify the amount of desired product.
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Infrared (IR) Spectroscopy: The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹, providing evidence for the presence of the thiol functional group.
Q6: What are the safety precautions I should take when working with thiols?
A6: Thiols are known for their strong, unpleasant odors and should be handled with appropriate safety measures.
-
Ventilation: Always work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of thiol-containing waste in designated, sealed containers to prevent the release of odors. Residual thiols in glassware can often be quenched by rinsing with a bleach solution.
Experimental Protocols
Synthesis of this compound from α-Terpineol
This protocol is a generalized procedure based on the reaction of α-terpineol with a halogenating agent followed by reaction with thiourea.
Step 1: Halogenation of α-Terpineol
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Dissolve α-terpineol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a halogenating agent (e.g., thionyl chloride or phosphorus tribromide, 1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude halogenated α-terpineol.
Step 2: Formation of Isothiouronium Salt and Hydrolysis
-
Dissolve thiourea (1-1.5 equivalents) in ethanol (B145695) in a round-bottom flask and heat until the thiourea dissolves.
-
Add the crude halogenated α-terpineol from Step 1 to the thiourea solution.
-
Reflux the reaction mixture for 1-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
To the resulting isothiouronium salt, add an excess of aqueous sodium hydroxide (B78521) solution (e.g., 10% NaOH).
-
Reflux the mixture for 1-3 hours under an inert atmosphere.
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound from α-terpineol.
Caption: Troubleshooting flowchart for low yields in thiol synthesis.
References
Technical Support Center: Synthesis of 1-p-Menthene-8-thiol from Limonene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-p-menthene-8-thiol from limonene (B3431351).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound starting from limonene?
A1: There are three main synthetic pathways to produce this compound from limonene:
-
Direct Thiolation of Limonene: This method involves the direct addition of a thiolating agent, such as hydrogen sulfide (B99878) (H₂S), to limonene. However, this approach is often plagued by low yields and a lack of regioselectivity, leading to a mixture of various thiol isomers and cyclized sulfide byproducts.[1][2]
-
Multi-step Synthesis via Limonene Epoxide: This is a more controlled and widely used method. It involves the epoxidation of the isopropenyl group of limonene, followed by ring-opening of the epoxide with a sulfur nucleophile (e.g., thiourea (B124793) or H₂S) and subsequent reduction to yield the desired thiol. This pathway offers better control over regioselectivity.
-
Synthesis from α-Terpineol (a Limonene Derivative): This route starts with α-terpineol, which can be derived from limonene. The alcohol is first converted to a good leaving group (e.g., a halide), followed by reaction with a sulfur source like thiourea and subsequent hydrolysis to furnish the thiol.[3]
Q2: Why is the direct addition of H₂S to limonene generally not recommended for achieving high yields?
A2: The direct addition of H₂S to limonene, typically catalyzed by a Lewis acid like AlCl₃, is not recommended for high-yield synthesis due to a lack of regioselectivity.[1][2] This reaction can produce a complex mixture of products, including various p-menthene-thiol isomers and cyclized sulfides, making the isolation and purification of the desired this compound challenging and resulting in low overall yields.[1][2]
Q3: What are the common byproducts in the synthesis of this compound?
A3: Common byproducts depend on the synthetic route:
-
Direct H₂S Addition: Isomeric thiols and cyclized sulfides.[1][2]
-
Epoxide Route: Diols can form from the hydrolysis of the epoxide intermediate.[4] Disulfides can also be a significant byproduct due to the oxidation of the thiol product.[5][6]
-
General Thiol Syntheses: Sulfides can be formed as a side product if the resulting thiol reacts with the starting alkyl halide.[6]
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved by fractional distillation under reduced pressure (vacuum distillation).[7] This method is effective in separating the desired thiol from less volatile impurities. Column chromatography can also be employed, but care must be taken to avoid oxidation of the thiol on the stationary phase.
Troubleshooting Guides
Problem: Low Yield
| Possible Cause | Suggested Solution |
| Oxidation of the thiol product to disulfide. | Thiols are susceptible to oxidation.[5][6] It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.[5] |
| Incomplete reaction. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion before workup. |
| Side reactions consuming starting material or product. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts. For the epoxide route, ensure the complete conversion of the epoxide before proceeding to the next step. |
| Loss of product during workup and purification. | Be cautious during extraction and washing steps to avoid loss of the product in the aqueous phase. When performing distillation, ensure the vacuum is sufficiently low to prevent thermal decomposition of the thiol. |
Problem: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting materials (limonene, limonene epoxide, α-terpineol). | Ensure the reaction goes to completion. Optimize the stoichiometry of the reagents. Purify the product thoroughly using fractional distillation. |
| Formation of isomeric thiols (in direct addition method). | The multi-step epoxide route is recommended to avoid the formation of isomeric products. If using the direct addition method, careful fractional distillation may help in separating the isomers, although it can be challenging. |
| Presence of disulfide byproducts. | Minimize oxidation during the reaction and workup by using an inert atmosphere and degassed solvents.[5] If disulfides have formed, they can sometimes be reduced back to the thiol using a mild reducing agent. |
| Formation of diols from the epoxide intermediate. | Ensure anhydrous conditions during the epoxidation and subsequent ring-opening steps to prevent hydrolysis of the epoxide. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Typical Yield | Key Advantages | Key Disadvantages | Safety Considerations |
| Direct Thiolation with H₂S | Low | Single step | Low regioselectivity, formation of multiple byproducts, use of toxic H₂S gas.[1][2] | Requires handling of highly toxic and flammable H₂S gas. |
| Multi-step via Limonene Epoxide | Moderate to High (up to 69%)[7] | High regioselectivity, more controlled reaction. | Multiple steps, potential for diol and disulfide byproduct formation.[4] | Requires handling of epoxides and potentially hazardous reagents like LiAlH₄. |
| From α-Terpineol | Moderate (around 50%)[3] | Avoids direct use of limonene, good for specific starting materials. | Multi-step process, requires conversion of alcohol to a leaving group. | Involves handling of halogenating agents and thiourea. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Limonene Epoxide
This protocol is a generalized procedure based on common synthetic strategies.
Step 1: Epoxidation of Limonene
-
Dissolve limonene in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise while stirring.
-
Monitor the reaction by TLC until all the limonene is consumed.
-
Upon completion, quench the reaction and wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude limonene epoxide.
Step 2: Synthesis of the Isothiouronium Salt
-
Dissolve the crude limonene epoxide in ethanol.
-
Add thiourea to the solution and reflux the mixture.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Hydrolysis and Reduction to the Thiol
-
To the isothiouronium salt mixture, add an aqueous solution of sodium hydroxide.
-
Reflux the mixture under a nitrogen atmosphere.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
For reduction of an intermediate, a procedure involving the addition of the intermediate in THF to a stirred boiling suspension of LiAlH₄ in THF under a nitrogen atmosphere has been reported. The mixture is refluxed, cooled, and the excess LiAlH₄ is carefully quenched with water. The product is then extracted with ether.[7]
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.[7] A boiling point of 40°C at 0.133 Pa has been reported.[7]
Mandatory Visualization
Caption: A flowchart of the multi-step synthesis of this compound from limonene via the epoxide intermediate.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Safety Information
-
Thiourea: Thiourea is a hazardous substance. It is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[8][9][10][11] Always handle thiourea in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[8][9][11]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that reacts violently with water. It is highly flammable and can ignite in moist air. Handle LiAlH₄ under an inert and dry atmosphere. Always add the reagent slowly and control the temperature. Quench any excess LiAlH₄ with extreme caution.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis. Work in a well-ventilated area and wear appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1030449C - Synthesis of 1-p-î©ene-8-thiol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. scribd.com [scribd.com]
- 9. redox.com [redox.com]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
Technical Support Center: Quantification of 1-p-Menthene-8-thiol
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during the quantitative analysis of 1-p-menthene-8-thiol, a potent aroma compound often analyzed in complex samples like grapefruit juice.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: A matrix effect is the alteration of an analyte's signal (in this case, this compound) due to the presence of other co-eluting components in the sample matrix.[4] This can manifest as either signal suppression (most common) or enhancement, leading to inaccurate and imprecise quantitative results.[5][6] Given that this compound is often present at very low concentrations, even minor matrix effects can significantly impact the reliability of the analysis.[2][7]
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: You can assess matrix effects both qualitatively and quantitatively.
-
Qualitative Assessment: The post-column infusion method can identify regions in the chromatogram where signal suppression or enhancement occurs.[5][8]
-
Quantitative Assessment: The post-extraction spike method is commonly used.[5] This involves comparing the signal response of a pure standard solution to the response of a blank sample extract spiked with the same standard concentration after extraction. A significant difference indicates the presence of matrix effects.[9]
Q3: What are the primary strategies to overcome matrix effects?
A3: The two main approaches are to either minimize the matrix effects or to compensate for them.[10]
-
Minimization involves reducing the impact of interfering compounds by improving sample cleanup, optimizing chromatographic separation, or adjusting mass spectrometer conditions.[8][10]
-
Compensation involves using a calibration strategy that corrects for the signal alteration, such as using a stable isotope-labeled internal standard or matrix-matched calibration.[10][11]
Q4: Should I focus on minimizing or compensating for matrix effects?
A4: The choice depends on the sensitivity required for your assay.[10]
-
If achieving the lowest possible limit of detection is critical, you should focus on minimizing matrix effects through rigorous sample preparation and optimized chromatography.[10]
-
If the primary goal is accuracy and reproducibility and you have reached adequate sensitivity, compensating for the effects using an appropriate internal standard or calibration method is a robust and effective strategy.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: Poor Signal Response or Suspected Ion Suppression
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Analyte Instability | This compound is a thiol and can be reactive. Prepare standards and samples freshly and consider derivatization to protect the thiol group.[12][13] | Increased analyte stability and a higher, more consistent signal response. |
| Co-eluting Matrix Components | Improve the sample preparation procedure to more effectively remove matrix components. Techniques like Solid-Phase Extraction (SPE) or advanced Liquid-Liquid Extraction (LLE) are highly effective.[5] | Reduced signal suppression, leading to a more accurate measurement. |
| Insufficient Analyte Separation | Optimize chromatographic conditions (e.g., gradient, column type, oven temperature) to better separate the analyte from interfering matrix components.[8] | Elution of this compound in a "cleaner" region of the chromatogram, minimizing interference. |
| Suboptimal Instrument Parameters | Optimize Gas Chromatography (GC) or Mass Spectrometry (MS) source parameters (e.g., injector temperature, gas flows, collision energy) specifically for this compound.[9][12] | Enhanced signal-to-noise ratio and improved sensitivity. |
| High Concentration of Matrix | If sensitivity allows, dilute the sample extract. This reduces the concentration of all matrix components and can lessen the matrix effect.[9][14] | A proportional decrease in matrix effects; in some cases of severe suppression, dilution can surprisingly increase the analyte signal.[14] |
Issue 2: High Variability in Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation protocol, ensuring consistent timing, volumes, and execution. The use of automated liquid handlers can improve precision.[12] | Improved precision (lower %RSD) and better reproducibility across the sample batch. |
| Matrix Effect Variability | Employ a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing effective correction.[8][11] | Correction for sample-to-sample variations in matrix effects, leading to more accurate and precise results.[11] |
| Instrument Carryover | Implement a rigorous wash protocol for the autosampler and chromatographic system between sample injections to prevent carryover from high-concentration samples.[12] | Reduction in carryover and improved accuracy, especially for low-concentration samples that follow high-concentration ones. |
Issue 3: Inaccurate Quantification (Consistently High or Low Recovery)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Calibration Strategy | Switch from a simple solvent-based calibration to a matrix-matched calibration. This involves preparing calibration standards in a blank matrix extract to mimic the effect seen in the samples.[15] | The calibration curve will more accurately reflect the analyte's response in the presence of the matrix, improving quantitative accuracy. |
| Matrix-Induced Enhancement (GC) | In GC analysis, matrix components can coat active sites in the injector, preventing analyte degradation and leading to an enhanced signal.[6][15] Using matrix-matched calibration or analyte protectants can correct for this enhancement.[15] | Accurate quantification by ensuring the standards and samples experience the same enhancement effect. |
| No Available Blank Matrix | If a true blank matrix is unavailable, use the standard addition method. This involves spiking known amounts of the analyte into aliquots of the actual sample to build a sample-specific calibration curve.[8][9] | Accurate quantification for individual complex samples by inherently correcting for their unique matrix effects. |
Summary of Strategies to Counteract Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of interfering matrix components.[9][14] | Simple, fast, and can be effective. | Reduces analyte concentration, which may compromise sensitivity.[14] |
| Advanced Sample Preparation (SPE, LLE) | Physically removes interfering compounds from the matrix before analysis.[5] | Highly effective at minimizing matrix effects and can increase sensitivity. | Can be time-consuming, requires method development, and may lead to analyte loss if not optimized.[8] |
| Chromatographic Separation | Optimizes the separation of the analyte from co-eluting matrix components.[8] | Directly addresses the root cause of co-elution. | May not be able to separate all interferences in highly complex matrices.[14] |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix to ensure standards and samples experience similar matrix effects.[15] | Effectively compensates for matrix effects; recommended by regulatory bodies.[15] | Requires a representative blank matrix which may not always be available; does not correct for variability between different sample lots.[8][14] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to every sample and standard. It co-elutes and is affected by the matrix in the same way as the analyte, allowing for reliable ratio-based quantification.[8][11] | Considered the "gold standard" for compensating for matrix effects; corrects for variations in extraction, injection, and ionization.[11] | SIL-IS can be expensive and are not always commercially available.[8] |
| Standard Addition | The analyte is spiked at multiple levels into the sample itself to create a calibration curve.[9] | Excellent for unique or complex matrices where a blank is unavailable; corrects for sample-specific matrix effects. | Laborious and time-consuming as each sample requires its own calibration curve; uses more of the sample.[9] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Solutions:
-
Solution A (Neat Standard): Prepare a standard of this compound in a pure solvent (e.g., methanol (B129727) or ethyl acetate) at a known concentration (e.g., 50 ng/mL).
-
Solution B (Post-Spiked Sample): Select a representative sample matrix that is free of the analyte (blank matrix). Process this blank matrix through the entire sample preparation procedure (e.g., LLE or SPE). Spike the final, clean extract with the this compound standard to achieve the same final concentration as Solution A.
-
-
Analysis: Analyze both Solution A and Solution B using the developed analytical method (e.g., GC-MS).
-
Calculation: Calculate the matrix effect (ME) as a percentage using the following formula:
-
ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates signal suppression.
-
An ME value > 100% indicates signal enhancement.
-
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE) for GC-MS
This protocol is adapted from general methods for analyzing this compound in juice.[7]
-
Sample Collection: Collect 30 mL of the liquid sample (e.g., juice).
-
Internal Standard Spiking: If using an internal standard (ideally a SIL-IS), spike it into the sample at this stage.
-
Extraction:
-
Transfer the sample to a separatory funnel.
-
Add 20 mL of ethyl acetate (B1210297) and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the organic (top) layer.
-
Perform a second extraction on the aqueous layer with another 20 mL of ethyl acetate.
-
-
Drying and Concentration:
-
Combine the two organic extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of ~1-2 mL using a gentle stream of nitrogen or a rotary evaporator.
-
-
Analysis: The concentrated extract is now ready for injection into the GC-MS system.
Visual Guides
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. gtfch.org [gtfch.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [ub-ir.bolton.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Optimization of GC-MS for Trace Level Thiol Detection
Welcome to the technical support center for the analysis of trace level thiols by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peaks
Q1: My chromatogram for thiol analysis shows significant peak tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing for polar compounds like thiols is a common issue in GC-MS analysis and can stem from several factors. The primary reason is often unwanted interactions between the thiol's active sulfhydryl group and active sites within the GC system.
Troubleshooting Steps:
-
Inlet and Column Activity: Active sites, such as exposed silanol (B1196071) groups (-Si-OH) on glass liners, metal surfaces in the injector, or the column itself, can lead to strong adsorption of thiols, causing peak tailing.[1]
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner, septum, and O-ring. Use deactivated liners, preferably with glass wool removed or positioned to avoid contact with the sample path.[2]
-
Column Maintenance: Trim the first few centimeters of the column from the inlet side to remove accumulated non-volatile residues and active sites. If tailing persists, the column may have degraded and require replacement.[3][4]
-
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and cause peak distortion.[1]
-
Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.[5]
-
-
Inappropriate Injection Parameters:
-
Splitless Injection: An initial oven temperature that is too high can negatively affect peak shape.[1]
-
Split Injection: A low split ratio may not provide a sufficiently high flow rate for efficient sample introduction.[1][4]
-
Solution: Optimize the initial oven temperature for splitless injections, starting 10-20°C below the solvent's boiling point.[4] For split injections, ensure a minimum total flow of 20 mL/min through the inlet.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[6]
Logical Workflow for Troubleshooting Peak Tailing:
Caption: A logical workflow for troubleshooting peak tailing in GC-MS analysis of thiols.
Issue 2: Low Sensitivity and Poor Analyte Response
Q2: I am struggling to detect my target thiols at trace levels. What steps can I take to improve the sensitivity of my GC-MS method?
A2: Achieving low detection limits for thiols is challenging due to their reactivity and potential for loss during analysis. Several aspects of the analytical method can be optimized to enhance sensitivity.
Strategies to Improve Sensitivity:
-
Injection Technique:
-
Splitless Injection: This is generally preferred for trace analysis as it transfers the entire sample to the column.[3]
-
Programmed Temperature Vaporization (PTV) Inlet: PTV inlets allow for large volume injection by evaporating the solvent before transferring the analytes to the column, which can increase sensitivity by one to two orders of magnitude compared to splitless injection.[8]
-
-
Derivatization: Thiols can be derivatized to improve their volatility, thermal stability, and chromatographic behavior, leading to sharper peaks and better sensitivity.[9][10]
-
Common Derivatizing Agents:
-
Silylating Reagents (e.g., MSTFA, BSTFA): These replace the active hydrogen on the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group.[10]
-
Pentafluorobenzyl Bromide (PFBBr): This reagent is often used for volatile thiols and can provide excellent sensitivity, especially with negative chemical ionization (NCI-MS).[9]
-
Ethyl Propiolate (ETP): A greener alternative to PFBBr.[11]
-
-
-
Sample Preparation and Preconcentration:
-
Solid-Phase Microextraction (SPME): Headspace SPME (HS-SPME) is a solvent-free technique that can effectively concentrate volatile thiols from the sample matrix onto a coated fiber.[12][13] The choice of fiber coating is critical for optimal extraction.[13]
-
Stir Bar Sorptive Extraction (SBSE): This technique offers a higher extraction phase volume compared to SPME, potentially leading to better enrichment of analytes.[14]
-
-
MS Detector Parameters:
-
Selected Ion Monitoring (SIM): Instead of scanning a full mass range (full scan), using SIM mode to monitor only a few characteristic ions for each target analyte significantly increases sensitivity by increasing the dwell time on each ion.[15]
-
Tandem Mass Spectrometry (MS/MS): If available, MS/MS in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity by monitoring specific fragmentation transitions.[16]
-
Table 1: Comparison of Sample Preparation and Injection Techniques for Thiol Analysis
| Technique | Principle | Advantages | Disadvantages |
| Splitless Injection | Transfers the entire injected sample volume onto the column. | Good for trace analysis.[3] | Longer residence time in the hot inlet can lead to thermal degradation of labile compounds.[3] |
| PTV Injection | Allows for large volume injection with solvent elimination prior to analyte transfer. | 1-2 orders of magnitude increase in sensitivity.[8] | Requires optimization of several parameters (e.g., flow rates, temperatures).[8] |
| HS-SPME | Volatile analytes are partitioned from the sample headspace onto a coated fiber. | Solvent-free, simple, and can be automated.[12] | Fiber coating selection is crucial; limited extraction capacity.[13] |
| SBSE | A magnetic stir bar coated with a sorbent phase extracts analytes from a liquid sample. | Higher extraction volume than SPME, leading to potentially higher sensitivity.[14] | Can be more time-consuming. |
Issue 3: Analyte Degradation
Q3: I suspect my thiol analytes are degrading in the hot GC inlet. How can I confirm and prevent this?
A3: Thermally labile thiols are prone to degradation at the high temperatures used in conventional GC injectors, leading to inaccurate quantification and the appearance of degradation product peaks.[3]
Troubleshooting and Optimization:
-
Inlet Temperature Optimization: The injector temperature should be high enough for efficient volatilization but low enough to prevent thermal degradation.
-
Procedure: Perform a temperature study by starting with a lower inlet temperature (e.g., 200 °C) and increasing it in 25 °C increments. Monitor the peak response of your target thiols. The optimal temperature is the lowest one that provides a sharp, symmetrical peak without a significant decrease in area, which would indicate degradation.[3][17] A good starting point for many thermally labile compounds is around 250 °C.[3][17]
-
-
Use of Deactivated Liners: Active sites in the inlet liner can catalyze the degradation of thermally sensitive compounds.[2]
-
Solution: Always use high-quality, deactivated liners. Regular replacement is crucial as liners can become active over time.[2]
-
-
Consider "Cool" Injection Techniques:
-
Cool On-Column (COC) Injection: The sample is injected directly onto the column at a low oven temperature, eliminating the hot inlet as a source of degradation. This is an excellent technique for highly sensitive compounds.
-
Programmed Temperature Vaporization (PTV) Inlet: The sample is injected into a cool liner, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analytes spend at high temperatures.[3]
-
-
Derivatization: As mentioned previously, converting the thiol to a more thermally stable derivative can prevent degradation in the injector.[10]
Experimental Workflow for Inlet Temperature Optimization:
Caption: Workflow for optimizing the GC inlet temperature to prevent thiol degradation.
Experimental Protocols
Protocol 1: Silylation of Thiols for GC-MS Analysis
This protocol describes a general procedure for the derivatization of thiols using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
Sample extract containing thiols
-
MSTFA
-
Pyridine (B92270) or Acetonitrile (B52724) (optional, as solvent)
-
GC vials with inserts and caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Drying: Evaporate 100 µL of the sample extract to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents as they will react with the silylating reagent.
-
Derivatization Reaction:
-
Add 50 µL of MSTFA to the dried sample residue.
-
If the sample is not fully soluble in MSTFA, add a suitable solvent like pyridine or acetonitrile to ensure complete dissolution.[3]
-
Tightly cap the vial.
-
-
Incubation: Heat the vial at 60-70 °C for 30 minutes to facilitate the reaction.[2][3]
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Analyze the derivatized samples as soon as possible, as TMS derivatives can be susceptible to hydrolysis.[2]
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Thiols
This protocol provides a general methodology for the extraction and preconcentration of volatile sulfur compounds.
Materials:
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS is often effective for volatile sulfur compounds)[12][13]
-
Headspace vials with septa caps
-
Sample (e.g., wine, beer, water)
-
Sodium chloride (NaCl)
-
EDTA (optional, to chelate metal ions and stabilize thiols)[14]
-
Heating and agitation unit for vials
Procedure:
-
Sample Preparation:
-
Place a defined volume of the liquid sample (e.g., 5 mL) into a headspace vial.
-
Add NaCl to the sample (e.g., to a final concentration of 20% w/v) to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.[12]
-
For some matrices, adding a small amount of EDTA (e.g., 1%) can help stabilize the thiols.[14]
-
-
Extraction:
-
Desorption and Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet.
-
Desorb the trapped analytes from the fiber onto the GC column (typically at 250 °C for 2-5 minutes in splitless mode).
-
Start the GC-MS analysis run.
-
Table 2: Recommended GC-MS Parameters for Thiol Analysis
| Parameter | Recommendation | Rationale |
| Inlet Type | Split/Splitless, PTV, or Cool On-Column | To minimize thermal degradation and improve sensitivity.[3] |
| Inlet Temperature | 200-280 °C (Optimize for specific analytes) | Balance between efficient volatilization and preventing thermal degradation.[3][17] |
| Liner | Deactivated, single taper, no glass wool | To minimize active sites and prevent analyte interaction/degradation.[1][2] |
| Injection Mode | Splitless (for trace analysis) | Maximizes transfer of analytes to the column for highest sensitivity.[3] |
| Column Phase | Low-bleed, inert phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a range of thiols and minimizes column bleed for better S/N.[7][18] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25-0.50 µm film thickness | A good general-purpose column providing a balance of resolution, capacity, and analysis time.[7][18] |
| Oven Program | Start low (e.g., 40-50 °C), ramp at 10-15 °C/min | Allows for good focusing of early eluting peaks and efficient separation. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Provides good efficiency and is compatible with MS detectors. |
| MS Source Temp. | 230-280 °C | A hotter source can help reduce contamination but should be optimized.[19] |
| MS Quad Temp. | 150 °C | Standard temperature for good performance.[19] |
| Acquisition Mode | SIM or MRM (for target analysis) | Significantly improves sensitivity and selectivity compared to full scan.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. fishersci.com [fishersci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Overcoming Low Recovery in 1-p-Menthene-8-thiol Extraction
Welcome to the technical support center for 1-p-Menthene-8-thiol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the extraction and synthesis of this potent thiol, with a focus on overcoming low recovery rates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
This compound, also known as grapefruit mercaptan, is a highly potent, volatile monoterpenoid primarily responsible for the characteristic aroma of grapefruit.[1][2] Its high volatility, extreme potency at low concentrations (parts per trillion level), and the high reactivity of its sulfhydryl (–SH) group make it challenging to handle.[3][4] The primary challenges leading to low recovery are its susceptibility to oxidation and potential losses during solvent evaporation.[5][6]
Q2: My final yield is very low. What are the most common causes?
Low yields in thiol synthesis and extraction often stem from several factors:
-
Oxidation : The most common issue is the oxidation of the thiol (-SH) to form a disulfide (R-S-S-R), especially in the presence of air (oxygen).[5][7]
-
Volatility : Significant product loss can occur during work-up and purification steps that involve heating or vacuum, such as rotary evaporation.[6]
-
Incomplete Reaction : If synthesizing the compound, the reaction may not have proceeded to completion due to issues with reagents, temperature, or reaction time.[6][7]
-
Product Loss During Work-up : Careless or incomplete extraction, insufficient rinsing of glassware, and inefficient phase separation can all contribute to lower yields.[6]
Q3: I see an unexpected peak in my analysis that might be a disulfide. How can I prevent its formation?
Disulfide formation is a primary cause of yield loss due to the easy oxidation of the thiol group.[5][8]
-
Inert Atmosphere : The most critical preventative measure is to exclude oxygen. Always perform the synthesis and subsequent work-up under an inert atmosphere, such as dry nitrogen or argon.[5][7]
-
De-oxygenated Solvents : Use solvents that have been thoroughly de-oxygenated before use. This can be achieved by sparging with nitrogen or argon for 30-60 minutes.[5]
-
Control pH : Maintaining a lower pH can sometimes help reduce the rate of oxidation.
Q4: Can the purity of my starting materials affect the yield?
Absolutely. The purity of reactants and reagents is critical.
-
Starting Material : If synthesizing, ensure your precursor (e.g., α-terpineol) is pure.[6]
-
Reagents : Impurities in reagents can lead to unwanted side reactions, consuming your starting material and lowering the yield of the desired product.[7] For instance, when using a base to form the thiolate anion, ensure it is anhydrous if it is moisture-sensitive.[7]
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to diagnosing and solving low-yield issues. Follow the logical workflow to identify the potential cause and implement the recommended solution.
Problem: Observed low recovery of this compound.
Step 1: Analyze the Crude Product
-
Question: Have you analyzed your crude reaction mixture (before purification) via TLC, GC-MS, or NMR?
-
Why it's important: This helps determine if the low yield is due to an incomplete reaction, the formation of side products, or product loss during purification.[5]
-
Action:
-
If the desired product is the major component: Your issue likely lies in the work-up or purification steps. Proceed to Step 3.
-
If significant starting material remains: Your reaction is incomplete. Proceed to Step 2.
-
If significant side products (e.g., disulfides) are present: Your issue is with reaction conditions. Proceed to Step 2.
-
Step 2: Optimize Reaction Conditions
-
Question: Are you working under an inert atmosphere with de-oxygenated solvents?
-
Why it's important: Thiols are highly prone to oxidation to disulfides.[5][8]
-
Action:
-
No: Implement a strict inert atmosphere protocol (Nitrogen or Argon) and use freshly de-gassed solvents for all subsequent experiments.[5][7]
-
Yes: Evaluate other reaction parameters. Check the quality and stoichiometry of your reagents. Ensure the reaction temperature and duration are optimal. For S-alkylation type reactions, ensure the base used is strong enough for complete deprotonation of the thiol precursor to the more potent thiolate anion.[7]
-
Step 3: Refine Work-up and Purification
-
Question: Are you losing product during solvent removal or extraction?
-
Why it's important: this compound is volatile. Aggressive heating or high vacuum during solvent removal can lead to significant loss.[6]
-
Action:
-
Solvent Removal: Use a rotary evaporator with careful temperature control (keep the bath temperature low) and avoid applying a very high vacuum.
-
Extraction: Ensure thorough extraction by rinsing the reaction flask multiple times with the extraction solvent.[6] Use a sufficient volume of solvent to ensure proper partitioning. After separation, rinse the separatory funnel.[6]
-
Drying: When drying the organic layer with agents like anhydrous sodium sulfate (B86663), rinse the drying agent thoroughly with fresh solvent to recover any adsorbed product.[6]
-
Below is a visual workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low this compound recovery.
Quantitative Data on Synthesis Yields
The recovery of this compound is highly dependent on the chosen methodology, whether through organic synthesis or extraction from natural products. Below is a summary of yields reported for various methods.
| Method | Precursor(s) | Reported Yield | Key Considerations | Reference |
| Halogenation & Thiolation | α-terpineol | ~50% | Multi-step synthesis involving halogenation, reaction with thiourea (B124793), and hydrolysis. | [9] |
| Reduction of Thiirane | Limonene Epoxide | Moderate | Synthesis proceeds via an epoxide intermediate, followed by reduction with LiAlH4. | [10][11] |
| H₂S Addition to Limonene | Limonene | Low | Reaction often suffers from low regioselectivity and formation of sulfide (B99878) side products. | [11] |
| Extraction from Grapefruit Juice | Grapefruit Juice | N/A (Trace) | Yield is dependent on concentration in the juice, which is at the ppb level or lower. | [4][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound from α-Terpineol
This protocol is adapted from a patented synthetic method and should be performed under a strict inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Materials:
-
α-terpineol
-
Thiourea
-
95% Ethanol (B145695) (de-gassed)
-
10% Sodium Hydroxide (NaOH) solution (de-gassed)
-
Appropriate halogenating agent (e.g., HCl/HBr)
-
Round-bottom flasks, condenser, and other standard glassware
Procedure:
-
Halogenation: Convert α-terpineol to its halogenated analog (e.g., 8-chloro-p-menth-1-ene) using a suitable halogenating agent. This step should be performed according to established literature procedures.
-
Thiourea Addition: a. In a three-necked flask, dissolve thiourea (0.1 mol) in 35 mL of 95% ethanol by heating gently. b. Once dissolved, add the halogenated α-terpineol derivative (0.1 mol) dropwise to the solution. c. Maintain the reaction at a temperature between 30-80°C for 1-6 hours, monitoring progress by TLC.
-
Hydrolysis: a. After the reaction is complete, remove the ethanol under reduced pressure (carefully, to avoid product loss). b. To the residue, add an excess of 10% NaOH solution. c. Reflux the mixture for 1-3 hours under a nitrogen atmosphere. This hydrolyzes the intermediate to yield the thiol.
-
Work-up and Purification: a. Cool the reaction mixture and separate the organic layer. b. Wash the organic layer with de-gassed water and brine. c. Dry the organic layer over anhydrous sodium sulfate. d. Filter off the drying agent and purify the crude product by vacuum distillation, collecting the fraction at 70-72°C / 1 mmHg to obtain pure this compound.[9]
Protocol 2: General Extraction from a Natural Matrix (e.g., Grapefruit Juice)
Materials:
-
Grapefruit Juice (large volume, e.g., 1-5 L)
-
Ethyl Acetate (or other suitable organic solvent)
-
Anhydrous Calcium Chloride or Sodium Sulfate
-
Large separatory funnel
-
Centrifuge (if needed for emulsion breaking)
Procedure:
-
Liquid-Liquid Extraction: a. Place 1000 mL of juice into a large separatory funnel. b. Add 200 mL of ethyl acetate, shake vigorously for 2-3 minutes, and allow the layers to separate. c. Drain the aqueous (lower) layer. Collect the organic (upper) layer. d. Return the aqueous layer to the funnel and repeat the extraction with another 200 mL of ethyl acetate. e. Combine the organic extracts.[4]
-
Drying: a. Add anhydrous calcium chloride or sodium sulfate to the combined organic extracts to remove residual water. b. Swirl and let it stand for 15-20 minutes.
-
Concentration: a. Decant or filter the dried extract into a round-bottom flask. b. Carefully concentrate the volume using a distillation-rectification apparatus or a rotary evaporator at low temperature and moderate vacuum to a small volume (e.g., ~4 mL).[4] c. For further concentration, a gentle stream of nitrogen can be used.[4]
-
Analysis: The concentrated extract can then be analyzed by GC-MS or other sensitive analytical techniques.
Caption: High-level workflows for synthesis and extraction protocols.
References
- 1. Grapefruit mercaptan - Wikipedia [en.wikipedia.org]
- 2. Grapefruit_mercaptan [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN1030449C - Synthesis of 1-p-î©ene-8-thiol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Reducing side reactions in monoterpene thiol synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of monoterpene thiols.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Issue 1: Low Yield of Target Monoterpene Thiol in Alkene Hydrothiolation
| Potential Cause | Recommended Solution |
| Skeletal Rearrangement: Strong Lewis acids like AlCl₃, AlBr₃, or BF₃·Et₂O can catalyze rearrangements of the monoterpene backbone, especially in bicyclic systems like pinenes, leading to a mixture of isomeric thiols.[1] | Use a "softer" Lewis acid. For instance, in the hydrothiolation of α-pinene, using ethylaluminum dichloride (EtAlCl₂) can stereoselectively catalyze the anti-addition of H₂S to yield trans-pinane-2-thiol, minimizing rearrangements.[1] |
| Intramolecular Cyclization: The newly formed thiol can react with a double bond within the same molecule, particularly in dienes like limonene, to form cyclic sulfide (B99878) byproducts. With AlCl₃ catalysis, these sulfides can become the main products.[1][2] | Modify the reaction conditions. Lowering the reaction temperature may disfavor the cyclization reaction. Alternatively, consider a different synthetic route that does not involve direct hydrothiolation of the diene, such as starting from an alcohol derivative. |
| Lack of Regioselectivity: The addition of H₂S across a double bond, especially with strong Lewis acid catalysis, can occur without selectivity, leading to a mixture of positional isomers and low yields of the desired product.[1][2] | Employ a more selective synthetic strategy. For example, the synthesis of specific allyl thiols can be achieved with high stereo- and regioselectivity through an ene reaction with N-sulfinylbenzenesulfonamide followed by reduction with LiAlH₄. |
Issue 2: Presence of Significant Impurities in Thiogeraniol (B1239506) Synthesis from Geraniol (B1671447)
| Potential Cause | Recommended Solution |
| Triphenylphosphine (B44618) Oxide (TPPO) Contamination: When using triphenylphosphine (PPh₃) in the halogenation step (e.g., with CBr₄) or in a Mitsunobu-type reaction, the byproduct TPPO is formed and can be difficult to remove by standard chromatography.[3] | Optimize the workup procedure. TPPO can often be precipitated from the reaction mixture by adding a nonpolar solvent like hexane (B92381) and then removed by filtration. For Mitsunobu reactions, new protocols with modified reagents have been developed for easier removal of byproducts. |
| Formation of Digeranyl Sulfide: The thiolate anion of thiogeraniol, formed during the hydrolysis of the isothiouronium salt intermediate, can act as a nucleophile and react with any remaining geranyl halide to form a sulfide byproduct.[3] | Ensure complete conversion of the geranyl halide. Monitor the first step of the reaction (thiol formation) by TLC to confirm the disappearance of the starting halide before proceeding with the hydrolysis. Using a slight excess of thiourea (B124793) can also help consume all the geranyl halide. |
| Presence of Isomeric Halides/Thiols: Rearrangement of the allylic carbocation intermediate during the initial halogenation of geraniol can lead to the formation of linalyl or neryl halides, which then form the corresponding isomeric thiols.[3] | Control the reaction temperature. The halogenation step should be carried out at a low temperature (e.g., in an ice bath) to minimize carbocation rearrangements. |
Issue 3: Formation of Disulfides During Reaction or Purification
| Potential Cause | Recommended Solution |
| Oxidation of the Thiol: Thiols are susceptible to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metal ions, leading to the formation of disulfide impurities.[3] | Work under an inert atmosphere. Perform the synthesis, workup, and purification steps under nitrogen or argon. Use degassed solvents to minimize dissolved oxygen. |
| Inappropriate Workup Conditions: Quenching the reaction or performing extractions under conditions that favor oxidation can lead to disulfide formation. | Use a mild reducing agent in the workup. Adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) during the workup can help to cleave any disulfides that have formed. Maintain a neutral or slightly acidic pH during extractions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing thiogeraniol from geraniol: via a geranyl halide or a thioacetate (B1230152) intermediate?
A1: The choice of route depends on factors like desired purity, yield, and ease of purification. The geranyl halide route followed by reaction with thiourea and hydrolysis can provide high purity (>95%) but may have a moderate overall yield (~45%). The thioacetate route, involving a Mitsunobu-type reaction followed by reduction with LiAlH₄, can offer a good yield for the reduction step (e.g., 61%), but purification from phosphine-related byproducts can be challenging.
Q2: How can I avoid skeletal rearrangements when synthesizing thiols from bicyclic monoterpenes like α-pinene?
A2: The key is to avoid strong Lewis acids that promote carbocation formation and subsequent rearrangements. Milder Lewis acids, such as EtAlCl₂, can promote the desired addition of H₂S with minimal rearrangement.[1] Alternatively, routes that do not involve carbocationic intermediates, such as the reduction of a corresponding thioacetate or dithiocarbamate, are excellent options for preserving the monoterpene skeleton.
Q3: My final monoterpene thiol product is always contaminated with the corresponding disulfide. How can I prevent this?
A3: Disulfide formation is a common issue due to the ease of thiol oxidation. To minimize this, it is crucial to handle the thiol under an inert atmosphere (nitrogen or argon) whenever possible. Using degassed solvents and buffers can also help. During purification, column chromatography on silica (B1680970) gel should be performed with deoxygenated solvents. If disulfides still form, they can often be reduced back to the thiol using a mild reducing agent.
Q4: What is the best way to purify my monoterpene thiol?
A4: The purification method depends on the properties of the specific thiol and the impurities present. Vacuum distillation is often effective for thermally stable, volatile thiols. Column chromatography on silica gel is a common method, but care must be taken to avoid oxidation on the column. For sensitive thiols, it is advisable to use deoxygenated solvents and work quickly. In some cases, specific impurities like TPPO can be removed by precipitation and filtration prior to chromatography.
Data Presentation
Table 1: Comparison of Catalysts in the Hydrothiolation of α-Pinene
| Catalyst | Major Product(s) | Side Product(s) | Key Outcome |
| AlBr₃ | p-Menthane-8-thiol (rearranged product) | Mixture of other rearranged thiols and sulfides | Pinene-menthane skeletal rearrangement[1] |
| BF₃·Et₂O | Isobornanethiol | - | Wagner-Meerwein rearrangement[1] |
| EtAlCl₂ | trans-Pinane-2-thiol | - | Stereoselective anti-addition with no rearrangement[1] |
Table 2: Comparison of Synthetic Routes to Thiogeraniol from Geraniol
| Route | Key Reagents | Intermediate | Overall Yield | Purity | Reference |
| 1: Thioacetate Intermediate | Thioacetic acid, DEAD, PPh₃, LiAlH₄ | Geranyl thioacetate | 61% (for the reduction step) | Not specified | [4] |
| 2: Geranyl Halide Intermediate | CBr₄, PPh₃, Thiourea, KOH | Geranyl bromide | ~45% | >95% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Thiogeraniol via Geranyl Halide Intermediate
This protocol is a two-step process starting from geraniol.
Step 1: Synthesis of Geranyl Bromide
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve geraniol (1 equivalent) and carbon tetrabromide (1.1 equivalents) in dry dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add triphenylphosphine (1.3 equivalents) portion-wise, ensuring the internal temperature remains below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the geraniol is consumed.
-
To precipitate the triphenylphosphine oxide byproduct, add n-hexane to the reaction mixture and stir.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate under reduced pressure and purify the crude geranyl bromide by vacuum distillation.
Step 2: Synthesis of Thiogeraniol
-
In a round-bottom flask, combine the purified geranyl bromide (1 equivalent) and thiourea (1.05 equivalents) in 95% ethanol.
-
Reflux the mixture for 6-10 hours to form the S-geranyl isothiouronium salt.
-
After cooling, add an aqueous solution of sodium hydroxide (B78521) (1.5 equivalents).
-
Reflux the mixture for an additional 3 hours to hydrolyze the intermediate.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude thiogeraniol by vacuum distillation.
Protocol 2: Synthesis of a Monoterpene Thiol via Thioacetate Reduction (General Procedure)
This protocol describes the deacylation of a monoterpene thioacetate to the corresponding thiol.
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (typically 1.5-2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve the monoterpene thioacetate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure (a rotary evaporator with a cold trap is recommended).
-
The crude thiol can be further purified by vacuum distillation or column chromatography on silica gel using deoxygenated solvents.
Visualizations
Caption: Influence of Lewis acid catalyst on α-pinene hydrothiolation.
Caption: Comparison of synthetic routes to thiogeraniol from geraniol.
References
Technical Support Center: Chiral Chromatography of 1-p-Menthene-8-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiomeric resolution of 1-p-menthene-8-thiol using chiral chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution
If you are observing a single peak or poorly resolved peaks for the enantiomers of this compound, consider the following troubleshooting steps:
-
Verify Column Selection: Ensure you are using a suitable chiral stationary phase. For the gas chromatographic separation of this compound enantiomers, a heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin based column has been shown to be effective.[1]
-
Optimize Temperature Program: The temperature ramp rate can significantly impact resolution. A slower temperature ramp (e.g., 2°C/min) may improve separation.[1]
-
Check Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Hydrogen) affects efficiency. Ensure the column head pressure is set appropriately (e.g., 62 kPa).[1]
-
Confirm Injection Parameters: For splitless injections, ensure the injection volume and temperature are optimized to prevent band broadening. An injector temperature of around 240°C has been used successfully.[1]
Issue 2: Peak Tailing
Peak tailing for thiols can be a common issue due to their potential for interaction with active sites in the gas chromatography system.
-
System Inertness: Thiols can interact with active metal surfaces in the injector, transfer line, and detector. Using deactivated liners and columns is crucial.
-
Column Conditioning: Properly condition the chiral column according to the manufacturer's instructions to ensure a stable and inert stationary phase.
-
Sample Concentration: High sample concentrations can lead to peak tailing. Try diluting the sample.
Issue 3: Irreproducible Retention Times
Fluctuations in retention times can compromise the reliability of your analysis.
-
Oven Temperature Stability: Ensure your GC oven provides stable and reproducible temperature programming.
-
Carrier Gas Flow Consistency: Check for leaks in the gas lines and ensure the electronic pressure control is functioning correctly.
-
Sample Matrix Effects: If analyzing complex samples, matrix components can affect retention times. Proper sample preparation and cleanup are essential.
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase is recommended for the separation of this compound enantiomers?
A chiral stationary phase based on a derivatized cyclodextrin, specifically heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin, has been successfully used for the gas chromatographic separation of this compound enantiomers.[1]
Q2: What are typical GC parameters for this separation?
Based on published methods, the following parameters can be used as a starting point[1]:
-
Carrier Gas: Hydrogen
-
Column Head Pressure: 62 kPa
-
Injector Temperature: 240°C
-
Injection Mode: Splitless
-
Temperature Program: 100°C for 2 min, then ramp at 2°C/min to 200°C
-
Detector: Flame Photometric Detector (FPD) at 280°C
Q3: What is the expected elution order of the enantiomers?
On a heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin column, the (S)-enantiomer has been reported to elute before the (R)-enantiomer.[1]
Q4: Can I use a mass spectrometer (MS) as a detector?
Yes, a mass spectrometer can be used as a detector. It can be particularly useful for peak identification and confirmation.
Q5: How can I improve the sensitivity for trace analysis of this compound?
Using a Flame Photometric Detector (FPD) in sulfur mode will provide high sensitivity and selectivity for sulfur-containing compounds like thiols. For mass spectrometry, using Selected Ion Monitoring (SIM) mode can enhance sensitivity.
Quantitative Data Summary
The following table summarizes quantitative data from a successful chiral separation of this compound enantiomers.
| Parameter | (S)-1-p-Menthene-8-thiol | (R)-1-p-Menthene-8-thiol | Reference |
| Retention Time (min) | 23.9 | 25.4 | [1] |
| Chiral Resolution (Rs) | \multicolumn{2}{c | }{3.1} | [1] |
Experimental Protocol
This protocol outlines a general methodology for the chiral gas chromatographic separation of this compound enantiomers.
1. Sample Preparation
-
Dissolve the this compound standard or sample extract in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Adjust the concentration to an appropriate level for GC analysis (e.g., 1-10 ppm).
2. Gas Chromatography (GC) Conditions
-
Instrument: Gas chromatograph equipped with a split/splitless injector and a Flame Photometric Detector (FPD) or Mass Spectrometer (MS).
-
Chiral Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) coated with heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin.
-
Carrier Gas: Hydrogen at a constant pressure (e.g., 62 kPa).
-
Injector: 240°C, splitless mode.
-
Oven Temperature Program: 100°C for 2 minutes, then increase at 2°C/minute to 200°C.
-
Detector (FPD): 280°C, sulfur mode.
-
Detector (MS): Transfer line at 250°C, ion source at 230°C, scan range m/z 40-250 or SIM mode monitoring characteristic ions.
3. Data Analysis
-
Integrate the peak areas for both the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
Visualizations
Caption: Experimental workflow for the chiral GC analysis of this compound.
Caption: Troubleshooting logic for chiral chromatography of this compound.
References
Troubleshooting poor peak shape in gas chromatography of sulfur compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the gas chromatography (GC) of sulfur compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my sulfur compound peaks tailing?
Peak tailing is a common issue in the analysis of sulfur compounds due to their reactive nature.[1] These compounds can interact with active sites within the GC system, leading to asymmetrical peak shapes where the latter half of the peak is broader than the front half.[1]
Common Causes and Solutions:
-
Active Sites: Sulfur compounds, especially hydrogen sulfide (B99878) and methyl mercaptan, are easily adsorbed by undeactivated surfaces in the GC system.[2][3] This includes the injection port liner, connectors, valves, fittings, and the column itself.[2]
-
Solution: Deactivation of the entire sample flow path is crucial.[2] Using components with inert coatings, such as Sulfinert® or Siltek®, can significantly reduce peak tailing by creating a barrier between the sample and active metal surfaces.[3][4] Regularly replacing the inlet liner with a deactivated one is also a critical maintenance step.[1][5]
-
-
Column Contamination: The accumulation of non-volatile residues at the head of the column can create active sites.[1]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volume and disrupt the sample flow path, leading to tailing.[5][7]
-
System Leaks: Leaks in the system, particularly around the septum or column fittings, can cause peak tailing.
-
Solution: Perform a thorough leak check of the system. Replacing the septum regularly is a key preventative measure.[1]
-
Q2: What causes my sulfur compound peaks to show fronting?
Peak fronting, where the first half of the peak is broader than the latter half, is typically an indication that some analyte molecules are eluting earlier than expected.[8]
Common Causes and Solutions:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, causing excess analyte to travel through the column more quickly.[5][8][9]
-
Incompatibility between Sample Solvent and Stationary Phase: A mismatch in polarity between the sample solvent and the column's stationary phase can lead to poor peak shape, particularly for early-eluting peaks.[8] This is especially relevant in splitless injections.[5]
-
Column Degradation: Physical degradation or collapse of the column bed can lead to peak fronting.[8][10]
-
Solution: If column degradation is suspected, the column may need to be replaced.[10]
-
Q3: My peaks are splitting. What should I investigate?
Peak splitting can manifest as a "shoulder" on the main peak or as two distinct peaks for a single compound.
Common Causes and Solutions:
-
Improper Injection Technique: A fast autosampler injection into an open liner can sometimes cause splitting.[11] In manual injections, an erratic plunger depression can also be a cause.[12]
-
Solvent/Stationary Phase Mismatch: As with peak fronting, a significant mismatch between the polarity of the sample solvent and the stationary phase can cause peak splitting.[5]
-
Solution: Choose a solvent that is compatible with the column's stationary phase.[5]
-
-
Column Issues: A void at the head of the column or a blocked frit can lead to peak splitting for all compounds in the chromatogram.[13] Contamination can also be a cause.
-
Solution: If a void is suspected, repacking the inlet end of a packed column or replacing a capillary column may be necessary. A blocked frit will require replacement. Trimming the column can remove contamination at the inlet.[6]
-
Troubleshooting Workflows
A systematic approach is key to efficiently diagnosing and resolving poor peak shape. The following diagrams illustrate logical troubleshooting workflows for common peak shape problems.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Impact of GC System Components on Sulfur Compound Analysis
The inertness of the entire gas chromatography system is paramount for achieving accurate and reproducible analysis of sulfur compounds. The following diagram illustrates the critical components of the GC system where interactions with active sulfur compounds can occur, leading to poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. silcotek.com [silcotek.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. restek.com [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. GC Troubleshooting—Tailing Peaks [restek.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. snlabtester.com [snlabtester.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 1-p-Menthene-8-thiol
For Researchers, Scientists, and Drug Development Professionals
1-p-Menthene-8-thiol, a potent sulfur-containing monoterpenoid also known as grapefruit mercaptan, is a key aroma compound found in grapefruit and other citrus fruits. Its unique sensory properties and potential biological activities have garnered significant interest in the fields of flavor chemistry, materials science, and drug development. The efficient synthesis of this thiol is crucial for its further investigation and application. This guide provides a comparative analysis of the most common methods for synthesizing this compound, offering a detailed look at their respective yields, advantages, and drawbacks, supported by experimental data.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| 1. Addition of H₂S to Limonene (B3431351) | Limonene | H₂S, AlCl₃ (or other Lewis acids) | Low | Low (Mixture of isomers and side products) | One-step reaction from a readily available starting material. | Poor regioselectivity and low yield; formation of multiple side products, including cyclic sulfides.[1] |
| 2. Synthesis from α-Terpineol | α-Terpineol | Halogenating agent, Thiourea (B124793), NaOH | ~50% | Not explicitly reported, requires purification by distillation. | Utilizes a readily available starting material; reasonable overall yield in a two-step process. | Involves halogenated intermediates and requires careful control of reaction conditions. |
| 3. Synthesis via a Thiirane (B1199164) Intermediate | Limonene | m-CPBA (or other epoxidizing agents), Thiourea (or DMTF-TFA), LiAlH₄ | Moderate (multi-step process) | High after purification | Good regioselectivity, leading to the desired isomer; established protocols for individual steps. | Multi-step synthesis can be time-consuming; requires the use of hazardous reagents like LiAlH₄. |
Experimental Protocols
Method 1: Addition of Hydrogen Sulfide (B99878) to Limonene
This method is generally characterized by its lack of selectivity, leading to a mixture of various thiols and cyclic sulfides.[1] While a detailed, high-yielding protocol for the specific synthesis of this compound is not well-documented due to these limitations, the general procedure involves the reaction of limonene with hydrogen sulfide in the presence of a Lewis acid catalyst.
General Reaction Scheme:
-
Limonene is dissolved in a suitable solvent.
-
A Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), is added.
-
Hydrogen sulfide gas is bubbled through the reaction mixture.
-
The reaction typically results in a complex mixture of products requiring extensive purification.
Due to the low yield and lack of regioselectivity, this method is often considered less practical for the specific synthesis of this compound.[1]
Method 2: Synthesis from α-Terpineol
This two-step method provides a more controlled synthesis of this compound with a reported overall yield of approximately 50%.
Step 1: Halogenation of α-Terpineol
-
To α-terpineol, a halogenating reagent is added under stirring.
-
The molar ratio of α-terpineol to the halogenating reagent is typically 1:1 to 1:1.5.
-
The reaction is carried out at a temperature between 0-80°C for 5 minutes to 2 hours.
Step 2: Thiolation and Hydrolysis
-
7.6 g (0.1 mol) of thiourea is dissolved in 35 ml of 95% ethanol (B145695) by heating.
-
17.4 g (0.1 mol) of the halogenated α-terpineol from the previous step is added dropwise.
-
The reaction mixture is maintained at 30-80°C for 1-6 hours.
-
After the reaction, ethanol is evaporated.
-
An excess of 10% aqueous NaOH solution is added, and the mixture is refluxed for 1-3 hours under a nitrogen atmosphere.
-
The organic layer is separated, washed, dried, and purified by vacuum distillation to yield this compound.
Method 3: Synthesis via a Thiirane Intermediate
This multi-step approach offers good regioselectivity and is a commonly employed method for the synthesis of this compound.
Step 1: Epoxidation of Limonene
-
Limonene is reacted with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form limonene oxide (8,9-epoxy-p-menth-1-ene). This reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at room temperature. The yield for this step can be high, often exceeding 90%.
Step 2: Formation of the Thiirane
-
The limonene oxide is then converted to the corresponding thiirane (1,2-epithio-p-menth-8-ene). This can be achieved by reacting the epoxide with thiourea in a suitable solvent. The reaction involves a sequential reflux with thiourea and a base like Na₂CO₃.
Step 3: Reduction of the Thiirane to the Thiol
-
To a stirred, boiling suspension of 72 mg (1.9 mmol) of lithium aluminum hydride (LiAlH₄) in 3 ml of tetrahydrofuran (B95107) (THF), a solution of 0.637 g (3.8 mmol) of the thiirane intermediate in 12 ml of THF is added under a nitrogen atmosphere.
-
The reaction mixture is refluxed for an additional hour.
-
After cooling to 0°C, the excess LiAlH₄ is carefully quenched by the addition of water.
-
The mixture is extracted three times with ether.
-
The combined organic phases are washed three times with water, dried, and the solvent is evaporated.
-
The crude product is purified by fractional distillation to yield this compound. A yield of 69% for this reduction step has been reported.
Visualizing the Synthesis Workflows
To better illustrate the logical flow of the more viable synthesis methods, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound from α-Terpineol.
Caption: Multi-step synthesis of this compound via a thiirane intermediate.
Conclusion
The choice of synthesis method for this compound depends on the desired scale, purity requirements, and available resources. For laboratory-scale synthesis where regioselectivity and purity are paramount, the multi-step route via a thiirane intermediate is the most reliable approach, despite its length and the use of hazardous reagents. The synthesis from α-terpineol presents a viable alternative with a reasonable yield in fewer steps. The direct addition of hydrogen sulfide to limonene is generally not recommended for obtaining pure this compound due to its inherent lack of selectivity. Further research into optimizing the existing protocols and exploring greener catalytic systems could enhance the efficiency and sustainability of producing this valuable monoterpene thiol.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-p-Menthene-8-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative determination of 1-p-menthene-8-thiol, a potent aroma compound of significant interest in the flavor and fragrance industry, as well as in environmental and food sciences. This document summarizes the performance of various analytical techniques, supported by available experimental data, to aid researchers in selecting the most appropriate method for their specific application.
Introduction to this compound Analysis
This compound, also known as grapefruit mercaptan, is a volatile sulfur compound responsible for the characteristic aroma of grapefruit.[1][2] Its extremely low odor threshold necessitates highly sensitive and selective analytical methods for its detection and quantification in various matrices.[1][2] The most common analytical approach for this analyte is gas chromatography (GC) coupled with a variety of detectors. This guide focuses on the cross-validation and comparison of the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatography with a Flame Photometric Detector (GC-FPD)
-
Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD)
-
Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF/MS)
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance parameters of the aforementioned techniques for the analysis of this compound.
| Parameter | GC-MS | GC-FPD | GC-SCD | GCxGC-TOF/MS |
| Linearity (R²) | >0.99 | >0.99 | ≥0.998 | >0.99 |
| Accuracy (% Recovery) | Not explicitly reported | Not explicitly reported | High (matrix dependent) | High (matrix dependent) |
| Precision (%RSD) | Not explicitly reported | Not explicitly reported | < 15% (for other thiols) | Low (method dependent) |
| Limit of Detection (LOD) | ~1 ng/g (tentative)[3] | Comparable to GC-MS | Low ppb range | Sub-ppb to ppt (B1677978) range |
| Limit of Quantification (LOQ) | Not explicitly reported | Not explicitly reported | ~4 ppb (for total sulfur)[4] | Low ppb to ppt range |
| Selectivity | Good (based on m/z) | Moderate (for sulfur) | Excellent (sulfur-specific) | Excellent (chromatographic & spectral) |
| Matrix Effect | Potential for interference | Potential for quenching | Minimal quenching | Reduced due to high resolution |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the key methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used due to its good sensitivity and the structural information provided by mass spectrometry.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data acquisition in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification). For this compound, characteristic ions at m/z 170 (molecular ion), 136, and 121 can be monitored.[1]
Gas Chromatography with Flame Photometric Detector (GC-FPD)
GC-FPD is a cost-effective method for the selective detection of sulfur-containing compounds.
-
Instrumentation: Gas chromatograph equipped with a flame photometric detector.
-
Column, Injector, Carrier Gas, and Oven Program: Typically the same as for GC-MS.
-
Detector: FPD operated in sulfur mode. Detector temperature: 250°C. Hydrogen and air flow rates optimized for maximum sensitivity to sulfur compounds.
A direct comparison study has shown that for the analysis of this compound in grapefruit juice, both GC-MS and GC-FPD provide adequate detection and quantification at the ng/g level, with no statistically significant difference in the determined concentrations at a 95% confidence level.[3]
Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD)
The GC-SCD is a highly sensitive and selective detector for sulfur compounds, exhibiting a linear and equimolar response.
-
Instrumentation: Gas chromatograph coupled to a sulfur chemiluminescence detector.
-
Column, Injector, Carrier Gas, and Oven Program: Similar to GC-MS, but may require a column with low bleed characteristics to maintain detector sensitivity.
-
Detector: SCD. The detector response is based on the chemiluminescent reaction of sulfur monoxide (SO) with ozone. This detector offers excellent selectivity over hydrocarbons, minimizing matrix interference.[5]
Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF/MS)
This advanced technique provides superior separation capacity, making it ideal for the analysis of trace analytes in highly complex matrices.
-
Instrumentation: A comprehensive two-dimensional gas chromatograph coupled to a time-of-flight mass spectrometer.
-
Columns: A non-polar column in the first dimension and a polar column in the second dimension.
-
Modulator: A thermal or cryogenic modulator is used to trap and re-inject fractions from the first dimension column onto the second dimension column.
-
Detector: A high-speed time-of-flight mass spectrometer capable of acquiring a large number of spectra per second is required to adequately sample the narrow peaks produced in the second dimension.
Workflow and Method Validation
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results. A typical workflow for method validation is illustrated below.
References
- 1. gcms.cz [gcms.cz]
- 2. Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. shimadzu.com [shimadzu.com]
A comprehensive guide for researchers and drug development professionals on the distinct olfactory properties of the stereoisomers of a potent aroma compound.
An Objective Comparison of the Olfactory Thresholds of 1-p-Menthene-8-thiol Enantiomers
The enantiomers of this compound, a potent sulfur-containing monoterpenoid found in grapefruit, exhibit distinct olfactory properties. This guide provides a comparative analysis of their olfactory thresholds, supported by experimental data, and details the methodologies used for their determination. The significant difference in odor perception between the (R) and (S) enantiomers underscores the stereospecific nature of olfactory receptors and offers valuable insights for flavor chemistry and drug development.
Data Presentation: Olfactory Thresholds
The olfactory threshold is a critical measure of the potency of an odorant. For the enantiomers of this compound, also known as grapefruit mercaptan, there is a notable difference in their detection thresholds in air. The (R)-enantiomer is perceived at a significantly lower concentration than the (S)-enantiomer, indicating a higher potency.
| Enantiomer | Olfactory Threshold in Air (ng/L) | Olfactory Threshold in Air (ppb) | Reference |
| (R)-(+)-1-p-Menthene-8-thiol | 9 x 10⁻⁵ | 0.00002 | [1][2] |
| (S)-(-)-1-p-Menthene-8-thiol | 6.6 x 10⁻⁶ | 0.00008 | [1][2] |
It is important to note that while one source indicates the (S)-enantiomer has a lower threshold[1], another prominent source in the field of flavor and fragrance attributes the more potent grapefruit aroma and the lower detection threshold to the (R)-enantiomer.[2][3] The characteristic aroma of grapefruit is primarily associated with the (R)-enantiomer.[3]
Experimental Protocols
The determination of olfactory thresholds for potent, volatile compounds like this compound requires sensitive and specialized techniques. The most common and accepted method is Gas Chromatography-Olfactometry (GC-O), often coupled with a dilution technique such as Aroma Extract Dilution Analysis (AEDA).
Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)
This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.
Objective: To determine the odor detection threshold of individual volatile compounds in a sample.
Procedure:
-
Sample Preparation: A solution containing the enantiomer of this compound is prepared in a suitable solvent.
-
Serial Dilution: The initial sample is serially diluted, typically by a factor of 10, to create a range of concentrations.[4]
-
GC Separation: A small volume of each dilution is injected into a gas chromatograph. The GC column separates the volatile compounds based on their boiling points and chemical properties.
-
Effluent Splitting: The effluent from the GC column is split into two paths. One path leads to a conventional detector (like a mass spectrometer or flame ionization detector) for chemical identification and quantification, while the other is directed to a sniffing port.
-
Olfactory Detection: A trained panelist or sensory assessor sniffs the effluent from the sniffing port and records the retention time at which an odor is detected.
-
Flavor Dilution (FD) Factor Determination: The process is repeated with progressively higher dilutions until the odor of the compound is no longer detectable. The highest dilution at which the odor is still perceived determines the Flavor Dilution (FD) factor. The olfactory threshold is then calculated from this FD factor and the initial concentration of the compound.
Visualizations
Experimental Workflow for Olfactory Threshold Determination
Caption: Workflow for determining the olfactory threshold using GC-O with AEDA.
Signaling Pathway for Olfaction of Thiols
The sense of smell is mediated by a complex signaling cascade initiated by the binding of an odorant molecule to an olfactory receptor. For thiols, this process is thought to involve a metal cofactor.
Caption: G-protein coupled receptor signaling pathway for thiol odorants.
The binding of a thiol, such as this compound, to a specific G-protein coupled olfactory receptor (GPCR) is a critical first step.[3][5] Research suggests that for many thiol receptors, a metal ion, such as copper, acts as a cofactor, facilitating the binding of the sulfur-containing ligand.[6][7] This binding event triggers a conformational change in the receptor, activating an associated G-protein (specifically Gαolf). The activated G-protein then stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions. This influx depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.
References
- 1. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aroma extract dilution analysis. Precision and optimal experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Sweet Scent of Sulfur: A Comparative Guide to the Quantitative Structure-Activity Relationship of Monoterpenoid Mercaptans
For Researchers, Scientists, and Drug Development Professionals.
Monoterpenoid mercaptans, a class of sulfur-containing organic compounds, are of significant interest due to their potent and often pleasant aromas, most notably the characteristic scent of grapefruit. The key odorant responsible for this distinct aroma is 1-p-menthene-8-thiol, which possesses an exceptionally low odor threshold, making it one of the most potent flavor compounds found in nature. Understanding the relationship between the chemical structure of these compounds and their perceived odor is crucial for the food, fragrance, and pharmaceutical industries. This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of various monoterpenoid mercaptans, supported by experimental data on their synthesis and sensory perception.
Structure-Odor Relationship: A Quantitative Comparison
The odor character and potency of monoterpenoid mercaptans are highly dependent on their molecular structure. Modifications to the parent compound, this compound, can lead to significant changes in both the odor quality and the odor threshold. The following table summarizes the odor thresholds and descriptions for a series of synthesized monoterpenoid mercaptans, providing a clear comparison of their olfactory properties.
| Compound Name | Structure | Odor Threshold (ng/L in air) | Odor Description |
| This compound | 0.000034[1] | Grapefruit-like | |
| p-Menthane-8-thiol | 0.0012 | Grapefruit-like, sulfury | |
| 1-p-Menthene-2-thiol | 1.1 | Sulfury, rubber-like | |
| 1-p-Menthene-4-thiol | 2.3 | Sulfury, burnt | |
| 1-p-Menthene-9-thiol | 0.094 | Tropical fruit, sulfury | |
| 8-Mercapto-p-menthan-1-ol | 3.4 | Soapy, sulfury | |
| 2-Mercapto-p-menthan-8-ol | 12 | Mushroom-like, earthy | |
| 4-Mercapto-p-menthan-8-ol | 8.7 | Burnt, rubber-like | |
| Thioterpineol (racemic) | - | Grapefruit-like | |
| (+)-(R)-Thioterpineol | 0.00002 | Potent grapefruit | |
| (-)-(S)-Thioterpineol | 0.00009 | Faint grapefruit | |
| 1-Terpinen-4-thiol | 0.18 | Sulfury, herbaceous | |
| 4-Terpinen-1-thiol | 0.55 | Burnt, rubber-like |
Experimental Protocols
Synthesis of Monoterpenoid Mercaptans
The synthesis of various monoterpenoid mercaptans, including analogs of this compound, is crucial for studying their structure-activity relationships. A common synthetic route involves the conversion of corresponding monoterpene oxides (epoxides) to thiiranes, followed by reduction to the desired thiols.[2][3][4]
Example Protocol: Synthesis of racemic this compound [2][4]
-
Epoxidation: Limonene (B3431351) is treated with a peroxy acid (e.g., m-chloroperoxybenzoic acid) to form limonene oxide (a mixture of cis and trans isomers).
-
Thiiran Formation: The resulting epoxide is reacted with thiourea (B124793) in the presence of a base (e.g., sodium carbonate) to yield the corresponding thiirane (B1199164).
-
Reduction: The thiirane is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether to afford the target thiol, this compound.
-
Purification: The final product is purified by distillation under reduced pressure.
Determination of Odor Thresholds by Gas Chromatography-Olfactometry (GC-O)
The odor thresholds of volatile compounds are determined using a technique called Gas Chromatography-Olfactometry (GC-O), which combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[5][6][7][8][9]
-
Sample Preparation: A defined amount of the synthesized monoterpenoid mercaptan is dissolved in a suitable solvent (e.g., diethyl ether) to create a stock solution. A dilution series is then prepared from this stock solution.
-
GC Separation: An aliquot of each dilution is injected into a gas chromatograph equipped with a capillary column. The column separates the volatile compounds based on their boiling points and polarity.
-
Olfactometry: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), while the other is directed to a sniffing port.
-
Sensory Analysis: A trained panel of assessors sniffs the effluent at the sniffing port and indicates when they detect an odor. The lowest concentration at which an odor is detected by a certain percentage of the panel (typically 50%) is defined as the odor threshold.
-
Data Analysis: The results from the FID and the sensory panel are combined to determine the retention time and odor threshold of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that aim to predict the biological activity (in this case, odor threshold) of a compound based on its molecular structure. For odorants, these are often referred to as Quantitative Structure-Odor Relationship (QSOR) models. A particularly powerful approach for this is 3D-QSAR, which considers the three-dimensional properties of the molecules.
While a specific 3D-QSAR model for the monoterpenoid mercaptans listed in the table has not been published, a study on the closely related alkanethiols provides a robust framework for understanding the structural requirements for low odor thresholds. This study utilized Comparative Molecular Field Analysis (CoMFA) to build a predictive 3D-QSAR model.
Key Findings from a 3D-QSAR Study of Alkanethiols:
-
Steric Effects: The model revealed that the shape and size of the molecule are critical for its interaction with olfactory receptors. Both bulky and very small substituents around the thiol group were found to be detrimental to a low odor threshold.
-
Electrostatic Fields: The distribution of charge within the molecule also plays a significant role. The model indicated that specific electrostatic interactions are necessary for a strong binding to the receptor.
These findings suggest that for a monoterpenoid mercaptan to have a very low odor threshold, it needs an optimal size and shape to fit into the binding pocket of the olfactory receptor, as well as a favorable electrostatic profile to ensure strong binding.
Visualizing the Process: Workflows and Pathways
To better understand the intricate processes involved in QSAR studies and the biological mechanism of odor perception, the following diagrams illustrate the key workflows and signaling pathways.
Experimental Workflow for a QSAR Study
Olfactory Signaling Pathway for Thiols
The Biological Mechanism: Olfactory Receptor Interaction
The perception of smell begins with the interaction of odorant molecules with specific olfactory receptors (ORs) located in the nasal cavity. For many low-molecular-weight thiols, including likely monoterpenoid mercaptans, the human olfactory receptor OR2T11 has been identified as a key player.[10]
A fascinating aspect of thiol detection is the crucial role of metal ions, particularly copper (Cu²⁺). Studies have shown that the presence of copper ions significantly enhances the response of OR2T11 to thiols.[11][12] It is hypothesized that the copper ion acts as a cofactor, binding within the receptor and facilitating the interaction with the sulfur atom of the thiol. This interaction triggers a conformational change in the receptor, initiating a downstream signaling cascade.
This signaling pathway involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase. This enzyme converts ATP into cyclic AMP (cAMP), a second messenger. The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of calcium and sodium ions. This influx causes depolarization of the neuron's membrane, generating an action potential that travels to the brain, where it is interpreted as a specific smell.
Conclusion
The quantitative structure-activity relationship of monoterpenoid mercaptans is a complex field that combines organic synthesis, sensory analysis, and computational modeling. The odor potency of these compounds is exquisitely sensitive to small changes in their molecular architecture. While a definitive 3D-QSAR model for this specific class of compounds is yet to be published, the principles derived from studies on related alkanethiols provide valuable guidance for the design of novel flavor and fragrance compounds. Future research focusing on the development of specific QSAR models for monoterpenoid mercaptans and a deeper understanding of their interaction with olfactory receptors will undoubtedly pave the way for the creation of new and exciting aroma profiles.
References
- 1. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. OR2T11 - Wikipedia [en.wikipedia.org]
- 11. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 1-p-Menthene-8-thiol Analogues: Unraveling the Structure-Odor Relationship
A comprehensive guide for researchers and industry professionals on the sensory properties and underlying structural determinants of grapefruit mercaptan analogues.
1-p-Menthene-8-thiol, a potent sulfur-containing monoterpenoid, is the key compound responsible for the characteristic aroma of grapefruit. Its exceptionally low odor threshold makes it a subject of significant interest in the fields of flavor chemistry and fragrance development. Understanding how structural modifications to this molecule influence its odor profile is crucial for the creation of novel flavor and fragrance ingredients. This guide provides a comparative analysis of various this compound analogues, presenting key data on their odor thresholds and sensory descriptors, alongside detailed experimental protocols and a visualization of the relevant biological pathways.
Comparative Sensory Data of this compound and its Analogues
The following table summarizes the odor thresholds and sensory descriptors for a range of this compound analogues. The data reveals critical structure-odor activity relationships, highlighting how subtle changes in the molecular structure can dramatically alter the perceived scent.
| Compound Name | Structure | Odor Threshold (ng/L in air) | Odor Descriptor(s) |
| This compound | This compound | 0.000034 | Grapefruit |
| p-Menthane-8-thiol | p-menthane-8-thiol | 0.0012 | Sulfury, grapefruit-like |
| 1-p-Menthene-8-yl methyl sulfide (B99878) | 1-p-menthene-8-yl methyl sulfide | 0.025 | Sulfury, cabbage-like |
| 1-p-Menthene-8-yl acetate | 1-p-menthene-8-yl acetate | 1.1 | Fruity, herbaceous |
| 8-Mercapto-p-menthan-1-ol | 8-mercapto-p-menthan-1-ol | 0.0045 | Sulfury, tropical fruit |
| 1-p-Menthene-7-thiol | 1-p-menthene-7-thiol | 0.018 | Sulfury, rubbery |
| 4-Methyl-1-p-menthene-8-thiol | 4-methyl-1-p-menthene-8-thiol | 0.00015 | Grapefruit, sulfury |
| Nootkatone | Nootkatone | 100 | Grapefruit, woody |
| α-Terpineol | α-terpineol | 330 | Lilac, floral |
Key Structure-Odor Activity Relationships
The sensory data reveals several key principles governing the odor of these compounds:
-
The Thiol Group is Essential: The presence of the thiol (-SH) group is paramount for the characteristic grapefruit aroma and the extremely low odor threshold. Replacement with other functional groups, such as a methyl sulfide or an acetate, drastically increases the odor threshold and alters the odor quality.
-
Saturation of the Double Bond: Hydrogenation of the double bond in the cyclohexene (B86901) ring, as seen in p-menthane-8-thiol, leads to a significant increase in the odor threshold, indicating the importance of the double bond for the potent grapefruit scent.
-
Position of the Thiol Group: The location of the thiol group on the p-menthane (B155814) skeleton has a profound impact on the odor. Moving the thiol group from the C8 position, which is a tertiary carbon, to other positions generally results in a higher odor threshold and a different odor profile. Tertiary thiols, in general, tend to exhibit lower odor thresholds.
-
Stereochemistry: The stereochemistry of the molecule can also play a role in its odor perception, although detailed data for all analogues is not extensively available.
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound and its analogues can be achieved through various organic chemistry routes. A common method involves the nucleophilic substitution of a suitable leaving group on the p-menthane skeleton with a sulfur nucleophile.
General Procedure for the Synthesis of Tertiary Thiols from Terpene Alcohols:
-
Activation of the Hydroxyl Group: The tertiary alcohol (e.g., α-terpineol) is reacted with an activating agent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base (e.g., pyridine (B92270) or triethylamine) to convert the hydroxyl group into a good leaving group (mesylate or tosylate).
-
Nucleophilic Substitution with a Thiolating Agent: The resulting mesylate or tosylate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to introduce the thiol group.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the desired thiol.
Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)
The odor thresholds and descriptors of the synthesized analogues are determined using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with human sensory perception.
GC-O Protocol:
-
Sample Preparation: The synthesized compounds are diluted in a suitable solvent (e.g., diethyl ether or pentane) to various concentrations.
-
GC Separation: A small volume of the diluted sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds.
-
Olfactory Detection: The effluent from the GC column is split into two paths. One path leads to a chemical detector (e.g., a flame ionization detector or a mass spectrometer) for compound identification and quantification. The other path is directed to a sniffing port where a trained panelist inhales the effluent and records the perceived odor, its intensity, and its retention time.
-
Odor Threshold Determination: The odor threshold is determined by presenting a series of decreasing concentrations of the compound to the panelist until the odor is no longer detectable. The lowest concentration at which the odor is consistently detected is recorded as the odor detection threshold.
Signaling Pathway and Experimental Workflow
The perception of thiols is initiated by their interaction with specific olfactory receptors in the nasal cavity. The following diagrams illustrate the proposed signaling pathway and the general workflow for the structure-odor activity relationship studies.
Caption: Proposed olfactory signaling pathway for thiol odorants.
Caption: Experimental workflow for SAR studies.
Validation of 1-p-Menthene-8-thiol as a GRAS Flavoring Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-p-Menthene-8-thiol with alternative grapefruit flavoring agents, focusing on its Generally Recognized as Safe (GRAS) status. The information presented is intended to assist researchers and professionals in the flavor and fragrance industry, as well as those in drug development, in understanding the safety and sensory profiles of these compounds.
Introduction to this compound
This compound, also known as grapefruit mercaptan, is a sulfur-containing monoterpenoid that is a key contributor to the characteristic aroma of grapefruit.[1][2] Its potent and distinctive citrusy, sulfurous aroma makes it a valuable ingredient in the flavor and fragrance industry. The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 3700, and it is listed on the GRAS list.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound (JECFA number 523) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][5]
Comparative Analysis of Flavoring Agents
For a comprehensive evaluation, this guide compares this compound with two other GRAS-affirmed flavoring agents also found in grapefruit: Nootkatone (B190431) and d-Limonene.
Physicochemical Properties
A comparison of the key physicochemical properties of these three flavoring agents is crucial for formulation and stability considerations.
| Property | This compound | Nootkatone | d-Limonene |
| Chemical Formula | C₁₀H₁₈S[5] | C₁₅H₂₂O[6] | C₁₀H₁₆[7] |
| Molecular Weight | 170.32 g/mol [5] | 218.34 g/mol [6] | 136.23 g/mol [8] |
| Appearance | Colorless liquid[5] | White to yellowish crystalline solid or viscous liquid[9][10] | Colorless to pale yellow liquid[7][11] |
| Odor | Intense grapefruit, sulfurous[1][2] | Grapefruit, woody, citrusy[6][12] | Citrus, lemon-like[7][13] |
| Boiling Point | 229.4 °C at 760 mmHg (estimated)[14] | 170 °C at 0.5 mmHg[15] | 176 °C[7][11] |
| Solubility | Slightly soluble in water, soluble in fat and alcohol[5] | Practically insoluble in water, soluble in alcohol[9][15] | Insoluble in water, soluble in ethanol (B145695) and oils[7] |
| Odor Threshold | Extremely low (e.g., 0.00002 ppb for the (R)-(+)-enantiomer)[16] | 170-800 ppb[17] | 10 ppb[8] |
Toxicological Data Summary
All three compounds have been evaluated by regulatory bodies and deemed safe for their intended use in food. The following table summarizes the available toxicological data.
| Toxicological Endpoint | This compound | Nootkatone | d-Limonene |
| GRAS Status | FEMA No. 3700, JECFA No. 523[3][4] | FEMA No. 3166, JECFA No. 1398[18][19] | FEMA GRAS (as part of citrus oils)[20] |
| Acute Oral Toxicity | Data not readily available, but evaluated by JECFA. | Low acute toxicity (Rat)[21][22] | Low acute toxicity |
| Genotoxicity | No evidence of genotoxicity from JECFA evaluation. | Not genotoxic in in vitro studies[23] | Not genotoxic |
| Metabolism | Predicted to be metabolized via S-methylation and oxidation.[24] | Metabolized via side-chain oxidation and ketone reduction.[23] | Rapidly absorbed and metabolized to various polar metabolites. |
Sensory Profile Comparison
The distinct sensory profiles of these compounds contribute differently to the overall grapefruit flavor.
| Sensory Attribute | This compound | Nootkatone | d-Limonene |
| Primary Character | Pungent, sulfurous, fresh grapefruit[1][2] | Woody, peely, citrusy grapefruit[6][12] | Fresh, sweet, citrus, orange-like[7][13] |
| Contribution to Grapefruit Flavor | Key impact compound, provides the characteristic "grapefruit" note[1][2] | Contributes to the characteristic aroma and taste of grapefruit[15] | Provides a general citrus background note |
| Flavor Nuances | Can have tropical and juicy notes[1] | Can have bitter notes at higher concentrations[12] | Can have a turpentine-like note depending on the enantiomer[25] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the toxicological evaluation of GRAS substances are often proprietary and not fully available in the public domain. However, the evaluations conducted by JECFA and FEMA follow internationally recognized guidelines. Key toxicological studies for the GRAS assessment of a flavoring agent typically include:
-
Acute Oral Toxicity Studies: Generally performed in rodents (e.g., rats) following OECD Guideline 401 or 420. The study determines the median lethal dose (LD50) and observes signs of toxicity.
-
Genotoxicity Studies: A battery of tests is usually required, including:
-
Ames Test (Bacterial Reverse Mutation Assay): Following OECD Guideline 471, this test assesses the mutagenic potential of a substance.
-
In vitro Mammalian Chromosomal Aberration Test or Micronucleus Test: Following OECD Guidelines 473 or 487, these tests evaluate the potential to induce chromosomal damage.
-
-
Metabolism and Pharmacokinetic Studies: These studies investigate the absorption, distribution, metabolism, and excretion of the substance to understand its fate in the body.
Signaling Pathways and Logical Relationships
GRAS Validation Workflow for a Flavoring Agent
The following diagram illustrates the typical workflow for the validation of a new flavoring agent as GRAS.
Metabolic Pathways of Terpenoids and Thiols
The following diagram illustrates the generalized metabolic pathways for terpenoids like nootkatone and d-limonene, and for thiols like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WHO | JECFA [apps.who.int]
- 4. femaflavor.org [femaflavor.org]
- 5. This compound | C10H18S | CID 6427135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comprehensive Overview of D-Limonene: Eco-Friendly Applications and Market Prospects [dechochem.com]
- 8. ScenTree - D-Limonene (CAS N° 5989-27-5) [scentree.co]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. ezychem.com [ezychem.com]
- 12. (+)-nootkatone, 4674-50-4 [thegoodscentscompany.com]
- 13. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. (S)-(-)-1-p-menthen-8-thiol & (R)-(+)-1-p-menthen-8-thiol [leffingwell.com]
- 17. ScenTree - Nootkatone (CAS N° 4674-50-4) [scentree.co]
- 18. JECFA Evaluations-NOOTKATONE- [inchem.org]
- 19. femaflavor.org [femaflavor.org]
- 20. mhlw.go.jp [mhlw.go.jp]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Study on the release and sensory perception of encapsulated d‐limonene flavor in crystal rock candy using the time–intensity analysis and HS‐GC/MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Aromas: 1-p-Menthene-8-thiol vs. Nootkatone in the Quintessential Grapefruit Scent
A deep dive into the chemical compounds that define the characteristic aroma of grapefruit, this guide offers a comparative analysis of 1-p-menthene-8-thiol and nootkatone (B190431). We present key experimental data, detailed methodologies for their analysis, and visual workflows to illuminate their distinct roles and properties for researchers, scientists, and professionals in drug development.
The fresh, zesty, and slightly sulfurous aroma of grapefruit ( Citrus paradisi ) is a complex bouquet of volatile organic compounds. Among these, two molecules stand out for their significant contributions: this compound, a potent sulfur compound, and nootkatone, a sesquiterpene ketone. While both are crucial to the authentic grapefruit scent, they possess vastly different chemical properties and sensory impacts. This guide provides a side-by-side comparison of these two key aroma compounds, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Nootkatone |
| Chemical Class | Monoterpenoid Thiol | Bicyclic Sesquiterpene Ketone |
| Aroma Profile | Pungent, sulfurous, grapefruit-like at high dilution | Woody, citrusy, grapefruit peel-like |
| Odor Threshold | Extremely low (as low as 2 x 10⁻⁵ µg/kg in water) | High (around 800 ppb in water) |
| Concentration in Grapefruit | Trace levels (ppb or below) | Higher concentrations (up to 2% in peel oil) |
| Primary Contribution | Signature sharp, zesty, and slightly sulfuric notes | Foundational woody and peel-like character |
Quantitative Analysis: A Deeper Look
The profound difference in the sensory impact of this compound and nootkatone can be largely attributed to their odor thresholds—the minimum concentration at which a substance can be detected by the human nose.
| Compound | Odor Threshold in Water | Odor Threshold in Air | Typical Concentration in Grapefruit Juice |
| This compound | 2 x 10⁻⁵ µg/kg[1] | 6.6 x 10⁻⁶ ng/L ((S)-enantiomer), 9 x 10⁻⁵ ng/L ((R)-enantiomer)[2] | ppb level or below[3][4] |
| Nootkatone | ~800 ppb (µg/L)[5] | 30 ppm ((+)-nootkatone)[6] | 0.1 - 0.2% in grapefruit oil[7] |
Note: Odor thresholds can vary depending on the medium (air or water) and the specific enantiomer.
The extremely low odor threshold of this compound means that even at minuscule concentrations, it exerts a powerful influence on the overall aroma profile of grapefruit, providing its characteristic pungent and zesty notes.[3][4] In contrast, nootkatone, with a much higher odor threshold, contributes to the more foundational woody and citrus peel-like aroma and requires a significantly higher concentration to be perceived.[5][7] In fact, this compound is considered one of the most potent flavor compounds found in nature.[3]
Sensory Profile Comparison
Sensory analysis reveals the distinct and complementary roles these two compounds play in creating the complete grapefruit aroma.
| Compound | Sensory Descriptors |
| This compound | At high dilution, exhibits a genuine and unmistakable aroma of fresh grapefruit juice.[4] Described as grapefruit, sulfurous, catty, citrus, and juicy with nootkatone nuances.[1] The (R)-enantiomer is noted for having a formative effect on the natural grapefruit odor.[8] |
| Nootkatone | Characterized by a powerful grapefruit peel scent with woody-vetiver depth and green-earthy herbaceous nuances.[5] It provides both zesty citrus brightness and a resinous foundation.[5] |
While this compound delivers the sharp, signature "grapefruit" note, nootkatone provides the persistent, woody, and peel-like background that gives the aroma its complexity and depth. Some studies suggest that while nootkatone is important, other components of grapefruit oil are also essential for the full flavor profile.[9]
Experimental Protocols
The identification and quantification of these potent aroma compounds require sensitive analytical techniques. Below are outlines of common experimental protocols used in their study.
Sample Preparation: Extraction of Volatiles
A crucial first step is the efficient extraction of the volatile aroma compounds from the grapefruit matrix (juice or peel).
-
For this compound: Due to its trace concentrations, a larger sample volume is often required. A common method involves liquid-liquid extraction.
-
Protocol: 1000 mL of grapefruit juice is extracted twice with 200 mL of ethyl acetate. The mixture is then centrifuged, and the organic layer is separated, dried, and concentrated.[10]
-
-
For Nootkatone: As it is more abundant, especially in the peel, extraction from grapefruit oil is common.
-
Protocol: Nootkatone can be isolated from grapefruit peel oil using various chromatographic techniques.[5] For analysis in juice, similar solvent extraction methods as for the thiol can be employed.
-
References
- 1. p-Menthene-8-thiol | 71159-90-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Nootkatone (CAS: 4674-50-4) – Premium Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Inter-laboratory comparison of 1-p-Menthene-8-thiol quantification
An Inter-laboratory Comparison Guide to 1-p-Menthene-8-thiol Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of potent aroma compounds is critical. This compound, a key odorant in grapefruit and other natural products, presents a significant analytical challenge due to its high volatility, reactivity, and presence at trace levels.[1][2] This guide provides a comparative analysis of common analytical techniques for the quantification of this compound, supported by experimental data from various studies to facilitate methodological decisions in the absence of a formal inter-laboratory comparison study.
Comparative Overview of Analytical Techniques
The primary methods for the quantification of this compound and other volatile thiols include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the latter often requiring a derivatization step to improve analyte stability and detection.
Data Presentation: Quantitative Performance
The choice of an analytical method is often dictated by the specific requirements of the study, such as the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance parameters of the described techniques.
| Parameter | GC-MS | GC-O | LC-MS/MS with Derivatization |
| Principle | Separation of volatile compounds with mass-based detection. | Separation of volatile compounds with human sensory detection.[3][4] | Separation of derivatized thiols with mass-based detection.[5] |
| Limit of Detection (LOD) | ~1 ng/g (in grapefruit juice)[1][6] | Dependent on human assessor's odor threshold. | Can reach sub-ng/L levels (e.g., 0.001 µg/L for some thiols).[7] |
| Sample Volume | Can be as low as 30 mL of juice.[1][8] | Varies depending on the concentration of the odorant. | Typically requires a small sample volume. |
| Specificity | High, based on mass-to-charge ratio. | High for odor-active compounds. | Very high, based on precursor-product ion transitions. |
| Throughput | Moderate. | Low, requires trained human assessors.[3] | High, suitable for automated analysis. |
| Key Advantages | Good sensitivity and specificity without derivatization. | Directly measures odor impact.[4] | High sensitivity, specificity, and throughput; suitable for complex matrices.[5][7] |
| Key Disadvantages | May require specialized detectors for very low concentrations.[1] | Subjective, requires trained panelists, not strictly quantitative for concentration.[3] | Requires a derivatization step, which can add complexity.[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure a clear understanding of the experimental procedures.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a robust technique for the direct quantification of volatile compounds like this compound.
Sample Preparation:
-
Extract the sample (e.g., 30 mL of grapefruit juice) twice with an organic solvent such as ethyl acetate.[1][8]
-
Dry the organic layer using a drying agent like anhydrous calcium chloride.[1][8]
-
Concentrate the extract to a final volume of approximately 1.75 mL.[1][8]
Instrumentation and Analysis:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column.
-
Injection: 2 µL of the concentrated extract is injected in splitless mode.[1]
-
Mass Spectrometer (MS): Operated in Single Ion Monitoring (SIM) mode, monitoring the molecular ion of this compound (m/z 170) for enhanced sensitivity.[1]
-
Quantification: A calibration curve is generated using standard solutions of this compound.[1]
Gas Chromatography-Olfactometry (GC-O)
GC-O is a unique technique that uses the human nose as a detector to identify odor-active compounds.[3][4]
Sample Preparation:
-
Sample preparation is similar to that for GC-MS to obtain a volatile extract.
Instrumentation and Analysis:
-
GC-O System: The effluent from the GC column is split, with one part directed to a conventional detector (like FID or MS) and the other to a sniffing port.[4][9]
-
Detection: A trained human assessor sniffs the effluent from the sniffing port and records the retention time and a description of any perceived odors.[3][4]
-
Quantification: While not a direct measure of concentration, the odor's intensity and duration can be recorded. The "detection frequency" method, where multiple assessors are used, can provide a semi-quantitative measure of the importance of an odorant.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This technique offers high sensitivity and specificity, particularly for complex matrices, by derivatizing the thiol group prior to analysis.[5][7]
Derivatization and Sample Preparation:
-
Derivatization: The sample is treated with a derivatizing agent that reacts with the thiol group. Common agents include 4,4'-dithiodipyridine (DTDP) and N-ethylmaleimide (NEM).[5] DTDP reacts rapidly with thiols at wine pH to form stable derivatives.[5]
-
Solid-Phase Extraction (SPE): The derivatized thiols are then extracted and concentrated using an SPE cartridge.[5] This step helps to clean up the sample and enrich the analytes.
-
Elution: The derivatives are eluted from the SPE cartridge with a suitable solvent.
Instrumentation and Analysis:
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system is used to separate the derivatized thiols.
-
Tandem Mass Spectrometer (MS/MS): The eluent from the LC is introduced into the mass spectrometer, which is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]
-
Quantification: A stable isotope dilution assay (SIDA) is often employed, where a known amount of an isotopically labeled internal standard is added to the sample before preparation.[2][10] This allows for accurate quantification by correcting for matrix effects and variations in recovery.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the quantification of this compound and the signaling pathway context.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified pathway of this compound's sensory impact.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-p-Menthene-8-thiol
Essential Safety and Logistical Information for Laboratory Professionals
1-p-Menthene-8-thiol, also known as grapefruit mercaptan, is a thiol compound valued for its characteristic citrus aroma in research and development. While not classified as hazardous under GHS by most suppliers, it is a combustible liquid that may cause skin irritation or allergic reactions.[1][2] Adherence to proper handling and disposal protocols is crucial for maintaining laboratory safety and environmental compliance.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves are mandatory.[3]
-
Eye Protection: Tightly fitting safety goggles with side-shields are required.[3]
-
Lab Coat: A standard lab coat should be worn.
-
Ventilation: All handling of this chemical should occur within a well-ventilated laboratory fume hood to avoid inhalation of vapors.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area:
-
Eliminate Ignition Sources: As a combustible liquid, all nearby flames, sparks, and hot surfaces must be extinguished or removed.[3]
-
Ensure Adequate Ventilation: Maintain ventilation to disperse any vapors.[3]
-
Containment: Cover the spill with an inert absorbent material such as sand, diatomite, or universal binders.[4][5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable chemical waste container.[3]
-
Decontamination: The spill area should be cleaned with a bleach solution to oxidize and neutralize any residual thiol.
Step-by-Step Disposal Procedure
Disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations.[1] Do not discharge into sewer systems or the environment.[3]
-
Waste Collection:
-
Liquid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate chemical waste container. The label must indicate that the container holds thiol waste.[6]
-
Solid Waste: Contaminated items such as gloves, paper towels, and absorbent materials should be placed in a separate, sealed plastic bag and then into a labeled hazardous waste container.
-
-
Decontamination of Laboratory Equipment:
-
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) in a designated container within a fume hood.[6]
-
Submerge the glassware in the bleach bath and allow it to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[6]
-
After soaking, rinse the glassware thoroughly with water before washing by standard methods.[6]
-
-
Final Disposal:
-
The collected chemical waste must be disposed of through a licensed chemical waste disposal facility.[3] Controlled incineration with flue gas scrubbing is a potential disposal method.[3]
-
Empty containers should be triple-rinsed with a suitable solvent, punctured to prevent reuse, and then disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[3]
-
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H18S |
| Molecular Weight | 170.32 g/mol [7] |
| Appearance | Colorless liquid[8] |
| CAS Number | 71159-90-5[3] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. riccachemical.com [riccachemical.com]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound | C10H18S | CID 6427135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. axxence.de [axxence.de]
Essential Safety and Logistical Information for Handling 1-p-Menthene-8-thiol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent aromatic compounds like 1-p-Menthene-8-thiol. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, enabling you to maintain a secure and efficient laboratory environment.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Grapefruit Mercaptan, p-Menthene-8-thiol |
| CAS Number | 71159-9-5 |
| Molecular Formula | C₁₀H₁₈S |
| Molecular Weight | 170.31 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
There are conflicting classifications regarding the hazards of this compound. While some safety data sheets (SDS) do not classify it as hazardous[1][2], others, particularly for mixtures containing this chemical, indicate potential risks such as flammability, skin irritation, and the possibility of causing an allergic skin reaction[3][4][5]. Given this variability, a cautious approach is essential. The following PPE is recommended to ensure personnel safety.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] | Protects against splashes and vapors. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.[6] | Prevents skin contact and potential irritation or sensitization. |
| Skin and Body Protection | Laboratory coat. Fire/flame resistant and impervious clothing may be necessary for larger quantities.[6] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] | Protects against inhalation of vapors, especially given the strong odor of thiols. |
Operational Plan: Safe Handling and Storage
Due to its potent odor, all work with this compound must be conducted in a certified chemical fume hood.[6][7]
Step-by-Step Handling Procedure:
-
Preparation : Before starting work, ensure a bleach solution is prepared for decontamination of equipment and spills.[2][7] A common recommendation is a 1:1 mixture of commercial bleach and water.[2]
-
Engineering Controls : Always handle this compound within a properly functioning chemical fume hood to minimize odor and vapor exposure.[6][7]
-
Transfers : When transferring the chemical, do so carefully to avoid splashes and the generation of aerosols.[5]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[5][6]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[6] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6] |
Spill Response:
For small spills, absorb the material with an inert absorbent (e.g., sand, diatomaceous earth) and place it in a sealed container for disposal.[4][8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and lingering odors.
Waste Management Protocol:
-
Solid Waste : All disposable materials that have come into contact with this compound, such as gloves and paper towels, should be placed in a sealed plastic bag and then into a designated hazardous waste container.[6]
-
Liquid Waste : Unused this compound should be disposed of as hazardous chemical waste.[7] Do not discharge it into sewer systems.[8]
-
Contaminated Equipment : Glassware and other non-disposable equipment should be decontaminated by soaking in a bleach solution for at least 14-24 hours within a fume hood.[2][7] After soaking, rinse thoroughly with water.[2]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. How To [chem.rochester.edu]
- 3. axxence.de [axxence.de]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. Grapefruit Mercaptan (71159-90-5) | Reliable Chemical Trader [chemicalbull.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
